Tos-PEG13-Boc
Description
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Properties
Molecular Formula |
C38H68O17S |
|---|---|
Molecular Weight |
829.0 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H68O17S/c1-35-5-7-36(8-6-35)56(40,41)54-34-33-53-32-31-52-30-29-51-28-27-50-26-25-49-24-23-48-22-21-47-20-19-46-18-17-45-16-15-44-14-13-43-12-11-42-10-9-37(39)55-38(2,3)4/h5-8H,9-34H2,1-4H3 |
InChI Key |
QAXTZBHTNDEGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Properties of Tos-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties of Tos-PEG13-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of these properties is crucial for its effective application in research and drug development.
Chemical Identity and Core Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2][3][4] It features a tosyl (Tos) group at one end and a tert-butyloxycarbonyl (Boc) protected functional group at the other, connected by a 13-unit PEG chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides a stable, yet easily removable, protecting group. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| Synonyms | Tos-PEG13-t-butyl ester | [1] |
| IUPAC Name | tert-butyl 1-(tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [1] |
| CAS Number | 2820397-84-8 | [1] |
| Molecular Formula | C₃₈H₆₈O₁₇S | [1][2] |
| Molecular Weight | 829.01 g/mol | [1] |
| Exact Mass | 828.4200 u | [1] |
| Purity | >95% | [1] |
| Appearance | To be determined | [1] |
| Solubility | To be determined | [1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
| Shipping Conditions | Ambient temperature | [1] |
| Shelf Life | >2 years (if stored properly) | [1] |
Role in PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.
Experimental Protocols
While specific experimental data for this compound is not extensively published, the following are generalized protocols for determining key physicochemical properties based on methodologies for analogous PEG-containing linker molecules.[5][6]
3.1. Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of this compound.
3.2. Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in an aqueous medium.
-
Preparation: Add an excess amount of solid this compound to a known volume of the aqueous solvent (e.g., water, PBS buffer) in a vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.
Stability and Storage
The stability of this compound is influenced by its functional groups. The Boc group is susceptible to cleavage under acidic conditions, while the tosyl group can be displaced by nucleophiles. Therefore, it is crucial to handle and store the compound under neutral and anhydrous conditions.
For long-term storage, it is recommended to keep the solid compound at -20°C in a dry and dark environment.[1] For short-term use, storage at 0 - 4°C is acceptable.[1] The compound is stable enough for shipping at ambient temperatures for a few weeks.[1]
Conclusion
This compound is a key building block in the development of PROTACs. Its physicochemical properties, particularly the enhanced solubility imparted by the PEG chain, are advantageous for the synthesis and biological activity of the resulting molecules. A comprehensive understanding and empirical determination of its properties, such as purity and solubility, are essential for its successful application in drug discovery and development.
References
Tos-PEG13-Boc: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth examination of the structure, properties, and applications of the heterobifunctional linker, Tos-PEG13-Boc, a critical tool in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Structure and Properties
This compound, with the chemical name tert-butyl 1-(tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker.[1] This heterobifunctional molecule is strategically designed with a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a 13-unit PEG chain.
The tosyl group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, or hydroxyl groups present on a target-binding ligand. The Boc-protected amine provides a stable, yet easily removable, protecting group that allows for subsequent conjugation to a second molecule, typically an E3 ligase ligand, following deprotection under acidic conditions. The extended PEG chain enhances the aqueous solubility and optimizes the pharmacokinetic profile of the resulting conjugate molecule.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2820397-84-8 |
| Molecular Formula | C38H68O17S |
| Molecular Weight | 829.01 g/mol |
| Exact Mass | 828.4200 |
| Elemental Analysis | C, 55.06%; H, 8.27%; O, 32.81%; S, 3.87% |
| Synonyms | Tos-PEG13-t-butyl ester |
(Data sourced from MedKoo Biosciences[1])
Role in PROTAC Drug Development
This compound is a pivotal building block in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of two active ligands connected by a chemical linker. One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.
The this compound linker facilitates a controlled, stepwise synthesis of these complex molecules. The length and flexibility of the 13-unit PEG chain are critical for orienting the POI and E3 ligase to form a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
While specific reaction conditions should be optimized for individual substrates, the following provides a general, two-step experimental workflow for the application of this compound in the synthesis of a PROTAC.
Step 1: Conjugation of the First Ligand (Nucleophilic Substitution)
This protocol describes the reaction of the tosyl group with an amine-containing ligand (e.g., a POI ligand).
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the amine-containing ligand (1.0 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.
-
Linker Addition: In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred ligand solution.
-
Reaction: Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C) until the starting material is consumed. Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washing with water and brine. The resulting intermediate, Ligand1-PEG13-Boc, is then purified using column chromatography.
Step 2: Boc Deprotection and Conjugation of the Second Ligand (Amide Coupling)
This protocol outlines the removal of the Boc protecting group and the subsequent coupling to a carboxylic acid-containing ligand (e.g., an E3 ligase ligand).
-
Boc Deprotection: Dissolve the purified Ligand1-PEG13-Boc intermediate in a suitable solvent such as dichloromethane (B109758) (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir the mixture at room temperature for 1-2 hours.
-
TFA Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) several times. The resulting TFA salt of the deprotected amine (Ligand1-PEG13-NH2) can often be used directly in the next step.
-
Amide Coupling: In a dry, inert atmosphere, dissolve the carboxylic acid-containing second ligand (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1.1-1.5 equivalents), and a base like DIPEA (3.0-5.0 equivalents).
-
Final Conjugation: Add the deprotected Ligand1-PEG13-NH2 intermediate (1.0-1.2 equivalents) to the activated carboxylic acid mixture. Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Final Purification: Purify the final PROTAC conjugate by preparative reverse-phase HPLC to yield the high-purity product. The identity and purity should be confirmed by analytical LC-MS and NMR.
References
An In-depth Technical Guide to Tos-PEG13-Boc: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a feasible synthetic route for Tos-PEG13-Boc, a heterobifunctional linker integral to the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Data
This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed for use in bioconjugation and drug development.[1][2] Its structure features a tosyl (Tos) group at one terminus, a Boc-protected amine at the other, and a 13-unit PEG chain as a spacer. This configuration allows for the sequential and controlled conjugation of two different molecular entities. The tosyl group acts as a good leaving group for nucleophilic substitution, while the Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that can be removed under acidic conditions.[3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate molecule.
| Property | Value | Reference(s) |
| Chemical Formula | C38H68O17S | [5] |
| Molecular Weight | 829.01 g/mol | [5] |
| IUPAC Name | tert-butyl 1-(tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [5] |
| CAS Number | 2820397-84-8 | [5] |
| Synonyms | Tos-PEG13-t-butyl ester | [5] |
| Purity | Typically >95% | [5] |
| Appearance | To be determined | [5] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [5] |
Synthesis of this compound: An Inferred Experimental Protocol
Reaction Scheme:
References
The Role of Long-Chain PEG Linkers in PROTAC Design: A Technical Guide Featuring Tos-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex. Among the various linker types, long-chain polyethylene (B3416737) glycol (PEG) linkers, such as Tos-PEG13-Boc, have garnered significant interest for their ability to impart favorable properties and enable the degradation of a wide range of protein targets. This in-depth technical guide explores the core role of long-chain PEG linkers in targeted protein degradation, providing a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to PROTAC Technology and the Significance of the Linker
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[2]
The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[3] An optimal linker facilitates a productive orientation of the POI and E3 ligase, while linkers that are too short may introduce steric hindrance, and those that are too long may result in a non-productive complex where ubiquitination is inefficient.[3]
This compound: A Long-Chain PEG Linker for PROTAC Synthesis
This compound is a heterobifunctional linker that embodies the key features of long-chain PEG linkers used in PROTAC development.[4] Its structure consists of a 13-unit polyethylene glycol chain, providing a substantial and flexible spacer. One terminus is functionalized with a tosyl (Tos) group, an excellent leaving group for nucleophilic substitution, while the other end is a Boc-protected amine, which allows for subsequent deprotection and coupling reactions.[5]
Chemical Structure of this compound:
The key advantages of using a long-chain PEG linker like this compound include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and lipophilic PROTAC molecules.[6]
-
Increased Flexibility: The long PEG chain provides a high degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[6]
-
Tunable Length: PEG linkers can be synthesized with precise lengths, enabling the systematic optimization of the distance between the POI and E3 ligase to maximize degradation efficiency.[1]
Quantitative Insights: The Impact of Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[3] The following tables summarize quantitative data from studies investigating the impact of linker length on the degradation of various target proteins.
Table 1: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Ligand |
| PEG-based | ~9 PEG units | 5.9 | >95 | Cereblon (CRBN) |
| PEG-based | <5 PEG units | Ineffective | <20 | Cereblon (CRBN) |
Data compiled from studies on BTK-targeting PROTACs.[7]
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Ligand |
| Alkyl/Ether | 21 | 3 | 96 | Not Specified |
| Alkyl/Ether | 29 | 292 | 76 | Not Specified |
| Alkyl/Ether | <12 | No degradation | - | Not Specified |
Data is representative and compiled from studies on TBK1-targeting PROTACs.[1]
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in PROTAC development.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs.
Protocol for PROTAC Synthesis using a Tos-PEG-Boc Linker
This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a linker like this compound.
Step 1: Conjugation of the first ligand to the Tos-PEG-Boc linker
-
Reactants:
-
POI ligand with a nucleophilic group (e.g., amine or thiol) (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., K₂CO₃ or DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or ACN)
-
-
Procedure: a. Dissolve the POI ligand in the anhydrous solvent. b. Add the base and stir for 10 minutes at room temperature. c. Add a solution of this compound in the same solvent dropwise. d. Heat the reaction to 60-80°C and stir for 12-24 hours. e. Monitor the reaction by LC-MS. f. Upon completion, perform an aqueous workup and purify the POI-PEG-Boc intermediate by column chromatography.
Step 2: Deprotection and conjugation of the second ligand
-
Reactants:
-
POI-PEG-Boc intermediate (1.0 eq)
-
Deprotection reagent (e.g., TFA in DCM)
-
E3 ligase ligand with a carboxylic acid (1.1 eq)
-
Coupling agent (e.g., HATU or HOBt/EDC) (1.5 eq)
-
Base (e.g., DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure: a. Dissolve the POI-PEG-Boc intermediate in the deprotection reagent and stir at room temperature for 1-2 hours. b. Remove the solvent under reduced pressure to obtain the deprotected POI-PEG-NH₂ intermediate. c. In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF, add the coupling agent and base, and stir for 15 minutes to activate the carboxylic acid. d. Add a solution of the deprotected intermediate to the activated E3 ligase ligand. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction by LC-MS. g. Purify the final PROTAC product by preparative HPLC.
Protocol for Western Blot Analysis of Protein Degradation
This is the standard method to confirm and quantify the degradation of a target protein in cells.
-
Cell Culture and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer with protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against the target protein overnight at 4°C. c. Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature. d. Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: a. Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). b. Normalize the target protein intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine the DC₅₀ and Dₘₐₓ values.
Protocol for CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired duration (e.g., 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC₅₀ value.
Conclusion
Long-chain PEG linkers, exemplified by reagents like this compound, are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, provide conformational flexibility, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The detailed experimental protocols provide a roadmap for the synthesis and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Tos-PEG13-Boc in PROTAC Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] Among the diverse array of linker building blocks, Tos-PEG13-Boc has gained prominence for its utility in the modular and efficient synthesis of PROTACs. This technical guide provides a comprehensive overview of the mechanism of action of this compound in PROTAC formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Multifaceted Role of the this compound Linker
This compound is a bifunctional chemical entity meticulously designed for the stepwise synthesis of PROTACs. Its structure can be dissected into three key components, each with a specific function in the construction of the final, biologically active molecule.
-
Tos (Tosyl group): The tosyl group serves as an excellent leaving group.[5] This functionality makes one terminus of the linker highly reactive towards nucleophilic substitution, enabling its efficient conjugation to a corresponding nucleophile (e.g., a hydroxyl or amine group) on either the POI-binding ligand or the E3 ligase ligand.[6]
-
PEG13 (Polyethylene glycol, 13 units): The 13-unit polyethylene (B3416737) glycol chain constitutes the central spacer of the linker. PEG is a hydrophilic and flexible polymer that imparts several advantageous properties to the resulting PROTAC molecule.[7] Its hydrophilicity can significantly improve the aqueous solubility of often large and lipophilic PROTACs, which is a common challenge in their development.[8] Furthermore, the length and flexibility of the PEG chain are critical parameters that must be optimized to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][9]
-
Boc (tert-Butoxycarbonyl group): The Boc group is a widely used acid-labile protecting group for amines.[5] Its presence on the other end of the linker allows for a controlled and sequential synthetic strategy. The Boc group masks the reactivity of the amine functionality during the initial coupling of the linker to the first ligand. Following this, the Boc group can be selectively removed under acidic conditions to unveil the amine, which is then available for conjugation to the second ligand.[10]
Mechanism of Action: From Synthesis to Protein Degradation
The "mechanism of action" of this compound can be understood in two distinct phases: its role in the chemical synthesis of the PROTAC and the subsequent biological action of the PROTAC molecule it helps create.
Chemical Synthesis Pathway
The use of this compound enables a modular and directed approach to PROTAC synthesis. A typical synthetic workflow involves the following steps:
-
First Ligand Conjugation: The tosylated end of the linker is reacted with the first binding ligand (either for the POI or the E3 ligase) that contains a suitable nucleophilic group.
-
Boc Deprotection: The Boc protecting group on the other end of the linker-ligand conjugate is removed using an acid, such as trifluoroacetic acid (TFA), to expose a primary amine.
-
Second Ligand Conjugation: The newly deprotected amine is then coupled to the second binding ligand, which typically possesses a carboxylic acid group, via an amide bond formation reaction.
-
Purification: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC).
Biological Mechanism of Action
Once synthesized, the PROTAC molecule orchestrates the degradation of the target protein through the ubiquitin-proteasome pathway. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple POI molecules.[11]
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[12]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released from the complex and can bind to another POI and E3 ligase, thus continuing the degradation cycle.
Quantitative Data on the Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI and E3 ligase pair to achieve maximal degradation efficacy. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[3][9] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[13]
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | JQ1-PEG3-VHL | 55 | 85 | [1] |
| BRD4 | VHL | JQ1-PEG4-VHL | 20 | 95 | [1] |
| BRD4 | VHL | JQ1-PEG5-VHL | 15 | >98 | [1] |
| BRD4 | VHL | JQ1-PEG6-VHL | 30 | 92 | [1] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | [3] |
| PROTAC (BRD4-Targeting) | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| JQ1-VHL (PEG3) | 1.2 | 15 | [1] |
| JQ1-VHL (PEG4) | 0.8 | 10 | [1] |
| JQ1-VHL (PEG5) | 0.6 | 8 | [1] |
| JQ1-VHL (PEG6) | 0.4 | 5 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs.
General Synthesis of a PROTAC using this compound
Materials:
-
POI or E3 Ligase Ligand 1 (with a nucleophilic group, e.g., -OH or -NH2)
-
POI or E3 Ligase Ligand 2 (with a carboxylic acid group)
-
This compound
-
Base (e.g., K2CO3, DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Step 1: Coupling of Ligand 1 to the Linker
-
Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent.
-
Add a suitable base (e.g., K2CO3, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring progress by LC-MS.
-
Upon completion, purify the intermediate (Ligand 1-PEG13-Boc) by flash chromatography or preparative HPLC.[1]
-
-
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in DCM.
-
Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the crude amine intermediate (Ligand 1-PEG13-NH2).[1]
-
-
Step 3: Coupling of Ligand 2
-
Dissolve Ligand 2 (1.0 eq) in an anhydrous solvent.
-
Add peptide coupling reagents (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the crude amine intermediate (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor progress by LC-MS.
-
Purify the final PROTAC by preparative HPLC.[1]
-
Assessment of Protein Degradation by Western Blot
This is the most common method to quantify PROTAC-induced protein degradation.[14][15]
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Block the membrane and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][16]
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.[12][17]
Materials:
-
Labeled POI (e.g., with a FRET donor like terbium cryptate)
-
Labeled E3 ligase (e.g., with a FRET acceptor like d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a dilution series of the PROTAC in the assay buffer.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. The formation of the ternary complex will result in an increase in the FRET signal. A characteristic bell-shaped curve (the "hook effect") is often observed as high concentrations of the PROTAC favor binary complex formation.[12]
Conclusion
This compound is a versatile and powerful tool in the rational design and synthesis of PROTACs. Its distinct chemical functionalities enable a modular and controlled approach to constructing these complex heterobifunctional molecules. The resulting PEG-based linker plays a pivotal role in the biological activity of the final PROTAC, influencing its physicochemical properties, cellular permeability, and, most importantly, the formation of a productive ternary complex. A thorough understanding of the mechanism of action of this linker, coupled with systematic optimization of the linker length and composition, is crucial for the development of potent and selective protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linker Length in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Spacer - The Linker as a Key Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce the selective degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[4][5] A PROTAC consists of three fundamental components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6][7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][5]
While ligand selection is crucial, the linker is far from a passive tether.[5][7] It is a critical modulator of the PROTAC's overall activity, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[2][8] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a mainstay in PROTAC design.[6][8] Their repeating ethylene (B1197577) glycol units offer a unique combination of hydrophilicity, flexibility, biocompatibility, and synthetically tunable length, making them invaluable tools for optimizing PROTAC performance.[4][7][9] This guide provides an in-depth exploration of the importance of PEG linker length, supported by quantitative data, detailed experimental methodologies, and process visualizations.
The Decisive Role of PEG Linker Length in Ternary Complex Formation
The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex.[10] The length of this linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[2][3] An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[3]
The consequences of a suboptimal linker length are significant:
-
A linker that is too short can introduce steric hindrance, physically preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[2][11][12][][14] This failure to form a stable ternary complex results in a loss of degradation activity.
-
A linker that is too long can lead to an unstable or improperly oriented ternary complex.[2][] This may increase the distance between the E3 ligase's active site and the lysine (B10760008) residues on the POI's surface, resulting in inefficient ubiquitination.[11][12] Furthermore, excessive flexibility can incur an entropic penalty upon binding, potentially reducing the overall potency of the PROTAC.[15]
Therefore, the systematic optimization of PEG linker length is a critical and often empirical step in the development of potent and selective protein degraders.[6][16][]
Quantitative Data: The Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of protein degraded at saturating concentrations.[11] The following tables summarize quantitative data from various studies, illustrating the profound impact of PEG linker length on the degradation of several key protein targets.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [18][19]
| PROTAC Compound | E3 Ligase | Cell Line | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | VHL | MCF7 | 9 | >1000 | <20 |
| PROTAC 2 | VHL | MCF7 | 12 | ~500 | ~60 |
| PROTAC 3 | VHL | MCF7 | 16 | ~100 | >90 |
| PROTAC 4 | VHL | MCF7 | 19 | ~750 | ~50 |
| PROTAC 5 | VHL | MCF7 | 21 | >1000 | <30 |
| Data summarized from studies on ERα degradation highlight a distinct optimal linker length of 16 atoms for maximal potency and efficacy.[18][20][21] |
Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [18][22]
| PROTAC Compound | E3 Ligase | Cell Line | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| BTK PROTAC 1 | CRBN | Ramos | 2 | >1000 | <10 |
| BTK PROTAC 2 | CRBN | Ramos | 3 | ~500 | ~40 |
| BTK PROTAC 3 | CRBN | Ramos | 4 | ~40 | >90 |
| BTK PROTAC 4 | CRBN | Ramos | 5 | ~100 | ~85 |
| BTK PROTAC 5 | CRBN | Ramos | 8 | ~250 | ~70 |
| Data is a synthesis of findings from multiple studies. In this system, longer linkers were found to be more potent, with an optimum around 4 PEG units.[18] |
Table 3: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [8][22]
| PROTAC Compound | E3 Ligase | Cell Line | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 PROTAC 1 | CRBN | H661 | 1 | >5000 | ~20 |
| BRD4 PROTAC 2 | CRBN | H661 | 2 | >5000 | ~30 |
| BRD4 PROTAC 3 | CRBN | H661 | 4 | <500 | >80 |
| BRD4 PROTAC 4 | CRBN | H661 | 5 | <500 | >80 |
| This study illustrates a non-linear relationship where intermediate length linkers (1-2 PEG units) showed reduced potency compared to both shorter (0 units) and longer linkers (4-5 units).[6][22] |
Table 4: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [18][19]
| PROTAC Compound | E3 Ligase | Cell Line | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 PROTAC 1 | VHL | HeLa | < 12 | Inactive | <10 |
| TBK1 PROTAC 2 | VHL | HeLa | 15 | ~500 | ~50 |
| TBK1 PROTAC 3 | VHL | HeLa | 21 | ~100 | >80 |
| TBK1 PROTAC 4 | VHL | HeLa | 27 | ~300 | ~60 |
| This case highlights that a minimum linker length is often required to observe any degradation, with linkers shorter than 12 atoms showing no activity.[12][19] |
Visualizing Key Pathways and Processes
To better understand the complex interplay of factors in PROTAC design, the following diagrams illustrate the core mechanism of action and a typical evaluation workflow.
Experimental Protocols for PROTAC Evaluation
Detailed and robust methodologies are crucial for accurately assessing and comparing the efficacy of PROTACs with different linker lengths.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[23][24]
-
Cell Culture and Treatment: Plate a cell line that endogenously expresses the POI at an appropriate density. Allow cells to adhere overnight. Treat the cells with a dose-response range of each PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).[23]
-
Sample Preparation (Cell Lysis): After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2] Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.[24]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride (PVDF) or nitrocellulose).[25]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the POI signal to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events, providing key thermodynamic parameters (affinity, enthalpy, entropy) of ternary complex formation.[16][24]
-
Sample Preparation: Prepare purified proteins (POI and E3 ligase) and the PROTAC compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations (Controls):
-
Titration A: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Titration B: Fill the ITC cell with the POI solution and the syringe with the PROTAC solution to determine the KD of the PROTAC for the POI.[10]
-
-
Ternary Titration: Fill the ITC cell with a solution containing the E3 ligase pre-saturated with the POI. Titrate the PROTAC solution into this mixture. The resulting thermogram represents the formation of the ternary complex.[10]
-
Data Analysis: Analyze the thermograms to calculate the binding affinities for both binary and ternary interactions. Cooperativity (alpha, α) is calculated as the ratio of the binary binding affinities to the ternary binding affinity. An alpha value greater than 1 indicates positive cooperativity, suggesting the formation of a stable ternary complex.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique for measuring the real-time kinetics (association/dissociation rates) and affinity of binary and ternary complex formation.[16][26]
-
Chip Preparation: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the chip to measure the kinetics (kon/koff) and affinity (KD) of the PROTAC binding to the immobilized E3 ligase.[2]
-
Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC. Inject these mixtures over the E3 ligase-functionalized chip.[2]
-
Data Analysis: An increase in the binding response compared to the binary PROTAC-E3 interaction indicates the formation of the ternary complex. Global fitting of the sensorgram data allows for the determination of the kinetic and affinity parameters of the ternary complex.
Conclusion: A Data-Driven Approach to Linker Optimization
The linker is a critical design element in the development of effective PROTACs, with the length of the PEG chain being a paramount factor influencing therapeutic success.[1][4][6] The quantitative data clearly demonstrates that there is no universal "one-size-fits-all" linker; the optimal length is highly dependent on the specific topology of the POI and E3 ligase pair.[12][18] A linker that is too short can cause steric clashes, while one that is too long can fail to form a stable, productive complex for efficient ubiquitination.[2][11][12]
Therefore, a systematic, data-driven approach is mandatory. This involves the synthesis of a focused library of PROTACs with varying PEG linker lengths and their subsequent evaluation using a robust suite of biochemical and cellular assays.[6][16] By meticulously quantifying degradation efficacy and characterizing ternary complex formation, researchers can identify the optimal linker length required to achieve maximal potency and selectivity. As the field of targeted protein degradation advances, this rational, empirical approach to linker optimization will remain a cornerstone for unlocking the full therapeutic potential of PROTACs.[5]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Flexible vs. Rigid PROTAC Linkers: A Technical Guide to Optimizing Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide explores the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) design, providing a comparative analysis of flexible and rigid linkers. It covers their impact on ternary complex formation, degradation efficacy, and pharmacokinetic properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform rational degrader design.
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] A PROTAC molecule consists of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for destruction by the 26S proteasome.[4] The PROTAC is then released to act catalytically.[2][5]
While the ligands determine the "what" (target) and "how" (E3 ligase), the linker is far from a passive spacer.[6][7] Its composition, length, attachment points, and rigidity are critical factors that profoundly influence the stability and geometry of the ternary complex, and consequently, the PROTAC's overall efficacy, selectivity, and drug-like properties.[5][8][9] This guide provides a detailed comparison of the two primary classes of PROTAC linkers: flexible and rigid.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Flexible Linkers: The Adaptable Starting Point
Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common motifs in PROTAC design, especially in the early stages of discovery.[2][5][8] Their synthetic accessibility and the ease with which their length and composition can be modified make them ideal for initial screening efforts.[2][5]
Key Features & Composition:
-
Alkyl Chains: These are simple, hydrophobic linkers consisting of saturated or unsaturated hydrocarbon chains.[1] While synthetically tractable, their hydrophobicity can negatively impact solubility.[8]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can significantly improve the solubility and cell permeability of PROTACs.[1][2]
Advantages:
-
Conformational Freedom: Flexibility allows the PROTAC to adopt numerous conformations, increasing the likelihood of achieving a productive ternary complex geometry, which can be advantageous when the optimal orientation is unknown.[2][8][10]
-
Synthetic Tractability: They are generally easier and less costly to synthesize compared to more complex rigid linkers.[1][2]
Disadvantages:
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing the complex's stability.[2][6][8]
-
Poor Physicochemical Properties: Long, flexible linkers, particularly alkyl chains, can increase lipophilicity and the number of rotatable bonds, which may negatively affect solubility, cell permeability, and oral bioavailability.[2][10]
-
Metabolic Instability: Both alkyl and PEG linkers can be susceptible to metabolic degradation, limiting their in vivo half-life.[1][8]
Rigid Linkers: Engineering Potency and Precision
To overcome the limitations of flexible linkers, there is a growing trend toward incorporating rigid structural motifs.[5] These linkers constrain the conformational freedom of the PROTAC, which can offer significant advantages in potency and pharmacokinetic properties.
Key Features & Composition:
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are commonly used to add rigidity and can also improve water solubility and metabolic stability.[1][2][8]
-
Aromatic Systems & Alkynes: Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") introduce planarity and linear geometry, effectively restricting conformation.[2]
-
Fused Heterocycles: More complex structures like benzoimidazoles can provide directional rigidity and enhance metabolic resistance.[1]
Advantages:
-
Pre-organization: Rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6][8][11]
-
Improved Potency & Selectivity: A more stable and well-defined ternary complex often leads to more efficient ubiquitination and degradation, resulting in higher potency (lower DC50 values).[7][8] Rigidity can also enhance selectivity by disfavoring off-target complex formation.[2]
-
Enhanced Pharmacokinetics: Rigid linkers can improve metabolic stability and other drug-like properties.[8]
Disadvantages:
-
Synthetic Complexity: The synthesis of PROTACs with rigid linkers is generally more challenging and costly.[8]
-
Risk of Unproductive Geometry: A lack of flexibility can be a hindrance if the pre-determined conformation is not optimal for the required protein-protein interactions, making it more difficult to form a productive ternary complex.[2][8]
Caption: Flexible vs. Rigid Linker Impact on Ternary Complex Formation.
Quantitative Data Presentation: Linker Impact on Degradation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6][8] Lower DC50 and higher Dmax values indicate a more potent PROTAC. The following tables summarize data from studies comparing PROTACs with flexible and rigid linkers.
Table 1: Comparative Degradation of Androgen Receptor (AR)
| PROTAC Example | Linker Type | Linker Composition | DC50 | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|
| PROTAC (Cyrus et al.) | Flexible | 16-atom PEG | Potent Degrader | >90 | LNCaP | [12] |
| PROTAC (Cyrus et al.) | Flexible | 12-atom PEG | Less Potent | ~60 | LNCaP | [12] |
| ARD-69 | Rigid | Piperidine/Piperazine | Potent Degrader | Not Reported | Not Reported | [6] |
| SNIPER(AR)-55 | Rigid | Disubstituted Phenyl | No Activity | Not Reported | Not Reported |[6] |
Table 2: Comparative Degradation of BET Bromodomains
| PROTAC Example | Target | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
|---|---|---|---|---|---|---|---|---|
| MZ1 | BRD4 | VHL | Flexible | PEG | 46 | >90 | HeLa | [13] |
| AS6 (FerroTAC) | BRD4 | VHL | Rigid (metallocene) | Ferrocene | 44 | >90 | HeLa | [13] |
| ARV-825 | BRD4 | CRBN | Flexible | PEG/Alkyl | <1 | >95 | RS4;11 | [5] |
| QCA570 | BET | CRBN | Rigid | Ethynyl | ~3-fold more potent than flexible analog | Not Reported | MOLM13, MV4;11 |[11] |
Note: Data is compiled from different studies and direct comparison should be made with caution.[11]
Experimental Protocols
Reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.[6]
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels to determine DC50 and Dmax values.[6][14]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][14]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the BCA Protein Assay, to ensure equal loading.[14]
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to confirm equal protein loading.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Analysis of Ternary Complex Formation by TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a biophysical assay used to quantify the formation of the ternary complex in vitro.[4][7]
Methodology:
-
Reagents: Use purified, tagged versions of the POI (e.g., His-tag) and the E3 ligase (e.g., GST-tag). Use fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium (donor) and anti-GST-Allophycocyanin (acceptor)).[7]
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.[7]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[7]
-
FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.[7]
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. This data can be used to determine the concentration of PROTAC required for half-maximal complex formation and to assess cooperativity.
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay determines the downstream effect of protein degradation on cell health and proliferation.[14]
Methodology:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay: Use a commercially available viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's protocol.[14]
-
Measurement: Incubate the plate to stabilize the luminescent signal and measure luminescence using a plate reader.[14]
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the PROTAC concentration to calculate the IC50 value.
Caption: A typical experimental workflow for the evaluation and comparison of PROTACs.
Conclusion and Future Outlook
The choice between a flexible and a rigid linker is a critical decision in PROTAC design and is highly dependent on the specific POI and E3 ligase pair.[8][11] Flexible linkers, like alkyl and PEG chains, offer synthetic ease and are valuable for initial screening to identify active degraders.[7][8] However, the field is increasingly moving towards the rational design of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.[5]
The future of linker design lies in a more structure-guided approach, leveraging advances in computational modeling and structural biology to predict optimal linker geometries.[5][7] The development of novel linker chemistries, including "smart" linkers that are photo-switchable or respond to other stimuli, will further expand the therapeutic potential of targeted protein degradation.[5] A systematic exploration of both flexible and rigid linker space, guided by robust biophysical and cellular data, will be paramount to unlocking the next generation of highly effective PROTAC therapeutics.[7]
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Types
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker's Pivotal Role in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
While the two ligands provide the specificity for the target and the E3 ligase, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing the stability of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the different types of PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific target and E3 ligase pair.
Flexible Linkers
Flexible linkers are the most common type used in the initial stages of PROTAC design due to their synthetic accessibility and conformational adaptability. This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design. They offer a high degree of conformational flexibility. While synthetically tractable, long alkyl chains can increase lipophilicity, which may lead to poor solubility.[2]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs. The ethylene (B1197577) glycol units provide polarity and can engage in hydrogen bonding.[3]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures, are increasingly being explored to improve the pharmacokinetic properties and potency of PROTACs. By pre-organizing the PROTAC into a conformation that is more favorable for ternary complex formation, they can reduce the entropic penalty of binding.[2]
-
Piperazine/Piperidine Moieties: These saturated heterocycles are frequently incorporated into linkers to increase rigidity and improve aqueous solubility and metabolic stability.[1]
-
Aromatic Rings: Phenyl rings and other aromatic systems can be used to create more rigid and defined linker geometries.
-
Triazoles: Often formed via "click chemistry," triazole rings provide a stable, rigid connection point within the linker.[1]
"Smart" or Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for conditional activation of the PROTAC.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control over PROTAC activity.
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC in a targeted manner.
Data Presentation: Quantitative Impact of Linker Type on PROTAC Performance
The systematic modification of the linker is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from various studies, illustrating the critical impact of linker length and composition on degradation potency (DC50), maximal degradation (Dmax), and pharmacokinetic (PK) properties.
Table 1: Impact of Linker Length and Composition on Degradation Efficacy
| PROTAC Example | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| TBK1 Degrader[1] | TBK1 | VHL | Alkyl/Ether | < 12 | - | No Degradation | - |
| TBK1 Degrader[1] | TBK1 | VHL | Alkyl/Ether | 21 | - | 3 | 96 |
| TBK1 Degrader[1] | TBK1 | VHL | Alkyl/Ether | 29 | - | 292 | 76 |
| BTK Degrader[1] | BTK | CRBN | PEG | ≥ 4 PEG units | Ramos | 1 - 40 | >90 |
| HDAC6 Degrader[1] | HDAC6 | CRBN | Click Chemistry | Optimized | MM.1S | 3.2 | >90 |
| AR Degrader[2] | AR | cIAP | Flexible (PEG) | - | 22Rv1 | Degradation at 3 µM | - |
| AR Degrader[2] | AR | cIAP | Rigid (Phenyl) | - | 22Rv1 | No Activity | - |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Impact of Linker Modification on Pharmacokinetic (PK) Parameters
| PROTAC | Target | E3 Ligase | Linker Modification | Species | Oral Bioavailability (%) | Half-life (t½) (hours) |
| SMARCA2 Degrader | SMARCA2 | VHL | 5-carbon alkyl chain | Mouse | 4.3 | - |
| ARV-110 | AR | CRBN | Rigid (piperidine/piperazine) | - | Orally Bioavailable | - |
| ARV-471 | ER | CRBN | Rigid (piperidine/piperazine) | - | Orally Bioavailable | - |
| Generic PROTAC[4] | - | CRBN | Addition of lipophilic group (prodrug) | - | Significant Increase | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing PROTACs. The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
The Solubility and Stability of PEG-Based PROTAC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[3]
This technical guide provides a comprehensive overview of the solubility and stability of PEG-based PROTAC linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.
The Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility.[4] This is a key advantage in PROTAC design, as these molecules often have a high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[1]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the water solubility of the PROTAC molecule, which is crucial for bioavailability and formulation.[4]
-
Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[1][5] However, excessively long PEG chains can negatively impact permeability.[1]
-
Influence on Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][6] An optimal linker length facilitates the proper orientation of the two proteins for efficient ubiquitination and subsequent degradation.[3]
Quantitative Data on PEG-Based PROTACs
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties, degradation efficacy, and cell permeability of PROTACs.
Table 1: Physicochemical Properties of PEG-Based PROTACs
| PROTAC Component | Linker Type | Linker Length (atoms) | cLogP | TPSA (Ų) | Aqueous Solubility (µM) |
|---|---|---|---|---|---|
| Target Protein | Alkyl | 10 | 5.2 | 120 | < 10 |
| PEG | 10 | 4.5 | 150 | > 50 | |
| E3 Ligase | Alkyl-Amide | 12 | 6.1 | 145 | < 5 |
| | PEG-Ether | 12 | 5.3 | 175 | > 30 |
Note: This table provides an illustrative comparison of how PEG linkers, compared to alkyl linkers of similar length, can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), generally leading to improved aqueous solubility.[4]
Table 2: Degradation Efficacy of PEG-Based PROTACs
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|---|
| BTK | Cereblon | PEG | 2 | 50 | 85 |
| BTK | Cereblon | PEG | 3 | 25 | 95 |
| BTK | Cereblon | PEG | 4 | 10 | >98 |
| BRD4 | VHL | PEG | 3 | 100 | 80 |
| BRD4 | VHL | PEG | 4 | 45 | 92 |
| BRD4 | VHL | PEG | 5 | 20 | >95 |
Note: This table illustrates the impact of PEG linker length on the degradation potency (DC₅₀ and Dₘₐₓ) of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).[3][6]
Table 3: Cell Permeability of PEG-Based PROTACs
| PROTAC | Linker Type | Linker Length (PEG units) | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A-B) (10⁻⁶ cm/s) |
|---|---|---|---|---|
| BRD4 Degrader 1 | PEG | 2 | 1.5 | 0.8 |
| BRD4 Degrader 2 | PEG | 4 | 0.9 | 0.5 |
| BRD4 Degrader 3 | PEG | 6 | 0.4 | 0.2 |
Note: This table demonstrates the general trend of decreasing cell permeability with increasing PEG linker length, as measured by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 permeability assays.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the solubility and stability of PEG-based PROTAC linkers.
Aqueous Solubility Assay
Objective: To determine the thermodynamic solubility of a PROTAC in an aqueous buffer.
Methodology:
-
Preparation of PROTAC Stock Solution: Prepare a high-concentration stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add an excess amount of the PROTAC from the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the mixture at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Analyze the supernatant by a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the dissolved PROTAC.
Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.[8]
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine phosphate (B84403) buffer (pH 7.4), the PROTAC solution (final concentration typically 1 µM), and liver microsomes.[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[8]
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.[8]
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Calculate the in vitro half-life (t½) from the rate of disappearance of the PROTAC.
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, which contains various enzymes like esterases and amidases.[9]
Methodology:
-
Sample Preparation: Add the PROTAC stock solution to pre-warmed plasma (from the species of interest, e.g., human, mouse) to a final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the samples at 37°C.
-
Time Points and Quenching: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and quench the reaction by adding a cold organic solvent with an internal standard.
-
Sample Processing: Process the samples as described in the microsomal stability assay.
-
Analysis and Data Interpretation: Quantify the remaining PROTAC using LC-MS/MS and determine its stability over time.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows relevant to the study of PEG-based PROTACs.
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile tool to modulate the physicochemical and pharmacological properties of these innovative therapeutics.[1] By carefully considering the length and composition of the PEG linker, researchers can optimize solubility, cell permeability, and the geometry of the ternary complex to achieve potent and selective protein degradation.[1] The "trial-and-error" approach to linker design is progressively being supplanted by more rational, data-driven strategies, and the information presented in this guide aims to support these efforts.[1]
References
An In-depth Technical Guide to Tos-PEG13-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tos-PEG13-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, including its chemical properties, CAS number, and a list of potential suppliers. It is designed to serve as a technical resource for professionals engaged in the research and development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a specialized chemical linker used in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively eliminate target proteins associated with various diseases. The structure of a PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This compound, with its 13-unit PEG chain, offers a specific length and flexibility that can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitination and subsequent degradation of the target protein.
Chemical Properties and Identification
A clear understanding of the chemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value |
| CAS Number | 2820397-84-8[1] |
| Chemical Formula | C38H68O17S[1] |
| Molecular Weight | 829.01 g/mol [1] |
| IUPAC Name | tert-butyl 1-(tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate[1] |
| Synonyms | Tos-PEG13-t-butyl ester, this compound[1] |
| Appearance | To be determined[1] |
| Purity | >95% (typical, refer to Certificate of Analysis)[1] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1] |
| Shipping Conditions | Ambient temperature as a non-hazardous chemical.[1] |
Suppliers
This compound is available from various chemical suppliers, often on a custom synthesis basis. Researchers should inquire about availability and lead times.
-
MedKoo Biosciences: Offers this compound for research use.[1]
-
Amsbio: Lists this compound as a PEG-based linker for PROTACs.
-
Immunomart: Provides product details for this compound.[2]
-
MedchemExpress: Describes this compound as a PEG-based PROTAC linker.[3]
-
普西唐 (Pu Xi Tang): Lists this compound as a PROTAC linker belonging to the PEG class.[4]
Role in PROTAC Design and Mechanism of Action
The heterobifunctional nature of this compound, featuring a tosyl (Tos) group and a Boc-protected amine, allows for a controlled, stepwise synthesis of PROTACs. The tosyl group is an excellent leaving group for nucleophilic substitution, enabling conjugation to a POI ligand or an E3 ligase ligand. The Boc (tert-butyloxycarbonyl) group protects the terminal amine, which can be deprotected under acidic conditions for subsequent coupling to the other ligand.
The 13-unit PEG spacer provides a significant degree of hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter in PROTAC design, as it dictates the distance and relative orientation of the two ends of the molecule. This, in turn, affects the stability and conformation of the ternary complex, which is essential for efficient ubiquitination of the target protein.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Experimental Protocols
General Synthesis of a PROTAC using a Tos-PEG-Boc Linker
This two-step process involves the initial coupling of one ligand to the tosylated end of the linker, followed by deprotection of the Boc group and coupling of the second ligand.
Step 1: Coupling of Ligand 1 (with a nucleophilic group) to this compound
-
Dissolve the POI or E3 ligase ligand (containing a nucleophilic group such as a phenol (B47542) or amine, 1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF or DMSO.
-
Add a suitable base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the resulting Ligand 1-PEG13-Boc conjugate by column chromatography.
Step 2: Boc Deprotection and Coupling of Ligand 2
-
Dissolve the purified Ligand 1-PEG13-Boc in a suitable solvent (e.g., dichloromethane, DCM).
-
Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the resulting Ligand 1-PEG13-NH₂ intermediate and Ligand 2 (containing a carboxylic acid, 1.0 equivalent) in an anhydrous solvent like DMF.
-
Add a peptide coupling reagent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
The following diagram illustrates a general workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. Its defined length, hydrophilic PEG spacer, and orthogonal reactive groups facilitate the controlled and modular synthesis of PROTACs. The optimization of linker length is a critical aspect of PROTAC design, and this compound provides a specific option for fine-tuning the properties of these promising therapeutic agents. While specific experimental data for PROTACs utilizing this particular linker is limited in public literature, the general principles and protocols outlined in this guide provide a solid foundation for its application in the development of novel protein degraders.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Basic Characteristics of PEG Linkers in PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6][7]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[2][5][7] Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a desirable balance of hydrophilicity, flexibility, and biocompatibility.[1][5] This guide provides a comprehensive technical overview of the fundamental characteristics of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Physicochemical Properties of PEG Linkers
The chemical makeup of the linker is a key contributor to the overall physicochemical properties of the PROTAC molecule.[3][4] PEG linkers impart a unique set of highly advantageous properties that address major challenges in the development of these large and often lipophilic molecules.[8]
-
Enhanced Solubility: A primary role of PEG linkers is to improve the aqueous solubility of PROTACs.[2][8][9][10] PROTACs often possess high molecular weights and lipophilicity, leading to poor solubility.[11][12] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with the aqueous environment and increasing water solubility, which is crucial for administration, formulation, and bioavailability.[8][11][13]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex.[8] While increased hydrophilicity can potentially reduce passive diffusion, the flexibility of PEG linkers is a significant advantage.[11][14] This flexibility allows the PROTAC molecule to adopt folded conformations that can shield its polar surface area, presenting a smaller, less polar profile for membrane transit.[2][8][11] However, a delicate balance exists, as excessive PEGylation can decrease cellular uptake.[8][11] The optimal number of PEG units must be determined empirically for each PROTAC system.[8][11]
-
Flexibility and Conformational Tuning: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations.[3][14] This conformational adaptability is advantageous for facilitating the optimal orientation of the target protein and E3 ligase, which is necessary for efficient ternary complex formation and can help overcome steric hindrances.[3][14][15]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[2][13]
Impact of PEG Linkers on PROTAC Efficacy
The linker is a critical and multifaceted component of a PROTAC molecule, and its characteristics directly influence the biological activity and overall efficacy.[3]
Optimizing Ternary Complex Formation
The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5][6] The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex.[5][16]
-
Linker Length is Critical: The length of the linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[4][12][16][17]
-
A linker that is too short can lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[4][16][17]
-
A linker that is too long may result in a non-productive or unstable complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[16][17][18]
-
-
Cooperativity: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and is a desirable characteristic for potent degraders.[3][19]
The following diagram illustrates the central role of the PROTAC in forming the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.
Influence on Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[5] Systematic studies have revealed that varying the PEG linker length can profoundly affect a PROTAC's potency and efficacy.[12][17] The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[12][17][18] For example, in a study of lapatinib-based PROTACs, extending the linker by a single ethylene glycol unit was sufficient to abolish HER2 degradation while retaining potent EGFR degradation, creating a selective degrader.[13][20]
The logical relationship between linker properties and PROTAC performance is visualized below.
Data Presentation: Linker Length vs. Efficacy
The optimization of linker length is a critical, and often empirical, step in PROTAC development.[21] The following tables summarize synthesized data from various studies illustrating the impact of PEG linker length on the degradation of key protein targets.
Table 1: Impact of PEG Linker Length on BRD4 Degradation This table presents data for a series of VHL-recruiting PROTACs targeting the BET bromodomain protein BRD4.[2][18]
| PROTAC Compound | Linker Composition | Number of PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PROTAC-1 | Propargyl-PEG2-acid | 2 | 50 | >90 |
| BRD4-PROTAC-2 | Propargyl-PEG3-acid | 3 | 15 | >95 |
| BRD4-PROTAC-3 | Propargyl-PEG4-acid | 4 | 30 | >95 |
| BRD4-PROTAC-4 | Propargyl-PEG5-acid | 5 | 100 | >90 |
Data is a synthesis of findings from multiple studies investigating VHL-based PROTACs targeting BRD4.[2][18] DC₅₀ and Dₘₐₓ values are cell-line dependent.
Table 2: Impact of PEG Linker Length on ERα Degradation This study highlights the existence of an optimal linker length for efficacy in PROTACs designed to target Estrogen Receptor Alpha (ERα).[21][22]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy (at 1 µM) |
| ERα-PROTAC-1 | PEG-based | 12 | ~60% |
| ERα-PROTAC-2 | PEG-based | 16 | >90% |
| ERα-PROTAC-3 | PEG-based | 20 | ~75% |
Data is illustrative and compiled from various sources in the literature.[21][22]
Table 3: Physicochemical Properties of a PROTAC Series with Varying PEG Linkers This table illustrates how linker composition affects key physicochemical properties related to oral bioavailability for a series of VHL-recruiting PROTACs.[2][6]
| PROTAC Compound | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |
| Target-PROTAC-1 | PEG2 | 3.1 | 155 | 4 | 10 |
| Target-PROTAC-2 | PEG4 | 2.8 | 175 | 4 | 12 |
| Target-PROTAC-3 | PEG6 | 2.5 | 195 | 4 | 14 |
Data is illustrative and compiled from various sources.[2][6] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and optimization of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[17]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[17]
-
SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations and denature by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation relative to a vehicle-treated control.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Validation
Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamics (ΔH, ΔS) of binary and ternary complex formation.[16]
Methodology:
-
Sample Preparation: Prepare purified proteins (POI and E3 ligase) and the PROTAC compound in a matched buffer (e.g., PBS or HEPES). Degas all solutions thoroughly before use.
-
Binary Binding (PROTAC to POI/E3): Load the protein (e.g., POI) into the ITC sample cell. Load the PROTAC into the injection syringe. Titrate the PROTAC into the protein solution in a series of small injections while measuring the heat changes.
-
Ternary Complex Binding: To measure cooperativity, pre-saturate the E3 ligase with the target protein in the ITC cell. Then, titrate the PROTAC into this pre-formed binary complex.[16]
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interactions.[16] Cooperativity (α) can be calculated by comparing the Kᴅ of a ligand for one protein in the absence and presence of the other protein.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of a PROTAC compound in a non-cell-based in vitro model.[16]
Methodology:
-
Plate Preparation: A PAMPA plate consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a biological membrane.
-
Compound Addition: Add the PROTAC solution to the wells of the donor plate. Add fresh buffer to the wells of the acceptor plate.
-
Incubation: Sandwich the two plates together and incubate at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.
The diagram below outlines a typical experimental workflow for the evaluation of a newly synthesized PROTAC.
Conclusion and Future Perspectives
PEG-based linkers are indispensable tools in the rational design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[5][8][11] The quantitative data presented herein underscores the critical importance of empirically optimizing linker length for each target-ligase pair to achieve maximal potency and efficacy.[6][18]
The historical "trial-and-error" approach to linker design is steadily being replaced by more rational, structure-guided strategies.[6][7][8] Advances in computational modeling and structural biology will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, accelerating the development of next-generation PROTACs with superior potency, selectivity, and drug-like properties.[6][7]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Handling of Tos-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage and handling conditions for Tos-PEG13-Boc, a heterobifunctional PEG-based linker. Adherence to these guidelines is critical for maintaining the compound's stability, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Physicochemical Properties and Stability
This compound is a molecule comprised of three key components: a tosyl (Tos) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. The stability of the entire molecule is dictated by the individual characteristics of these functional groups.
-
Tosyl (Tos) Group : This group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution. While generally stable under neutral to acidic conditions, it can undergo hydrolysis in basic environments.[1][2]
-
Boc (tert-butyloxycarbonyl) Group : As a protecting group, the Boc moiety is stable under most nucleophilic and basic conditions. However, it is easily cleaved by strong acids.[1][2]
-
PEG Spacer : The polyethylene glycol chain is generally stable but can be prone to oxidative degradation.[1][2]
The interplay of these groups means that careful control of pH, temperature, and moisture is paramount during storage and handling.
Recommended Storage Conditions
Proper storage is crucial to prevent degradation and preserve the integrity of this compound. The recommended conditions for both the solid compound and solutions are summarized below.
| Storage Format | Temperature | Duration | Key Considerations |
| Solid Compound (Short-term) | 0 - 4 °C | Days to Weeks | Store in a dry, dark environment.[3] |
| Solid Compound (Long-term) | -20 °C | Months to Years | Recommended for optimal stability; keep in a tightly sealed container in a dry, dark place.[3][4][5][6] |
| Stock Solutions | 0 - 4 °C | Days to Weeks | Suitable for short-term storage of working solutions.[3] |
| Stock Solutions | -20 °C | Months | Recommended for longer-term storage of stock solutions.[3] |
Note: The shelf life of this compound is greater than two years if stored correctly.[3]
Shipping and Receiving
This compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under standard shipping conditions.[3] Some suppliers may also ship the product on blue ice.[4] Upon receipt, it is imperative to visually inspect the container for any signs of damage or leakage before transferring it to the appropriate storage location.
Handling Procedures and Personal Protective Equipment (PPE)
Safe handling practices are essential to minimize exposure risk and maintain a safe laboratory environment.
All handling of solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] The work area should be well-ventilated.
A comprehensive approach to personal protection is necessary when working with this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement. Double-gloving is recommended for extended handling.[6] |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. Chemical splash goggles are recommended when preparing solutions.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[6] |
-
Avoid the formation of dust and aerosols.[7]
-
Avoid breathing in dust.[7]
-
Prevent contact with skin, eyes, and clothing.[8]
-
Wash hands and skin thoroughly after handling.[5]
Spill and Disposal Procedures
In the event of a spill, the area should be evacuated if necessary. For small spills, the material should be swept up and placed into a suitable, sealed container for disposal.[7] Care should be taken to avoid allowing the product to enter drains.[7]
All waste, including contaminated solid materials (e.g., weighing paper, pipette tips) and liquid solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[5] Waste should be collected in clearly labeled, sealed hazardous waste containers.
Experimental Protocols and Logical Workflows
The following diagrams illustrate the key workflows and chemical considerations for working with this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tos-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Safety Data at a Glance
The following tables summarize the key physicochemical properties and safety information for Tos-PEG13-Boc and related compounds. This consolidated data serves as a quick reference for risk assessment and procedural planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | tert-butyl 1-(tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [1] |
| CAS Number | 2820397-84-8 | [1] |
| Molecular Formula | C38H68O17S | [1] |
| Molecular Weight | 829.01 g/mol | [1] |
| Physical Form | To be determined | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage Temperature | -20°C (long term), 0-4°C (short term) | [1] |
Table 2: Hazard Information Based on Analogous Compounds
Data for Tos-PEG5-Boc is used as a reference due to the absence of specific data for this compound.
| Category | Information | Reference |
| GHS Pictogram | GHS07 (Harmful) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocols and Handling Procedures
Adherence to meticulous experimental protocols is crucial when working with this compound to ensure both personnel safety and the quality of experimental outcomes.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. Based on the potential hazards of similar compounds, the following PPE is recommended:
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z87.1 standards are essential. A face shield should be worn in situations with a risk of splashing.
-
Skin Protection : A flame-retardant lab coat should be worn and properly fastened. Nitrile or neoprene gloves are recommended; they should be inspected before use and changed frequently, especially if contaminated.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or if the material is aerosolized, a NIOSH-approved respirator is necessary.
Storage and Handling
Proper storage is critical to maintain the stability and reactivity of this compound.
-
Long-term Storage : Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[1][3] The storage area should be dark.[1][3]
-
Short-term Storage : For brief periods, storage at 0-4°C is acceptable.[1]
-
Handling : When removed from cold storage, allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.[3] As PEG compounds can be hygroscopic, weigh the required amount quickly in a low-humidity environment.[4]
Spill and Disposal Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and place it in a sealed container for disposal.
All waste contaminated with this compound, including empty containers, used PPE, and reaction byproducts, should be collected in clearly labeled, sealed containers.[5] Disposal must be carried out through a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[5] Do not dispose of this material down the drain.[5]
Role in Experimental Workflows: PROTAC Synthesis
This compound is a bifunctional linker commonly employed in the modular synthesis of PROTACs. The tosyl group serves as a good leaving group for nucleophilic substitution, while the Boc-protected amine provides a masked reactive site for subsequent coupling reactions. A general workflow for PROTAC synthesis using such a linker is outlined below.
This workflow highlights the key stages where this compound is handled, from the initial coupling reaction to the final purification of the PROTAC molecule. Each step necessitates adherence to the safety and handling guidelines outlined in this document. By integrating these practices into standard operating procedures, researchers can mitigate risks and ensure the successful and safe application of this compound in their drug discovery and development endeavors.
References
The Strategic Application of Tos-PEG13-Boc in Preliminary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A critical component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Tos-PEG13-Boc is a polyethylene (B3416737) glycol (PEG)-based linker that is increasingly utilized in the synthesis of PROTACs.[2][3] This technical guide provides an in-depth overview of the preliminary research applications of this compound, detailing its synthesis, mechanism of action, and the experimental protocols for its use.
The unique structure of this compound, featuring a tosyl (Tos) group, a 13-unit PEG chain, and a tert-butyloxycarbonyl (Boc) protected amine, offers a versatile platform for the precise and controlled linkage of biomolecules. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for sequential conjugation strategies.[4][5] The PEG13 spacer enhances solubility and provides a flexible linker between the conjugated molecules, a crucial factor in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]
Core Properties of this compound
The physicochemical properties of this compound make it a valuable tool in the synthesis of PROTACs and other bioconjugates.
| Property | Value | Reference |
| Chemical Formula | C38H68O17S | [3][8] |
| Molecular Weight | 829.01 g/mol | [8] |
| Appearance | To be determined | [8] |
| Purity | >95% | [8] |
| Storage Conditions | -20°C for long term (months to years) | [8] |
Mechanism of Action in PROTAC Assembly
The utility of this compound in the assembly of PROTACs is centered around a two-stage reaction mechanism, allowing for the directional and sequential coupling of two different molecular entities.
Stage 1: Nucleophilic Substitution of the Tosyl Group
The primary reaction involves the nucleophilic attack on the carbon atom adjacent to the tosyl group by a suitable nucleophile on the first binding partner (e.g., a ligand for the protein of interest). Common nucleophiles used in bioconjugation include the ε-amino group of lysine (B10760008) residues and the thiol group of cysteine residues on proteins.[5]
Stage 2: Boc Deprotection and Subsequent Conjugation
Following the successful conjugation of the first ligand, the Boc protecting group on the terminal amine is removed under mildly acidic conditions. This reveals a reactive amine that is then available for a subsequent conjugation step with the second ligand (e.g., an E3 ligase ligand).[5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound do not directly participate in signaling pathways but rather hijack the cell's natural protein degradation machinery. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in research.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general method for the synthesis of a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using this compound.
Materials:
-
Ligand for Protein of Interest (containing a nucleophilic group)
-
Ligand for E3 Ligase (with a reactive group for amide bond formation)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium carbonate (K2CO3) or other suitable base
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reagents for amide coupling (e.g., HATU, DIPEA)
Procedure:
-
Conjugation of POI Ligand:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add K2CO3 (3 equivalents) to the reaction mixture.
-
Stir the reaction at 60-80°C under a nitrogen atmosphere for 12-24 hours.[9]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Ligand-PEG13-Boc intermediate using an appropriate chromatographic method.[9]
-
-
Boc Deprotection:
-
Dissolve the purified Ligand-PEG13-Boc intermediate in DCM.
-
Add TFA dropwise at 0°C to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Conjugation of E3 Ligase Ligand:
-
Dissolve the deprotected Ligand-PEG13-amine and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol describes a standard western blot method to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[9]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Repeat the blotting process for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Quantitative Data on PEG Linkers in PROTACs
While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the impact of PEG linker length on PROTAC efficacy can be inferred from studies on similar linkers. The optimal linker length is target-dependent and requires empirical determination.[10] Generally, longer linkers can be more effective for some targets.[13]
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG5 | 1.8 | >95 | [10] |
| ERα | CRBN | PEG12 | ~10 | ~90 | [10] |
| TBK1 | VHL | PEG (29 atoms) | <100 | >80 | [13] |
This table presents illustrative data from various sources to demonstrate the influence of PEG linker length on PROTAC performance. The performance of a PROTAC with a PEG13 linker would need to be experimentally determined.
Conclusion
This compound is a versatile and valuable heterobifunctional linker for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure, featuring a tosyl group for initial conjugation, a long PEG spacer for improved physicochemical properties, and a Boc-protected amine for sequential modification, provides researchers with a powerful tool for the rational design of targeted protein degraders. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their preliminary research applications, ultimately accelerating the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tos-PEG13-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs facilitate the complete removal of the target protein.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[5][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules.[5][6] The flexibility and tunable length of PEG chains also allow for precise optimization of the distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and degradation.[5][6]
Tos-PEG13-Boc is a bifunctional linker featuring a 13-unit PEG chain, a terminal tosyl group, and a Boc-protected amine. The tosyl group is an excellent leaving group for nucleophilic substitution, enabling the initial conjugation to a POI or E3 ligase ligand. The Boc-protected amine provides a stable handle for the subsequent attachment of the second ligand after deprotection. This allows for a controlled, stepwise synthesis of the final PROTAC molecule.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data on PEG Linker Length and PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A systematic variation of linker length is often necessary to achieve optimal degradation potency (DC50) and maximal degradation (Dmax).
While specific data for a 13-unit PEG linker is not extensively available across a wide range of targets, a study on BCR-ABL degradation demonstrated that a PEG12 linker was optimal for the PROTAC SIAIS178, outperforming shorter PEG linkers and an alkyl chain linker. This highlights the importance of longer PEG chains for certain target proteins. The following table summarizes the performance of SIAIS178 with different linkers.
| PROTAC | Linker Composition | DC50 (nM) in K562 cells | Dmax (%) in K562 cells |
| SIAIS178 | PEG12 | 5.2 | >90 |
| Analog 1 | PEG8 | 28.6 | ~80 |
| Analog 2 | PEG4 | >100 | <50 |
| Analog 3 | Alkyl Chain | >100 | <40 |
| Data synthesized from findings reported by Zhao et al. (2019) in the Journal of Medicinal Chemistry. |
This data underscores that a longer PEG linker, such as the 13-unit chain in this compound, can be crucial for achieving high-potency degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process that can be adapted for various POI and E3 ligase ligands. A general three-step synthetic workflow is outlined below.
Caption: General workflow for PROTAC synthesis using this compound.
Protocol 1: Conjugation of Ligand 1 to this compound
This protocol describes the attachment of a ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine) to the tosylated end of the linker.
Materials:
-
Ligand 1 with a nucleophilic handle (e.g., -OH, -NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., K2CO3 for phenols, or DIPEA for amines)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ligand 1 (1.0 eq.) and this compound (1.1 - 1.5 eq.) in anhydrous DMF.
-
Add the appropriate base (e.g., K2CO3, 3.0 eq. or DIPEA, 2.0-3.0 eq.) to the solution.
-
Stir the mixture vigorously at 60-80 °C.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Ligand 1-PEG13-Boc .
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Ligand 1-PEG13-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Ligand 1-PEG13-Boc (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
The resulting product, Ligand 1-PEG13-NH2 (as a TFA salt), is often used directly in the next step without further purification.
Protocol 3: Amide Coupling of Ligand 2
This protocol describes the coupling of the newly exposed amine with a second ligand containing a carboxylic acid.
Materials:
-
Ligand 1-PEG13-NH2 (TFA salt)
-
Ligand 2 with a carboxylic acid handle (-COOH)
-
Anhydrous DMF
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Ligand 2-COOH (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq.) and DIPEA (3.0-4.0 eq.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Ligand 1-PEG13-NH2 (TFA salt, 1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC .
Characterization of the Final PROTAC
A comprehensive characterization of the synthesized PROTAC is essential to ensure its identity, purity, and functional activity.
| Characterization Method | Purpose | Key Parameters to Assess |
| LC-MS | Purity assessment and mass confirmation | Retention time, peak purity, and observed mass matching the theoretical mass. |
| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Provides high-accuracy mass data to confirm the elemental composition. |
| Western Blot | Protein degradation assessment | Determination of DC50 and Dmax values in a relevant cell line. |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Cytotoxicity assessment | Determination of the half-maximal inhibitory concentration (IC50). |
| Ternary Complex Formation Assays (e.g., SPR, FRET) | Biophysical characterization | Measurement of binding affinities and cooperativity of the POI-PROTAC-E3 ligase complex.[6] |
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. The 13-unit PEG chain provides a significant degree of length and flexibility, which can be advantageous for achieving potent degradation of specific target proteins. The bifunctional nature of the linker allows for a controlled and modular synthetic approach. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this compound, which can be adapted and optimized for the development of novel protein degraders. The systematic evaluation of linker length remains a critical aspect of PROTAC design to achieve optimal therapeutic efficacy.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Tos-PEG13-Boc to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in pharmaceutical development. This modification enhances the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their hydrodynamic size, which in turn improves drug solubility, extends circulation half-life, and reduces immunogenicity.[1][2] Tos-PEG13-Boc is a heterobifunctional linker designed for the precise and controlled conjugation of a target protein ligand. It features a tosyl group for reaction with nucleophiles and a Boc-protected amine for subsequent functionalization, connected by a 13-unit PEG spacer.
This document provides detailed protocols for the coupling of this compound to a target protein ligand, subsequent deprotection of the Boc group, and purification and characterization of the final conjugate. The application of this linker is exemplified in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that utilizes the cell's ubiquitin-proteasome system to degrade target proteins.[3][4]
Reaction Principle
The coupling of this compound to a target protein ligand is a two-step process. The first step involves a nucleophilic substitution reaction where a nucleophilic group on the target protein ligand (typically a primary amine or a thiol) displaces the tosyl group on the PEG linker. The tosyl group is an excellent leaving group, facilitating this reaction under mild conditions.[5][6] The second step is the deprotection of the Boc group under acidic conditions to reveal a primary amine, which can then be used for further conjugation, for instance, to an E3 ligase ligand in PROTAC synthesis.[7][8]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the coupling of a tosylated PEG linker to a protein ligand and the subsequent Boc deprotection. These values are representative and should be optimized for each specific application.
| Step | Parameter | Value | Rationale & Key Considerations |
| 1. This compound Coupling | Target Nucleophile | Primary Amine (e.g., Lysine) | The ε-amino group of lysine (B10760008) is a common target for PEGylation. |
| Thiol (e.g., Cysteine) | The thiol group of cysteine is a potent nucleophile. | ||
| pH (for Amine) | 8.0 - 9.5 | A basic pH deprotonates the amine, increasing its nucleophilicity.[9] | |
| pH (for Thiol) | 7.0 - 8.5 | A slightly basic pH favors the more nucleophilic thiolate anion. | |
| Molar Ratio (PEG:Ligand) | 1.1 - 1.5 : 1 | A slight excess of the ligand can drive the reaction to completion. | |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. | |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by LC-MS or TLC. | |
| Typical Yield | 70 - 90% | Yield is dependent on the specific ligand and reaction optimization. | |
| 2. Boc Deprotection | Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc deprotection.[8] |
| TFA Concentration | 20 - 50% (v/v) | Higher concentrations may be needed for sterically hindered groups.[7] | |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically fast at room temperature. | |
| Reaction Time | 1 - 2 hours | Monitor reaction progress by LC-MS or TLC. | |
| Typical Yield | > 95% | Boc deprotection is generally a high-yielding reaction.[10] |
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Containing Ligand
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
LC-MS or TLC for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine-containing target protein ligand (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF under an inert atmosphere.
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the this compound solution dropwise to the ligand solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be taken to the next step (Boc deprotection) directly or purified. For purification, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
Protocol 2: Coupling of this compound to a Thiol-Containing Ligand
Materials:
-
This compound
-
Thiol-containing target protein ligand
-
Anhydrous DMF or DMSO
-
DIPEA or another suitable non-nucleophilic base
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
LC-MS or TLC for reaction monitoring
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the amine-containing ligand with a thiol-containing ligand.
-
The reaction is typically faster with thiols; monitor the reaction closely.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected PEGylated ligand
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated ligand in anhydrous DCM in a reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-PEG-ligand (as a TFA salt) can often be used in the next step without further purification. If necessary, the product can be purified by reverse-phase HPLC.
Mandatory Visualization
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using the this compound linker.
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC Mechanism of Action
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated degradation of a target protein.
Purification and Characterization
Following the synthesis, the PEGylated ligand must be purified and characterized to ensure its identity, purity, and integrity.
Purification
-
Size-Exclusion Chromatography (SEC): This is an effective method for removing unreacted PEG linkers and other small molecules from the larger PEGylated protein.[11][12]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated species, and in some cases, different positional isomers.[11][12]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for the purification of PEGylated peptides and small proteins.
Characterization
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF and ESI-MS are essential for confirming the molecular weight of the PEGylated conjugate and determining the degree of PEGylation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in apparent molecular weight of the protein after PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the final conjugate.
Conclusion
This compound is a versatile heterobifunctional linker that enables the controlled and efficient coupling of ligands to target proteins. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of drug discovery and development. The successful application of this linker in the synthesis of PROTACs highlights its potential in the development of novel therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving the desired outcomes.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of Tos-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Tos-PEG13-Boc, a heterobifunctional linker, in amide coupling reactions. This linker is particularly valuable in bioconjugation and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise, stepwise assembly is crucial.[1][2][3]
The this compound molecule features a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a 13-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and provides spatial separation between conjugated molecules.[4]
Amide bond formation using this linker requires a two-stage process:
-
Boc Deprotection: Removal of the Boc group to expose a primary amine.
-
Amide Coupling: Activation of a carboxylic acid and subsequent reaction with the newly exposed amine on the PEG linker to form a stable amide bond.
This document outlines the detailed protocols, reaction conditions, and necessary visualizations to guide researchers through this workflow.
Quantitative Data Summary
The following tables summarize the key parameters and typical ranges for the successful deprotection of the Boc group and the subsequent amide coupling reaction. These values are based on established protocols for similar PEG linkers and should be optimized for specific substrates.
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Value | Notes |
| Deprotection Reagent | 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A strong acid is necessary to efficiently cleave the Boc group.[2][5] |
| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[2][5] |
| Reaction Time | 1 - 2 hours | Progress should be monitored by TLC or LC-MS to ensure complete removal of the starting material.[2][5] |
| Typical Yield | >95% | Boc deprotection is generally a high-yielding and clean reaction.[5] |
Table 2: Amide Coupling Reaction Conditions (EDC/NHS Method)
| Parameter | Value | Notes |
| Coupling Reagents | EDC (1.2 - 1.5 equiv.), NHS (1.0 - 1.2 equiv.) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used to form a reactive NHS ester.[6][7][8] |
| Base | DIPEA or TEA (2-3 equiv.) | A non-nucleophilic base like Diisopropylethylamine or Triethylamine is used if the amine is in its salt form (e.g., TFA salt after deprotection).[6] |
| Solvent | Anhydrous DMF, DCM, or DMSO | Polar aprotic solvents are preferred to ensure solubility of reactants.[6][7] |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature for convenience and to avoid side reactions.[6][7] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[6][9] |
| Typical Yield | High | The EDC/NHS coupling method is generally efficient for forming stable amide bonds.[7] |
Experimental Protocols
Protocol 1: Boc Group Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the primary amine, Tos-PEG13-NH2, which is essential for the subsequent amide coupling step.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[2][5]
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours. Monitor the reaction's completion by LC-MS or TLC to confirm the disappearance of the starting material.[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure all TFA is removed, co-evaporate with a solvent like methanol (B129727) or toluene.[10]
-
Redissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[2]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Tos-PEG13-NH2 linker. The product can be used in the next step, often without further purification.
Protocol 2: Amide Coupling of Tos-PEG13-NH2 with a Carboxylic Acid
This protocol details the formation of an amide bond between the deprotected Tos-PEG13-NH2 and a molecule containing a carboxylic acid using the EDC/NHS coupling method.
Materials:
-
Tos-PEG13-NH2 (from Protocol 1)
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if needed)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2-1.5 equivalents) and NHS (1.0-1.2 equivalents) to the solution.[8]
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid by forming the NHS ester.[6]
-
In a separate vessel, dissolve the deprotected Tos-PEG13-NH2 (1 equivalent) in anhydrous DMF.
-
Add the Tos-PEG13-NH2 solution to the activated carboxylic acid mixture.
-
If the amine linker is in its TFA salt form from the deprotection step, add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture to neutralize the salt and facilitate the coupling.[6]
-
Allow the reaction to stir at room temperature for 2-16 hours.[6]
-
Monitor the progress of the reaction by LC-MS or TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up through an appropriate aqueous wash and extraction, followed by purification of the final conjugate using techniques such as column chromatography or HPLC.
Visualizations
The following diagrams illustrate the key processes involved in the amide coupling of this compound.
Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.
Caption: Logical relationship of the two-stage conjugation process.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Applications of Tos-PEG13-Boc in the Development of Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted cancer therapies represents a paradigm shift from traditional chemotherapy, aiming to selectively eliminate malignant cells while sparing healthy tissues. A promising strategy in this domain is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs) involved in cancer progression. The architecture of a PROTAC is crucial to its function and consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
Tos-PEG13-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) based linker that has garnered significant interest in the synthesis of PROTACs for oncology research. This linker is characterized by a tosyl (Tos) group at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a 13-unit PEG chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for facile conjugation to a ligand for either the POI or the E3 ligase. The Boc-protected amine provides an orthogonal handle for the subsequent attachment of the second ligand after deprotection. The extended PEG13 chain offers several advantages, including enhanced aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds, and provides the necessary length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
These application notes provide a comprehensive overview of the utility of this compound in developing cancer therapeutics, complete with representative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
Table 1: Representative Degradation Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying PEG Linker Lengths in MCF7 Breast Cancer Cells [1]
| PROTAC ID | Linker Composition (n = PEG units) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | 2 | 150 | 70 |
| ERα-PROTAC-2 | 4 | 30 | >95 |
| ERα-PROTAC-3 | 8 | 15 | >95 |
| ERα-PROTAC-4 | 12 | 80 | 85 |
Note: Data is illustrative and based on trends observed in published literature for ERα-targeting PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase.[1]
Table 2: Representative Degradation Efficacy of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying PEG Linker Lengths in K562 Cells [2]
| PROTAC ID | Linker Composition (n = PEG units) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | 2 | >1000 | <20 |
| BTK-PROTAC-2 | 4 | 85 | 80 |
| BTK-PROTAC-3 | 6 | 2.2 | 97 |
| BTK-PROTAC-4 | 8 | 15 | 95 |
Note: This data is representative of trends seen in the development of BTK-targeting PROTACs and is intended for illustrative purposes.[2]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological processes and experimental procedures involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for the development and evaluation of a PROTAC synthesized using a Tos-PEG-Boc linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation in cancer cells.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a sequential, three-part synthesis process.
Part 1: Conjugation of Ligand 1 to this compound
This step involves the reaction of a nucleophilic group (e.g., a phenol (B47542) or amine) on the first ligand with the tosylated end of the linker.
-
Reagents and Materials:
-
Ligand 1 with a free amine or hydroxyl group (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents for amine nucleophile) or Potassium Carbonate (K2CO3) (3.0 equivalents for phenol nucleophile)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve Ligand 1 in anhydrous DMF.
-
Add the appropriate base (DIPEA or K2CO3) and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1) by flash column chromatography.
-
Part 2: Boc Deprotection
This step removes the Boc protecting group to expose the primary amine.
-
Reagents and Materials:
-
Intermediate 1 (Boc-Protected)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (20-50% v/v in DCM)
-
Reaction vessel and magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve Intermediate 1 in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-TFA salt (Intermediate 2) can often be used directly in the next step.
-
Part 3: Amide Coupling with Ligand 2
This final step couples the amine-functionalized intermediate with the second ligand, which contains a carboxylic acid.
-
Reagents and Materials:
-
Intermediate 2 (Amine-TFA salt) (1.1 equivalents)
-
Ligand 2 with a carboxylic acid functionality (1.0 equivalent)
-
Anhydrous DMF
-
HATU (1.2 equivalents)
-
DIPEA (3.0-4.0 equivalents)
-
Inert atmosphere
-
Reaction vessel and magnetic stirrer
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve Ligand 2 in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes.
-
Add a solution of Intermediate 2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on cancer cells by measuring ATP levels.[3]
-
Reagents and Materials:
-
Cancer cell line of interest
-
PROTAC compounds dissolved in DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 90 µL of culture medium in a 96-well opaque-walled plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells. Incubate the plate for the desired time (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mixing and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs in the development of novel cancer therapeutics. Its long, hydrophilic PEG chain can impart favorable physicochemical properties, such as enhanced solubility, while providing the necessary spatial separation for efficient ternary complex formation. The representative data and detailed protocols provided in these application notes offer a foundational guide for researchers to design, synthesize, and evaluate PROTACs incorporating this or similar long-chain PEG linkers. The empirical optimization of linker length remains a critical step in the development of potent and selective protein degraders, and the systematic application of the described workflows will facilitate the discovery of next-generation targeted cancer therapies.
References
Application Notes: Synthesis and Evaluation of CRBN-Based PROTACs Using a Tos-PEG13-Boc Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations.[3]
Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design.[6][7] Ligands for CRBN, such as derivatives of thalidomide (B1683933) and pomalidomide (B1683931), are well-characterized and possess favorable drug-like properties.[6][8]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex.[9][10] Polyethylene glycol (PEG) linkers are frequently used to improve solubility and provide flexible spacing.[3] The Tos-PEG13-Boc linker is a versatile building block for PROTAC synthesis. It features a tosyl group, an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for a controlled, sequential conjugation of the two ligands.[11][12]
This document provides detailed protocols for the synthesis of a CRBN-based PROTAC using a this compound linker and for its subsequent biological evaluation.
PROTAC Mechanism of Action
The fundamental mechanism of a CRBN-based PROTAC is the hijacking of the CRL4^CRBN^ E3 ligase complex to induce degradation of a target protein. The process is catalytic and involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4 E3 ligase complex, forming a POI-PROTAC-CRBN ternary complex.[10]
-
Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target POI.[]
-
Recycling: The PROTAC molecule is released after ubiquitination and can bind to another POI and E3 ligase, continuing the degradation cycle.[5][13]
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a this compound linker is a sequential, three-part process. This modular approach allows for the flexible combination of different POI and E3 ligase ligands. The example workflow below uses pomalidomide as the CRBN ligand and a generic POI ligand containing a carboxylic acid.
-
Stage 1: Ligand 1 Conjugation: The CRBN ligand (e.g., pomalidomide), which contains a nucleophilic group, is reacted with the tosylated end of the this compound linker via nucleophilic substitution.
-
Stage 2: Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid) to expose a terminal primary amine.
-
Stage 3: Ligand 2 Coupling: The exposed amine is coupled with the second ligand (the POI binder), which contains a carboxylic acid, using standard amide coupling reagents (e.g., HATU) to form the final PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) using the CRBN ligand pomalidomide and the BRD4 ligand (+)-JQ1-acid.
Stage 1: Synthesis of Pomalidomide-PEG13-Boc (Intermediate 1)
-
Materials: Pomalidomide, this compound, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Standard glassware, Magnetic stirrer, Nitrogen/Argon atmosphere setup.
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 80 °C under a nitrogen atmosphere for 12-24 hours.[12]
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Pomalidomide-PEG13-Boc.
-
Stage 2: Boc Deprotection of Intermediate 1 (to yield Intermediate 2)
-
Materials: Pomalidomide-PEG13-Boc (Intermediate 1), Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), Rotary evaporator.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM.
-
Add TFA to the solution (final concentration of 20-50% v/v).[11]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt (Intermediate 2) is typically used directly in the next step after thorough drying.[9]
-
Stage 3: Amide Coupling to Synthesize Final PROTAC
-
Materials: (+)-JQ1 carboxylic acid, Intermediate 2 (TFA salt), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, Anhydrous DMF.
-
Procedure:
-
In a round-bottom flask, dissolve (+)-JQ1 carboxylic acid (1.0 eq), Intermediate 2 (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.[9]
-
Add DIPEA (3.0-4.0 eq) to the mixture to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, high-purity PROTAC.
-
Characterize the final product's identity and purity using LC-MS and ¹H NMR spectroscopy.
-
Protocol 2: Western Blot for Target Protein Degradation
-
Objective: To quantify the reduction in POI levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for BRD4) and allow them to adhere. Treat cells with the synthesized PROTAC at various concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation).[14]
-
Protocol 3: Cell Viability Assay
-
Objective: To assess the functional impact of POI degradation on cell proliferation.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a suitable reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[5]
-
Data Analysis: Record luminescence values. Normalize the data to the vehicle control and plot cell viability against the logarithm of PROTAC concentration. Calculate the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression.
-
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
-
Objective: To confirm that the PROTAC induces the formation of a ternary complex between CRBN and the POI in live cells.[15]
-
Procedure:
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the POI fused to NanoLuc® luciferase (e.g., BRD4-NLuc) and CRBN fused to HaloTag® protein (HT-CRBN).
-
Assay Setup: Seed the transfected cells into a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand, which serves as the energy acceptor.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (energy donor) and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.[16]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates PROTAC-dependent ternary complex formation.
-
Quantitative Data Summary
The efficacy of a PROTAC is defined by key quantitative metrics. The table below presents illustrative data for a hypothetical BRD4-targeting, CRBN-based PROTAC incorporating a PEG linker, based on trends reported in the literature. Actual performance is highly dependent on the specific ligands, linker length, and cellular context.[16]
| Parameter | Description | Illustrative Value | Cell Line |
| DC₅₀ | Half-maximal Degradation Concentration | 15 nM | MCF-7 |
| Dₘₐₓ | Maximal Level of Degradation | >95% | MCF-7 |
| IC₅₀ | Half-maximal Inhibitory Concentration | 25 nM | MV-4-11 |
| CRBN Binding (Kd) | Binding affinity to CRBN E3 Ligase | 1.8 µM | Biochemical |
| BRD4 Binding (Kd) | Binding affinity to BRD4 protein | 120 nM | Biochemical |
Note: This data is representative and serves to illustrate typical performance metrics for a CRBN-based PROTAC.
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of CRBN-based PROTACs. The distinct reactivity of its functional groups enables a controlled, stepwise assembly of the final heterobifunctional molecule. The protocols provided herein offer a comprehensive guide for researchers, covering the chemical synthesis, confirmation of the degradation mechanism, and assessment of the functional consequences of targeted protein degradation. This framework facilitates the development and optimization of novel PROTAC-based therapeutics.
References
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scientificproducts.com [scientificproducts.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Step-by-Step Guide for Conjugating with Tos-PEG13-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Tos-PEG13-Boc, a heterobifunctional linker, for the covalent modification of biomolecules. This process, known as PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules.[1][2] By attaching polyethylene (B3416737) glycol (PEG) chains, researchers can improve a molecule's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2][3]
The this compound linker features a tosyl group at one terminus and a Boc-protected amine at the other, separated by a 13-unit PEG spacer. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., N-terminus or lysine (B10760008) side chains) or thiols (cysteine side chains) on a target molecule.[1][4] The Boc (tert-butyloxycarbonyl) protecting group on the other end allows for a controlled, stepwise conjugation strategy, where it can be removed under acidic conditions to reveal a primary amine for subsequent functionalization.[5]
Principle of Conjugation
The fundamental chemistry of this conjugation relies on a nucleophilic attack by an amine or thiol group from the target biomolecule on the terminal carbon of the PEG chain. This attack displaces the tosylate leaving group, resulting in the formation of a stable secondary amine or thioether bond, respectively.[1] The reaction is highly efficient and proceeds under specific pH conditions to ensure the nucleophilicity of the target functional group.[3]
Experimental Protocols
This section details the key experimental procedures for successful conjugation with this compound.
Materials and Reagents
-
This compound
-
Target biomolecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-9.5 for amine conjugation; 0.1 M phosphate (B84403) buffer with EDTA, pH 6.5-7.5 for thiol conjugation.[3]
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)[6]
-
For Boc Deprotection (Optional):
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)[7]
-
Cold diethyl ether
-
Protocol 1: Conjugation to Primary Amines (e.g., Lysine Residues)
This protocol is designed for targeting the N-terminal α-amine or the ε-amino groups of lysine residues.
-
Biomolecule Preparation: Dissolve the target biomolecule in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[1][3] If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be added (not exceeding 10% v/v).[1]
-
Reagent Preparation: Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.[1]
-
Conjugation Reaction: Add the dissolved this compound to the biomolecule solution. A molar excess of the PEG linker (typically 5 to 50-fold) is recommended to drive the reaction to completion.[1][8]
-
Incubation: Gently mix the reaction vial and incubate for 4-24 hours at room temperature or 4°C.[1] The optimal reaction time and temperature should be determined empirically for each specific system.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples at different time points and analyzing them via SDS-PAGE, which will show a molecular weight shift for the conjugated protein, or by chromatographic methods like RP-HPLC.[1][7]
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted this compound.[6]
-
Purification: Purify the PEGylated conjugate from unreacted PEG linker, unconjugated biomolecule, and byproducts using an appropriate chromatography method such as SEC or IEX.[5][6]
-
Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (MS) and assess the purity by RP-HPLC.[1]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.
-
Dissolution: Dissolve the Boc-protected PEGylated conjugate in anhydrous DCM.
-
Deprotection Reaction: Add an excess of TFA (e.g., a 50% v/v solution in DCM) to the dissolved conjugate.[9]
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitoring: Monitor the deprotection process by LC-MS to ensure the complete removal of the Boc group.[5]
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by using a rotary evaporator.[5]
-
Product Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.[5]
-
Washing: Centrifuge the mixture to pellet the product and carefully decant the supernatant. Wash the pellet with cold diethyl ether to remove residual TFA and byproducts.
-
Drying: Dry the final deprotected product under vacuum.
Data Presentation
The efficiency of the bioconjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants.[1] The following tables summarize representative data for the conjugation of a model peptide with a Tos-PEG-Boc linker and typical conditions for Boc deprotection.
Table 1: Representative Data for Peptide Conjugation with Tos-PEG-Boc
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (PEG:Peptide) | 5:1 | 10:1 | 20:1 |
| Temperature (°C) | 4 | 25 (Room Temp) | 25 (Room Temp) |
| Reaction Time (hours) | 24 | 12 | 12 |
| Conversion Yield (%) | 65 | 85 | 95 |
| Final Purity (%) ** | >98 | >98 | >95 |
| Conversion yield is estimated by HPLC peak area integration before purification.[1] | |||
| **Final purity is determined by HPLC after purification.[1] |
Table 2: Typical Conditions for Boc Deprotection
| Reagent | Concentration/Volume | Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 1-2 hours | Room Temperature |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugation with this compound and subsequent Boc deprotection.
Chemical Reaction Pathway
Caption: General reaction scheme for the nucleophilic substitution of the tosyl group.
Troubleshooting
Table 3: Common Problems and Solutions in PEGylation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | - Incorrect pH of the reaction buffer. - Insufficient molar excess of the PEG linker. - Steric hindrance around the target functional group. - Hydrolysis of the tosyl group.[6] | - Optimize the pH to ensure the nucleophilicity of the target group (pH 8.0-9.5 for amines, 6.5-7.5 for thiols).[3] - Increase the molar ratio of this compound to the biomolecule. - Increase reaction time or temperature (while monitoring biomolecule stability).[6] |
| Over-PEGylation (Multiple PEG chains attached) | - High molar excess of the PEG linker. - Long reaction time. - Multiple reactive sites on the biomolecule.[6] | - Reduce the molar excess of the PEG linker. - Decrease the reaction time and monitor progress closely. - Consider site-directed mutagenesis to reduce the number of reactive sites. |
| Heterogeneous Product Mixture | - Presence of side reactions (e.g., hydrolysis, reaction with buffer components).[6] - Incomplete reaction. | - Use a non-nucleophilic buffer (e.g., phosphate, bicarbonate). Avoid buffers like Tris during the reaction step.[6] - Ensure sufficient reaction time and optimal conditions. - Optimize the purification strategy to separate different PEGylated species. |
| Boc Deprotection Incomplete | - Insufficient amount of TFA. - Insufficient reaction time. | - Increase the concentration of TFA or the reaction time. - Monitor the reaction closely using LC-MS. |
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Tos-PEG13-Boc for In Vitro PROTAC Development
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Analytical Methods for Tos-PEG13-Boc Containing PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that eliminates specific proteins by coopting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of two ligands connected by a chemical linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing physicochemical properties, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[3][4] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design—comprising over 50% of reported PROTACs—due to their ability to increase solubility and improve pharmacokinetic properties.[5][6] The Tos-PEG13-Boc linker is a long-chain, flexible PEG linker used in the synthesis of PROTACs. Its characterization is essential for ensuring the identity, purity, and functional activity of the final molecule.[7]
This document provides detailed analytical methods and protocols for the comprehensive characterization of PROTACs containing a this compound linker.
Physicochemical and Structural Characterization
The initial step after synthesis is to confirm the structural identity and purity of the PROTAC. The large size and flexibility of the PEG13 linker can present unique analytical challenges. A combination of orthogonal techniques is required for robust characterization.[8]
2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for PROTAC analysis, providing confirmation of molecular weight and assessment of purity in a single run.[8]
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the PROTAC through accurate mass measurement.[8][9] ESI-TOF or Orbitrap instruments are commonly used.
-
Tandem Mass Spectrometry (MS/MS): Provides structural confirmation by generating fragmentation patterns. This can verify the integrity of the POI ligand, the E3 ligand, and the linker itself.[8][10]
2.2. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a reliable method for routine purity analysis and quantification. The tosyl group in the linker may serve as a useful chromophore.
-
Purity Assessment: Reverse-phase HPLC (RP-HPLC) is typically used to separate the PROTAC from synthetic intermediates and degradation products. Purity is determined by the peak area percentage of the main component.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the unambiguous structural elucidation of the final PROTAC molecule.[10][]
-
¹H NMR: Confirms the overall structure by assigning protons to their respective positions. The ethylene (B1197577) glycol protons of the PEG linker typically appear as a characteristic broad signal around 3.5-3.7 ppm.[9]
-
¹³C NMR & 2D NMR (COSY, HSQC): Used for more complex structures to confirm connectivity and provide full structural assignment.
Quantitative Data Summary
The following tables provide representative data for the analytical characterization of a hypothetical PROTAC containing a this compound linker.
| Table 1: LC-MS Characterization | |
| Parameter | Result |
| Method | UPLC-ESI-HRMS (Orbitrap) |
| Calculated Mass [M+H]⁺ | 1150.6215 Da |
| Observed Mass [M+H]⁺ | 1150.6221 Da |
| Mass Error | 0.5 ppm |
| Purity (by UV 254 nm) | >98.5% |
| Retention Time (t_R) | 3.29 min[12] |
| Table 2: NMR Spectral Data | |
| Nucleus | Key Chemical Shift (δ) Assignments |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.80-7.20 (m, Ar-H), 3.65-3.50 (br s, -OCH₂CH₂O-), 1.39 (s, Boc -C(CH₃)₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.5 (Boc C=O), 78.2 (Boc -C(CH₃)₃), 69.8 (-OCH₂CH₂O-) |
Functional Characterization
Functional assays are critical to verify that the PROTAC is biologically active.
4.1. Biophysical Assays for Binding
The binding affinity of the PROTAC to its target protein and the E3 ligase is a key parameter.[9] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) are used to measure binary binding affinities (PROTAC to POI, PROTAC to E3) and to study the formation of the ternary complex.[13][14][15]
| Table 3: Biophysical Binding Data (SPR) | |
| Binding Interaction | Dissociation Constant (K_D) |
| PROTAC <-> POI | 15 nM |
| PROTAC <-> E3 Ligase (e.g., VHL) | 60 nM[14] |
| Ternary Complex Cooperativity (α) | >1 (Positive Cooperativity) |
4.2. Cellular Protein Degradation Assays
The ultimate measure of a PROTAC's function is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blot: A fundamental technique to quantify the reduction in target protein levels after PROTAC treatment.[1][2] This allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
-
Luminescence-Based Assays: Methods like NanoBRET™ or HiBiT can provide more quantitative, high-throughput measurements of intracellular protein levels.[8][16]
| Table 4: Cellular Degradation Profile (24h Treatment) | |
| Parameter | Result |
| Cell Line | Human Cancer Cell Line (e.g., MOLM-13)[17] |
| DC₅₀ | 55 nM[18] |
| Dₘₐₓ | >90% |
Diagrams and Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Analytical Characterization Workflow dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: Cell Permeability Assays for PROTACs with PEG Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of proteins previously considered "undruggable".[1] These heterobifunctional molecules work by recruiting an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] A critical factor governing the efficacy of a PROTAC is its ability to permeate the cell membrane to reach its intracellular target.[4] This is a significant challenge for PROTACs, which often have high molecular weights and large polar surface areas that place them beyond the conventional "Rule of 5" for drug-likeness.[5][6]
The incorporation of polyethylene (B3416737) glycol (PEG) linkers is a common strategy to enhance the solubility and pharmacokinetic properties of PROTACs.[3][7] However, the impact of PEG linkers on cell permeability is complex. While the hydrophilic nature of PEG can impede passive diffusion across the lipid bilayer, the flexibility of these linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating membrane traversal.[1][8] This "chameleon-like" behavior underscores the necessity of robust and reliable methods to assess the cell permeability of PEGylated PROTACs.[9]
This document provides detailed application notes and protocols for key cell permeability assays for PROTACs, with a specific focus on those containing PEG linkers.
Key Cell Permeability Assays for PROTACs
A multi-pronged approach utilizing a combination of in vitro assays is recommended for a comprehensive assessment of PROTAC cell permeability.[1] The most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and direct cellular uptake assays.[1][10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that measures the passive diffusion of a compound across an artificial lipid membrane.[10][11] It provides a valuable initial screen for passive permeability, helping to identify compounds that are likely to have poor absorption characteristics.[12]
Application for PEGylated PROTACs: PAMPA is useful for assessing the intrinsic passive permeability of PROTACs and understanding the impact of linker modifications on this property.[13] However, it's important to note that PAMPA does not account for active transport mechanisms or paracellular routes, and in some cases, it may not accurately predict the permeability of PROTACs that engage in such transport.[14][15]
Caco-2 Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate into a polarized epithelial cell layer that mimics the intestinal barrier.[10][16] This assay can assess both passive diffusion and active transport processes, including efflux and uptake.[15]
Application for PEGylated PROTACs: The Caco-2 assay is considered more representative of in vivo human absorption than PAMPA because it incorporates biological transport mechanisms.[16] It is particularly useful for identifying whether a PROTAC is a substrate for efflux pumps, which can significantly limit intracellular accumulation.[6] For PROTACs, which often have poor solubility and can bind non-specifically, modifications to the standard protocol, such as the addition of bovine serum albumin (BSA), may be necessary to improve recovery and obtain more accurate permeability data.[17]
Cellular Uptake Assays
Principle: These assays directly quantify the amount of a PROTAC that accumulates within cells over time.[1] This provides a direct measure of a compound's ability to cross the cell membrane and reach its site of action. Quantification is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).[18]
Application for PEGylated PROTACs: Cellular uptake assays are crucial for confirming that a PROTAC can achieve sufficient intracellular concentrations to effectively engage its target and induce degradation.[19] These assays are particularly important for PROTACs, as their catalytic mode of action suggests that even substoichiometric intracellular concentrations can be effective.[14]
Data Presentation
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 |
| PROTAC B | PEG8 | 0.8 |
| PROTAC C | Alkyl C8 | 2.3 |
| PROTAC D | PEG12 | 0.4 |
| Note: Data are illustrative and compiled from various sources in the literature.[20] |
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
| Note: Data are illustrative and compiled from various sources in the literature.[20] |
Table 3: Cellular Uptake Data for a Representative PROTAC
| Time (hours) | PROTAC Concentration (nM) | Intracellular Concentration (nM) | Uptake (%) |
| 1 | 100 | 12 | 12 |
| 4 | 100 | 35 | 35 |
| 24 | 100 | 88 | 88 |
| Note: Data are illustrative and should be determined experimentally for each specific PROTAC.[20] |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for the PAMPA permeability assay.
Caption: Workflow for the Caco-2 permeability assay.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of a PROTAC across an artificial lipid membrane.[20]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[20] Allow the solvent to evaporate.[20]
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.[20]
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[20]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[20]
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[20]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[20][21]
-
Sample Collection: After incubation, carefully remove the filter plate.[20] Collect samples from both the donor and acceptor wells for analysis.[20]
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[20]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in acceptor well at time t
-
C_D(0) = Initial concentration in donor well
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a Caco-2 cell monolayer.[20]
Materials:
-
Caco-2 cells
-
Permeable supports (e.g., Transwell® inserts)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on permeable supports at an appropriate density and culture for approximately 21 days to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers.[20] Values above 250 Ω·cm² are generally considered acceptable.[20]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[20] b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[20] c. Incubate at 37°C with gentle shaking for 2 hours.[20] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[20]
-
Permeability Assay (Basolateral to Apical, B-A): a. To assess efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.[16]
-
Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[10]
-
Calculation: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C_0 = Initial concentration in the donor compartment b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[6]
-
Protocol 3: Cellular Uptake Assay
Objective: To directly measure the intracellular accumulation of a PROTAC.[1]
Materials:
-
Target cell line
-
Cell culture plates (e.g., 6-well or 12-well)
-
Cell culture medium
-
Test PROTAC
-
PBS
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate the target cells in a suitable format and allow them to adhere overnight.[1]
-
Assay Procedure: a. Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.[1] b. Incubate the cells for defined periods (e.g., 1, 2, or 4 hours) at 37°C.[1]
-
Sample Collection and Lysis: a. At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. b. Lyse the cells using an appropriate lysis buffer. c. Collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.
-
Analysis: a. Precipitate the protein from the lysate and extract the PROTAC using a suitable organic solvent. b. Quantify the amount of PROTAC in the extract using a validated LC-MS/MS method.
-
Calculation: a. Calculate the intracellular concentration of the PROTAC, typically expressed as pmol/mg of protein or molar concentration based on an estimated cell volume. b. The percentage of uptake can be calculated as: (Intracellular PROTAC amount / Total PROTAC amount in the well) * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. diva-portal.org [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
In Vivo Applications of PROTACs Synthesized with Tos-PEG13-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][5]
The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][6] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, cell permeability, and in vivo stability.[1][3][7][8] The specific linker, Tos-PEG13-Boc, provides a long, flexible hydrophilic chain that can be strategically incorporated into a PROTAC's design to optimize its in vivo performance. While specific in vivo data for PROTACs utilizing a this compound linker is not extensively published, this document provides a comprehensive guide based on the established principles of PEG-ylated PROTACs, including hypothetical data, detailed experimental protocols, and workflow visualizations to aid researchers in the design and execution of their in vivo studies.
General Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation.
Caption: General mechanism of PROTAC-mediated target protein degradation.
Hypothetical Case Study: BRD4-Targeting PROTAC with a this compound Linker
To illustrate the potential in vivo application, we present a hypothetical PROTAC, "PROTAC-PEG13," designed to target the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in oncology. This hypothetical case study is based on comparative data from other BRD4-targeting PROTACs with varying PEG linker lengths.
Data Presentation
The following tables summarize the hypothetical in vivo anti-tumor activity and pharmacokinetic properties of PROTAC-PEG13 in a mouse xenograft model of acute myeloid leukemia (AML).
Table 1: In Vivo Anti-Tumor Efficacy of PROTAC-PEG13
| Model | Treatment Group | Dose & Schedule | Outcome | Target Degradation in Tumor |
| AML Xenograft (MV-4-11) | Vehicle | - | Progressive tumor growth | - |
| AML Xenograft (MV-4-11) | PROTAC-PEG13 | 25 mg/kg, i.p., daily | Significant tumor growth inhibition | >85% BRD4 degradation |
| AML Xenograft (MV-4-11) | PROTAC-PEG13 | 50 mg/kg, i.p., daily | Tumor regression | >95% BRD4 degradation |
Table 2: Hypothetical Pharmacokinetic Parameters of PROTAC-PEG13 in Mice
| Parameter | Value (at 25 mg/kg, i.p.) | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | h |
| AUC (0-t) | 12000 | h*ng/mL |
| t1/2 | 8 | h |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PROTAC Synthesis Using a this compound Linker
This protocol outlines a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand using this compound.
Caption: General workflow for the synthesis of a PROTAC using a tosylated PEG linker.
Methodology:
-
Boc Deprotection:
-
Dissolve this compound in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine intermediate.[9]
-
-
Coupling with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (e.g., a carboxylic acid derivative of pomalidomide) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA), followed by the deprotected linker.
-
Stir the reaction at room temperature until completion as monitored by LC-MS.
-
Purify the resulting E3 ligase-linker conjugate by preparative high-performance liquid chromatography (HPLC).[9]
-
-
Final Coupling to POI Ligand:
-
Dissolve the purified E3 ligase-linker conjugate and the POI ligand (containing a nucleophilic group like a phenol (B47542) or amine) in a suitable solvent such as DMF.[9]
-
Add a base (e.g., potassium carbonate or DIPEA) to facilitate the nucleophilic substitution of the tosyl group.[9]
-
Heat the reaction if necessary and monitor by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
In Vivo Pharmacokinetic Study
This protocol is for determining the pharmacokinetic profile of a PROTAC in an animal model.[10]
Methodology:
-
Animal Model: Use appropriate animal models, such as male BALB/c mice (6-8 weeks old).
-
Dosing:
-
Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer the PROTAC via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[10]
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the PROTAC from plasma samples using protein precipitation with a solvent like acetonitrile.
-
Quantify the PROTAC concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
-
In Vivo Efficacy Study in a Xenograft Model
This protocol details the evaluation of a PROTAC's anti-tumor efficacy in a cancer xenograft model.[]
Caption: Experimental workflow for an in vivo efficacy study.
Methodology:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MV-4-11 for AML) under standard conditions.
-
Inject a suspension of cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle according to the predetermined dose and schedule.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Monitor the general health of the animals.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the animals.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., snap-freeze for Western blotting or fix for immunohistochemistry) to confirm target protein degradation.[]
-
Western Blot for Target Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells or tissues treated with a PROTAC.[9]
Methodology:
-
Protein Extraction:
-
Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize the target protein levels to the loading control.
-
Signaling Pathway
The hypothetical PROTAC-PEG13 targets BRD4, a key epigenetic reader that regulates the transcription of oncogenes like MYC. Degradation of BRD4 is expected to downregulate MYC and inhibit cancer cell proliferation.
Caption: BRD4 degradation pathway initiated by PROTAC-PEG13.
By providing these detailed notes and protocols, we aim to facilitate the successful in vivo evaluation of PROTACs synthesized with the this compound linker, enabling researchers to advance the development of this promising therapeutic class.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Case Studies of Successful PROTACs Utilizing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by co-opting the cell's natural ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexible nature that allows for the formation of a stable ternary complex.[4][5][6]
This document provides detailed application notes and experimental protocols for two case studies of successful PROTACs that utilize PEG linkers: MZ1 , a degrader of the BET family of proteins, and a BCR-ABL targeting PROTAC for chronic myeloid leukemia.
Case Study 1: MZ1 - A Selective BRD4 Degrader
MZ1 is a well-characterized PROTAC that selectively degrades BRD4 over other BET family members, BRD2 and BRD3.[7] It consists of the pan-BET inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a 3-unit PEG linker.[8]
Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein degradation machinery.[9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released to participate in further degradation cycles.[2]
Mechanism of action of a PROTAC molecule.
Quantitative Data for MZ1
The following table summarizes key performance indicators for MZ1.
| Parameter | Value | Description | Reference |
| Target Protein | BRD4 | Bromodomain-containing protein 4 | [8] |
| E3 Ligase | VHL | von Hippel-Lindau | [8] |
| Linker | 3-unit PEG | Polyethylene glycol | [8] |
| Kd (BRD4 BD1/2) | 382/120 nM | Binding affinity to BRD4 bromodomains | [8] |
| Kd (VHL) | 29 nM (SPR), 66 nM (ITC) | Binding affinity to VHL | [10] |
| DC50 (HeLa cells) | ~100 nM | Half-maximal degradation concentration | [7] |
| Dmax (HeLa cells) | >90% | Maximum degradation | [7] |
Experimental Protocols
A systematic workflow is essential for evaluating a novel PROTAC.
A typical experimental workflow for PROTAC evaluation.[5]
This is the most common method to directly measure the reduction in target protein levels.[11]
Materials:
-
Cell culture reagents and appropriate cell line (e.g., HeLa)
-
PROTAC compound (e.g., MZ1) stock in DMSO
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay according to the manufacturer's protocol.[12]
-
Sample Preparation: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil to denature the proteins.[12]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][12]
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the dose-response curve to determine the DC50 and Dmax values.[12]
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC, vehicle, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, with and without a proteasome inhibitor like MG132. Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[11] Add Protein A/G beads to pull down the complex.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the immunoprecipitated target protein.[11]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[11]
Case Study 2: BCR-ABL Targeting PROTACs with PEG Linkers
The fusion protein BCR-ABL is an oncogenic kinase that drives the progression of chronic myeloid leukemia (CML).[13] PROTACs have been developed to induce the degradation of BCR-ABL, offering a potential therapeutic strategy.[13]
Design and Optimization
One study demonstrated that a PROTAC composed of the BCR-ABL inhibitor Dasatinib, a single amino acid (Arginine) as an E3 ligase-recruiting element for the N-end rule pathway, and a single PEG unit as a linker (Arg-PEG1-Dasa) was highly effective.[13] The optimization of the PEG linker length was crucial, with a single PEG unit showing the most efficient reduction of BCR-ABL.[13]
Quantitative Data for Arg-PEG1-Dasa
| Parameter | Value | Description | Reference |
| Target Protein | BCR-ABL | Breakpoint cluster region - Abelson murine leukemia viral oncogene homolog 1 | [13] |
| E3 Ligase Pathway | N-end rule | Utilizes specific N-terminal amino acids as degradation signals | [13] |
| Linker | 1-unit PEG | Polyethylene glycol | [13] |
| DC50 (K562 cells) | 0.85 nM | Half-maximal degradation concentration in a CML cell line | [13] |
| Dmax (K562 cells) | 98.8% at ~5 nM | Maximum degradation | [13] |
| IC50 (K562 cells) | < 0.5 nM | Half-maximal inhibitory concentration for cell proliferation | [13] |
Experimental Protocols
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation.[11]
Materials:
-
Appropriate cell line (e.g., K562)
-
PROTAC compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of the PROTAC compound and incubate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[1]
Biophysical techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can provide valuable information on the formation and stability of the ternary complex.[10]
General Principle: These assays measure the binding affinities between the PROTAC, the target protein, and the E3 ligase. By immobilizing one component and flowing the others over it, the association and dissociation rates can be determined, providing the binding affinity (Kd). The formation of the ternary complex can be observed by a change in signal when all three components are present.
Logical relationships in ternary complex formation.
Note: The specific protocols for these biophysical assays are highly instrument-dependent and require specialized expertise. Refer to the instrument manufacturer's guidelines and relevant literature for detailed procedures.
Conclusion
The case studies of MZ1 and the BCR-ABL targeting PROTAC highlight the critical role of PEG linkers in the successful design of potent and selective protein degraders. The length and composition of the linker must be empirically optimized for each target protein and E3 ligase pair to ensure the formation of a productive ternary complex.[3][14] The experimental protocols provided herein offer a comprehensive framework for the evaluation of novel PROTACs, from initial assessment of protein degradation to detailed mechanistic studies. By systematically applying these methods, researchers can accelerate the development of the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Tos-PEG13-Boc in the Development of Kinase Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins, including aberrant kinases.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability.[4] Tos-PEG13-Boc is a high-purity, monodisperse PEG linker with a tosyl group and a Boc-protected amine, enabling the modular and efficient synthesis of PROTACs.[5] The 13-unit PEG chain provides a significant length to span the distance between a kinase and an E3 ligase, potentially facilitating the formation of a stable and productive ternary complex for efficient protein degradation.
This document provides detailed application notes and protocols for the use of this compound in the development of kinase degraders.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
A PROTAC utilizing a this compound derived linker functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target kinase and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released to engage in another degradation cycle.
Data Presentation: Illustrative Performance of a Kinase Degrader with a PEG13 Linker
The following tables present hypothetical, yet representative, quantitative data for a kinase degrader, "KinaseDegrader-PEG13," synthesized using a this compound linker. This data is provided to illustrate the expected performance metrics and facilitate comparison.
Table 1: In Vitro Degradation and Viability Data for KinaseDegrader-PEG13
| Compound | Target Kinase | DC50 (nM) | Dmax (%) | Cell Line Viability IC50 (nM) |
| KinaseDegrader-PEG13 | Example Kinase | 25 | >90 | 50 |
| Warhead (Inhibitor) | Example Kinase | >10,000 | 0 | 1000 |
| Vehicle (DMSO) | N/A | N/A | 0 | >10,000 |
Table 2: Ternary Complex Formation and Binding Affinity
| Compound | Binding Affinity (KD, nM) to Target Kinase | Binding Affinity (KD, nM) to E3 Ligase | Ternary Complex Cooperativity (α) |
| KinaseDegrader-PEG13 | 150 | 2000 | 4.5 |
Note: Cooperativity (α) > 1 indicates positive cooperativity, where the formation of a binary complex enhances the binding of the third component.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of a kinase degrader using this compound.
Protocol 1: Synthesis of a Kinase Degrader via Amide Bond Formation
This protocol describes a two-step synthesis where the this compound linker is first coupled to a kinase-targeting warhead, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
Kinase-targeting warhead with a nucleophilic handle (e.g., amine or phenol)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Preparative HPLC system
-
LC-MS system
Step 1: Coupling of this compound to the Kinase Warhead
-
Dissolve the kinase warhead (1.0 eq) and K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate product (Warhead-PEG13-Boc) by flash chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Warhead-PEG13-Boc (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA. The resulting product is Warhead-PEG13-NH2.
Step 3: Coupling of Warhead-PEG13-NH2 to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Warhead-PEG13-NH2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Kinase Degradation
This assay is used to quantify the reduction in the levels of the target kinase in cells treated with the synthesized degrader.
Materials:
-
Cancer cell line expressing the target kinase
-
Synthesized kinase degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the kinase degrader (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting: a. Normalize protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibody for the target kinase. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities for the target kinase and the loading control. b. Normalize the target kinase signal to the loading control signal. c. Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable and versatile linker for the synthesis of kinase-targeting PROTACs. Its extended PEG chain can facilitate the formation of a stable ternary complex, leading to potent and efficient degradation of the target kinase. The provided protocols offer a robust framework for the synthesis and evaluation of novel kinase degraders, enabling researchers to explore the potential of targeted protein degradation for therapeutic intervention. The systematic evaluation of PROTACs with long PEG linkers, such as that derived from this compound, is a critical step in the development of next-generation protein degraders with improved pharmacological properties.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes: Use of Tos-PEG13-Boc in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG13-Boc is a heterobifunctional linker integral to the development of advanced chemical probes and potential therapeutics for neuroscience research. Its structure comprises three key components:
-
Tosyl (Tos) group: An excellent leaving group for nucleophilic substitution, enabling covalent linkage to a molecule of interest, often a ligand for a target protein.
-
13-unit Polyethylene Glycol (PEG) spacer: A hydrophilic chain that enhances the solubility, cell permeability, and pharmacokinetic properties of the final conjugate. It also provides a defined spatial separation between the conjugated molecules, which is critical for their biological function.[1][2]
-
tert-Butyloxycarbonyl (Boc) protected amine: A terminal amine group protected by a Boc group. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, revealing a primary amine for subsequent conjugation to a second molecule.[3][4]
This unique architecture makes this compound a valuable tool for the precise, stepwise assembly of complex molecules. While not used as a standalone agent in biological assays, it is a critical component in the synthesis of molecules designed for targeted neuroscience applications, most notably Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
These application notes will focus on the use of this compound in the synthesis of a hypothetical PROTAC for targeting a kinase implicated in neurodegenerative disease.
Core Application: Synthesis of PROTACs for Neuro-Targeted Protein Degradation
The primary application of this compound in a neuroscience context is the synthesis of PROTACs to induce the degradation of proteins involved in neurological disorders. This approach allows for the investigation of protein function through targeted knockdown and presents a therapeutic strategy for diseases driven by protein misaccumulation or hyperactivity.
The general workflow for synthesizing a PROTAC using this compound involves a two-step conjugation process:
-
Step 1: Ligand Attachment via Tosyl Displacement: A ligand for the target protein of interest (POI), containing a nucleophilic group (e.g., a phenol (B47542) or amine), is reacted with this compound. The nucleophile displaces the tosyl group, forming a stable covalent bond and creating a POI ligand-PEG-Boc intermediate.
-
Step 2: Boc Deprotection and E3 Ligase Ligand Conjugation: The Boc protecting group on the intermediate is removed using an acid like trifluoroacetic acid (TFA). The newly exposed primary amine is then coupled to a second ligand, one that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL), typically via an amide bond formation reaction.
This sequential process is visualized in the workflow diagram below.
References
Application Notes and Protocols for Formulating Tos-PEG13-Boc in Cellular Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG13-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] The this compound linker serves as a molecular scaffold, connecting a ligand that binds to the protein of interest with another ligand that recruits an E3 ubiquitin ligase.[1][2] The length and composition of this linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation.[3][4]
These application notes provide a comprehensive guide to the formulation and use of this compound in the context of cellular experiments designed to evaluate the efficacy of PROTACs. This document includes information on the physicochemical properties of this compound, detailed protocols for its preparation and application in cell-based assays, and methods for assessing its impact on cellular function.
Physicochemical and Biological Properties
While specific quantitative data for this compound is not extensively published, its properties can be inferred from its structural components and data on analogous PEG linkers.
Chemical Information
| Property | Value | Reference |
| Chemical Name | tert-butyl 1-(tosyloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [5] |
| Molecular Formula | C₃₈H₆₈O₁₇S | [5] |
| Molecular Weight | 829.01 g/mol | [5] |
| Storage | Store at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks). Keep dry and protected from light. | [5] |
Solubility Data
The solubility of this compound is dictated by its long, hydrophilic PEG chain and its more hydrophobic tosyl and Boc-protected ends.
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate the entire molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Effective at dissolving the molecule, though the PEG chain may limit very high solubility. |
| Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group can interact with the PEG chain. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Low to Moderate | The hydrophobic tosyl and Boc groups limit solubility in purely aqueous media. The long PEG chain does impart some water solubility. |
| Nonpolar | Hexanes, Toluene | Low | The polar PEG chain significantly hinders solubility in nonpolar solvents. |
Cytotoxicity Data
PEG linkers are generally considered to have low cytotoxicity. However, the overall toxicity can be influenced by the terminal functional groups and the molecular weight. The data below is for various PEG derivatives and serves as a general reference.
| PEG Derivative | Cell Line | Incubation Time (h) | IC₅₀ (mg/mL) | Reference |
| Triethylene Glycol (TEG) | HeLa | 24 | 19.8 | |
| Triethylene Glycol (TEG) | L929 | 24 | 12.4 | |
| PEG-400 | HeLa | 24 | > 50 | |
| PEG-400 | L929 | 24 | > 50 | |
| PEG-1000 | HeLa | 24 | > 50 | |
| PEG-1000 | L929 | 24 | > 50 |
Note: No specific cytotoxicity data (IC₅₀) for this compound has been published. It is crucial to perform cell viability assays to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates this process.
Experimental Workflow for Protein Degradation Analysis
To assess the efficacy of a PROTAC, a systematic workflow involving cell treatment and Western blot analysis is typically employed.
Experimental Workflow for Cell Viability Assessment
It is crucial to evaluate the cytotoxicity of the PROTAC and its components, including the linker, to ensure that the observed effects are due to targeted protein degradation and not general toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cellular experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under sterile conditions, accurately weigh a desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells, typically ≤ 0.1%.
Protocol 2: Determination of Target Protein Degradation by Western Blot
Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC synthesized using this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. A loading control (e.g., GAPDH or β-actin) should also be probed. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxicity (IC₅₀) of this compound or a PROTAC containing this linker.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting the results on a dose-response curve.
Conclusion
This compound is a valuable tool for the construction of PROTACs. Proper formulation and handling are essential for obtaining reliable and reproducible results in cellular experiments. The protocols provided in these application notes offer a framework for the preparation of this compound and the subsequent evaluation of PROTAC efficacy and cytotoxicity. Researchers are encouraged to empirically determine the optimal conditions for their specific experimental systems.
References
Application Notes and Protocols for Monitoring PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][3] This offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable".[4][5]
The mechanism of PROTAC action involves the formation of a ternary complex between the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase.[1][6] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Accurate and robust monitoring of this degradation process is crucial for the development and optimization of effective PROTACs.
These application notes provide detailed protocols for key techniques used to monitor and quantify PROTAC-mediated protein degradation, including data presentation guidelines and visualizations to aid in experimental design and interpretation.
Key Analytical Techniques and Protocols
A variety of techniques can be employed to assess the efficacy of a PROTAC, each with its own advantages and limitations. The choice of method often depends on the specific experimental question, throughput requirements, and available resources.
Western Blot Analysis
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][7] It allows for the direct visualization of protein levels and the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][7]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).[2]
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) to determine degradation kinetics.[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4][9]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]
-
Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-PAGE gel.[2][7]
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1][10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the band intensity of the target protein to the corresponding loading control (e.g., GAPDH, β-actin).[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Quantitative data from Western blot analysis should be summarized in a clear and structured table.
| PROTAC Concentration (nM) | Normalized Target Protein Intensity | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.08 | 92 |
Note: The data presented are for illustrative purposes only.
Caption: PROTAC-mediated protein degradation pathway.
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers an unbiased, comprehensive, and highly sensitive method for validating PROTAC-induced protein degradation.[9] It allows for the quantification of changes in protein abundance across the entire proteome, enabling the assessment of both on-target efficacy and off-target effects.[4][9]
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at various concentrations and a vehicle control for a defined period.
-
-
Cell Lysis and Protein Digestion:
-
Tandem Mass Tag (TMT) Labeling and Sample Pooling (Optional, for multiplexing):
-
Label peptide samples from different conditions with distinct TMT isobaric tags.
-
Pool the labeled samples in a 1:1 ratio.[9]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.[11]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.[9]
-
Identify and quantify proteins. For labeled experiments, determine the relative abundance of proteins from the reporter ion intensities.
-
Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Summarize the proteomics data to highlight on-target and significant off-target effects.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Target Protein X | -3.5 | <0.001 | On-Target |
| Protein A | -0.2 | 0.65 | Off-Target |
| Protein B | -2.8 | <0.01 | Off-Target |
| Protein C | 0.1 | 0.82 | Off-Target |
Note: The data presented are for illustrative purposes only.
Caption: Western blot experimental workflow.
Bioluminescence-Based Reporter Assays (HiBiT/NanoBRET)
Bioluminescence-based assays, such as the HiBiT and NanoBRET systems, offer highly sensitive and quantitative methods for monitoring protein degradation in real-time within living cells.[12][13]
-
HiBiT Assay: This assay directly measures the abundance of a target protein. It utilizes a small 11-amino-acid peptide tag (HiBiT) that can be genetically fused to the protein of interest.[12] When the HiBiT tag complements with the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of the target protein.[13]
-
NanoBRET Assay: This proximity-based method is used to study molecular interactions, such as the formation of the ternary complex.[12][14] A decrease in the BRET signal can indicate protein degradation.
-
Cell Preparation:
-
Plate cells CRISPR-edited to express the HiBiT-tagged target protein in a white, 96- or 384-well plate.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the degrader compound.
-
-
Cell Lysis and Signal Generation:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, directly to the cells. This lyses the cells and allows for complementation and signal generation.[13]
-
-
Measurement and Data Analysis:
Present the dose-response data in a tabular format.
| PROTAC Concentration (nM) | Luminescence (RLU) | % Protein Remaining |
| Vehicle (DMSO) | 1,250,000 | 100 |
| 0.1 | 1,100,000 | 88 |
| 1 | 850,000 | 68 |
| 10 | 450,000 | 36 |
| 100 | 150,000 | 12 |
| 1000 | 120,000 | 10 |
Note: The data presented are for illustrative purposes only.
Caption: HiBiT assay workflow for protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for confirming target engagement of a PROTAC with its protein target in a cellular environment.[6] The principle is that ligand binding alters the thermal stability of a protein.[6][15]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at a fixed concentration or with a vehicle control.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
-
Protein Analysis:
-
Analyze the soluble fractions by Western blot to detect the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate melt curves. A shift in the melt curve for the PROTAC-treated sample indicates target engagement.[6]
-
Present the thermal shift data clearly.
| Temperature (°C) | Normalized Protein Abundance (Vehicle) | Normalized Protein Abundance (PROTAC) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.99 |
| 55 | 0.55 | 0.95 |
| 60 | 0.20 | 0.80 |
| 65 | 0.05 | 0.50 |
Note: The data presented are for illustrative purposes only.
Caption: CETSA experimental workflow.
Immunofluorescence and In-Cell Western Assays
Immunofluorescence-based methods, such as In-Cell Westerns, provide a moderate to high-throughput approach for monitoring protein levels in a plate-based format.[3] These assays are quantitative and can be used for PROTAC and degrader optimization.[3]
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the degrader compound and a vehicle control. Incubate for the desired time period.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific to the protein of interest.
-
Incubate with a fluorophore-conjugated secondary antibody and a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Image the plate using a high-content imaging system or a fluorescent plate reader.
-
Quantify the fluorescence intensity of the target protein and normalize it to the cell number (e.g., by counting DAPI-stained nuclei).[8]
-
| PROTAC Concentration (nM) | Normalized Fluorescence Intensity | % Protein Remaining |
| Vehicle (DMSO) | 1.00 | 100 |
| 1 | 0.90 | 90 |
| 10 | 0.65 | 65 |
| 100 | 0.25 | 25 |
| 1000 | 0.12 | 12 |
Note: The data presented are for illustrative purposes only.
Conclusion
A multi-pronged approach using a combination of the described techniques is essential for the robust validation of PROTAC-mediated protein degradation.[11] Western blotting remains a gold standard for direct confirmation of protein loss. Mass spectrometry provides an unbiased, proteome-wide view of a PROTAC's effects. High-throughput methods like HiBiT and In-Cell Westerns are invaluable for screening and lead optimization, while CETSA is crucial for confirming target engagement in a cellular context. By employing these methods, researchers can gain a comprehensive understanding of their PROTAC's efficacy, mechanism of action, and selectivity, ultimately accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PEG linkers in PROTAC design?
PEG linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. They offer several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units in PEG chains can significantly improve the aqueous solubility of the final PROTAC molecule, which is often large and lipophilic.[1][2]
-
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic linkers, optimally designed PEG linkers can improve cell permeability.[1][3] The flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield polar groups, facilitating passage across the cell membrane.
-
Optimized Ternary Complex Formation: The flexibility and defined lengths of PEG linkers are crucial for achieving the correct orientation and distance between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1]
Q2: What are the most common challenges encountered during the synthesis of PROTACs with PEG linkers?
Researchers may face several challenges during the synthesis of PEGylated PROTACs, including:
-
Low Reaction Yields: The multi-step nature of PROTAC synthesis can lead to low overall yields.
-
Difficult Purification: The high polarity and flexibility of PEG linkers can complicate purification. Common issues include product loss during aqueous workups and poor separation during chromatography.[1]
-
Side Reactions: The presence of multiple functional groups can lead to unwanted side reactions if not properly protected.[1]
-
Poor Solubility of Intermediates: While the final PROTAC may have improved solubility, synthetic intermediates can sometimes have poor solubility in common organic solvents.[1]
Q3: How does the length of the PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that significantly influences a PROTAC's biological activity.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex.[4]
-
Linker Too Short: A linker that is too short may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4]
-
Linker Too Long: Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] The optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to test a wide range of PROTAC concentrations to fully characterize the dose-response relationship.
Q5: What are the key analytical techniques for characterizing PROTACs with PEG linkers?
A combination of analytical techniques is necessary to confirm the identity, purity, and integrity of a synthesized PROTAC:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final product and to monitor the progress of reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC. The repeating ethylene glycol units of the PEG linker typically show a characteristic signal around 3.6 ppm in the ¹H NMR spectrum.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Reversed-phase HPLC is a common method for analyzing and purifying PEGylated PROTACs.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Issue 1: Low yield or incomplete reaction during the coupling of the PEG linker.
-
Possible Cause: Inefficient coupling chemistry.
-
Troubleshooting Steps:
-
Amide Bond Formation: If using amide bond formation, ensure that your coupling reagents (e.g., HATU, HOBt) are fresh and that the reaction is performed under anhydrous conditions. Consider screening different coupling reagents and bases.
-
Click Chemistry: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure that the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate). Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.[1]
-
Issue 2: The final PROTAC has poor aqueous solubility, even with a PEG linker.
-
Possible Cause: The overall lipophilicity of the PROTAC, driven by the warhead and E3 ligase ligand, is too high for the incorporated PEG linker to overcome. PROTACs are often large molecules that fall into the "beyond Rule of 5" chemical space, predisposing them to low solubility.[2][3]
-
Troubleshooting Steps:
-
Optimize Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to empirically determine the optimal length for solubility.[6]
-
Use Co-solvents: For in vitro assays, prepare a high-concentration stock solution in an organic solvent like DMSO and consider using co-solvents such as PEG-400 in your aqueous buffers.[2][3]
-
pH Adjustment: If the PROTAC has ionizable functional groups, adjusting the pH of the buffer can significantly impact solubility.[2]
-
Issue 3: The purified PROTAC shows low potency (high DC50) or low efficacy (low Dmax) in cell-based degradation assays.
-
Possible Cause: The PEG linker length is not optimal for the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: It is crucial to empirically determine the optimal linker length. Synthesize and test PROTACs with a range of PEG linker lengths.
-
Assess Ternary Complex Formation: If possible, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation for each linker length. A higher cooperativity value generally indicates a more stable and productive complex.
-
Issue 4: The PROTAC has good degradation potency but poor cell permeability.
-
Possible Cause: There is a trade-off between the hydrophilicity imparted by the PEG linker and passive diffusion across the cell membrane. An excessively long and polar PEG linker can negatively impact permeability.[3]
-
Troubleshooting Steps:
-
Systematic Linker Modification: Synthesize and test a series of PROTACs with varying PEG linker lengths to find a balance between solubility and permeability.
-
Incorporate Permeability-Enhancing Moieties: Consider incorporating more rigid elements, such as piperazine (B1678402) or triazole rings, into the linker to modulate conformational flexibility and potentially improve permeability.[7]
-
Data Presentation
The following table summarizes representative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. This data is illustrative and compiled from various sources to demonstrate the general principles of linker optimization.
| Linker Length | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 45 | 88 | 1.2 |
| PEG4 | 25 | 92 | 1.8 |
| PEG5 | 10 | >95 | 2.5 |
| PEG6 | 30 | 90 | 1.5 |
-
DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 indicates higher potency.[8]
-
Dmax: The maximum percentage of target protein degradation achieved.[8]
-
Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA), a measure of passive diffusion.
Experimental Protocols
Protocol 1: General Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG linker to couple an amine-containing E3 ligase ligand (VHL ligand) with a carboxylic acid-containing POI ligand (JQ1 derivative).
Step 1: Coupling of JQ1-acid to Bifunctional PEG Linker
-
Dissolve the JQ1 derivative with a carboxylic acid handle (1.0 eq) and a bifunctional PEG linker with a terminal amine and a protected terminal functional group (e.g., Boc-protected amine) (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting JQ1-PEG-Boc intermediate by flash column chromatography.
-
Deprotect the terminal Boc group using standard conditions (e.g., TFA in DCM) to yield the JQ1-PEG-amine intermediate.
Step 2: Coupling of JQ1-PEG-amine to VHL-acid
-
Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the JQ1-PEG-amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Prepare the test PROTAC solution by diluting the stock solution to a final concentration of 10 µM in PBS (final DMSO concentration should be ≤1%). Carefully coat the membrane of the donor plate wells with 5 µL of an artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane). Add 150 µL of the diluted test PROTAC solution to each well of the coated donor plate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the buffer in the acceptor plate. Incubate the plate at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tos-PEG13-Boc Coupling Reactions
Welcome to the Technical Support Center for Tos-PEG13-Boc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and efficiency of your coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with primary amines and other nucleophiles.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Nucleophilic Attack | Ensure the use of a suitable polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the nucleophile.[1][2] Increase the molar excess of the amine-containing substrate (e.g., 1.5-3 equivalents). Consider elevating the reaction temperature (e.g., to 40-60 °C), while monitoring for potential side reactions.[3] |
| Degraded this compound | Use fresh or properly stored this compound. It should be stored at -20°C in a tightly sealed container, protected from moisture and light.[4] Before use, allow the container to warm to room temperature to prevent condensation. |
| Inactivated Amine Nucleophile | The amine may be protonated by acidic byproducts. Use a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the p-toluenesulfonic acid generated during the reaction.[5] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze the tosyl group, rendering it unreactive.[3] |
| Steric Hindrance | If the nucleophile is sterically hindered, the reaction may be slow.[1] Increase the reaction time or temperature to overcome the activation energy barrier. A double coupling, where the reaction is performed twice with fresh reagents, can also improve yield. |
| Poor Solubility of Reactants | Ensure both this compound and the nucleophile are fully dissolved. Consider using a co-solvent system if necessary. |
Issue 2: Incomplete Boc Deprotection (Post-Coupling)
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acid. If deprotection is incomplete, increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[6] Alternatively, a stronger acid system like 4M HCl in dioxane can be used. |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. Extend the reaction time and monitor progress using TLC or LC-MS. While often performed at room temperature, gentle heating may be necessary for some substrates.[3] |
| Poor Solubility | Ensure the Boc-protected conjugate is fully soluble in the deprotection solution. |
Issue 3: Presence of Side Products
| Potential Cause | Recommended Solution |
| Reaction with Non-target Nucleophiles | If your substrate has multiple nucleophilic sites, the tosyl group may react non-specifically. Adjusting the reaction pH can sometimes improve selectivity. For instance, a higher pH favors reaction with lysine (B10760008) ε-amino groups.[4] |
| Alkylation by tert-Butyl Cation | During Boc deprotection, the released tert-butyl cation can alkylate sensitive residues. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the deprotection cocktail to trap the tert-butyl cation.[6] |
| Elimination (E2) Reaction | With strong, bulky bases and secondary tosylates, elimination can compete with substitution. Use a non-bulky base and control the temperature, as higher temperatures favor elimination.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound coupling reaction with an amine? A1: The reaction is a bimolecular nucleophilic substitution (SN2). The amine acts as a nucleophile, attacking the carbon atom adjacent to the tosyl group. The tosylate is an excellent leaving group, facilitating the formation of a new carbon-nitrogen bond.[5]
Q2: Why is a base necessary for this reaction? A2: A base is crucial to neutralize the p-toluenesulfonic acid byproduct. Without a base, this acid can protonate the amine nucleophile, making it unreactive and stopping the coupling reaction.[5]
Q3: What are the most suitable solvents for this reaction? A3: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are preferred for SN2 reactions.[1][7] These solvents solvate the cation of the base but do not strongly solvate the amine nucleophile, thereby enhancing its reactivity.[7][8]
Q4: How can I monitor the progress of the coupling reaction? A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] On TLC, you can observe the disappearance of the starting material spots and the appearance of a new product spot. HPLC provides quantitative data on the consumption of reactants and the formation of the product.[9][10]
Q5: What is the purpose of the Boc protecting group? A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It is stable under the coupling reaction conditions but can be easily removed with acid post-coupling to reveal a primary amine for subsequent functionalization.[5]
Quantitative Data Summary
The following tables summarize typical reaction parameters for optimizing the yield of this compound coupling reactions. These are general ranges and should be optimized for your specific system.
Table 1: Recommended Reaction Conditions for Tos-PEG Coupling with a Primary Amine
| Parameter | Recommended Value | Notes |
| Molar Ratio (Amine:Tos-PEG) | 1.1:1 to 3:1 | An excess of the amine is generally used to drive the reaction to completion.[5] |
| Base (e.g., TEA, DIPEA) | 1.5 to 2.0 equivalents | An excess of a non-nucleophilic base is used to ensure complete neutralization of the acidic byproduct.[9] |
| Solvent | Anhydrous DMF, DMSO, or ACN | Polar aprotic solvents are ideal for SN2 reactions.[1][7] |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase the reaction rate but may also promote side reactions.[3] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion.[3] |
| Typical Yield | 60 - 95% | Yields are highly dependent on the specific reactants and optimized conditions.[11] |
Table 2: Parameters for Post-Coupling Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20-50% TFA in DCM | A strong acid is required to cleave the Boc group.[3][6] |
| Scavenger (optional) | 2.5% TIS or water | Helps to prevent side reactions from the tert-butyl cation.[6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast.[3] |
| Reaction Time | 1 - 2 hours | Monitor for completion by TLC or LC-MS.[3] |
| Typical Yield | >95% | Deprotection is usually a high-yielding reaction.[3] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Primary Amine
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. In a reaction vessel, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
Base Addition: Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes.
-
PEG Reagent Addition: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF and add it dropwise to the stirring reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction's progress periodically (e.g., every 2-4 hours) using LC-MS or TLC until the starting material is consumed or no further product formation is observed.[5]
-
Work-up and Purification: Once the reaction is complete, the product can be purified using an appropriate chromatography method (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).
Protocol 2: General Procedure for Boc Deprotection
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
Procedure:
-
Reaction Setup: Dissolve the purified Boc-protected PEG conjugate in anhydrous DCM.
-
Deprotection Reaction: Prepare a deprotection cocktail (e.g., 50% TFA in DCM with 2.5% TIS). Add the deprotection cocktail to the dissolved conjugate.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS or TLC.
-
Work-up: Once complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA. The deprotected product can then be precipitated using cold diethyl ether.[6]
Visualizations
Caption: A typical two-step workflow for conjugation and deprotection.
Caption: A troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility, particularly for PROTACs incorporating polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with PEG linkers have poor solubility despite PEG being hydrophilic?
A1: While PEG linkers are included to improve hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by multiple factors.[1] PROTACs are often large molecules with high molecular weights (typically 700-1200 Da) that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1][2] The lipophilicity of the two ligands—one for the target Protein of Interest (POI) and one for the E3 ligase—can counteract the solubilizing effect of the PEG linker.[1] Furthermore, the solid-state properties, such as the crystalline nature of the PROTAC, can impede its dissolution.[1]
Q2: How does the length of the PEG linker influence PROTAC solubility and permeability?
A2: The length of the PEG linker is a critical parameter that requires a careful balancing act between solubility and permeability.
-
Solubility: In general, increasing the number of PEG units enhances the hydrophilicity and aqueous solubility of the PROTAC.[3]
-
Permeability: The relationship with cell permeability is more nuanced. While shorter linkers may lead to better permeability, excessively long PEG chains can increase the molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[3] However, some studies suggest that flexible PEG linkers can adopt folded conformations, shielding the polar surface area and facilitating membrane transit.[4] The optimal linker length often needs to be determined empirically for each specific PROTAC system.[4]
Q3: What is the "hook effect" and how does it relate to PROTAC concentration and solubility?
A3: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for ubiquitination and degradation.[3] Poor solubility can exacerbate this issue, as undissolved PROTAC aggregates are not available for target engagement, making it difficult to determine the true effective concentration in solution.
Below is a diagram illustrating the formation of binary versus productive ternary complexes.
Caption: The hook effect: binary vs. ternary complex formation.
Troubleshooting Guide: Poor PROTAC Solubility in Aqueous Buffers
This guide provides a systematic approach to troubleshooting solubility issues encountered during your experiments.
Problem: My PROTAC precipitates when I dilute my DMSO stock into aqueous buffer.
This is a common issue arising from the significant change in solvent polarity. Here is a workflow to address this problem:
Caption: A workflow for troubleshooting PROTAC solubility.
Detailed Steps and Considerations:
Step 1: Optimize Dilution Technique
The first and most crucial step is to ensure your dilution method is not the cause of precipitation.[1]
-
High-Concentration Stock: Always start with a high-concentration stock solution in an appropriate organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[1]
-
Slow Addition: When diluting into your aqueous experimental buffer, add the PROTAC stock solution dropwise while vigorously vortexing or stirring the buffer. This "solvent exchange" method helps to prevent localized high concentrations that can trigger precipitation.[1]
Step 2: Introduce Co-solvents and Excipients
If optimizing the dilution technique is insufficient, the next step is to explore the use of co-solvents or solubilizing excipients.
| Excipient Type | Examples | Starting Concentration | Notes |
| Surfactants | Pluronic® F-127, Kolliphor® EL, Solutol® HS 15 | 0.1% - 1% (v/v) | Can form micelles to encapsulate the PROTAC. |
| Polymers | Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), Polyvinylpyrrolidone (PVP) | 0.5% - 2% (w/v) | Often used in amorphous solid dispersions.[5] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1% - 5% (w/v) | Can form inclusion complexes with hydrophobic moieties. |
Step 3: Modify the PROTAC Molecule
If formulation approaches are not successful or desirable for your experimental system, consider rationally designed modifications to the PROTAC structure.
-
Vary PEG Linker Length: Synthesize and test a series of PROTACs with varying numbers of PEG units. As shown in the table below, linker length can significantly impact both degradation efficacy and physicochemical properties.
-
Incorporate Ionizable Groups: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to improve solubility.[2]
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can help them adopt a more compact, "ball-like" shape, which can shield polar groups and improve cell permeability.[2]
Illustrative Data: Impact of PEG Linker Length on BRD4-Degrading PROTACs
The following table summarizes synthesized data illustrating the relationship between PEG linker length and the degradation of the BRD4 protein. The PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4]
| PROTAC | Number of PEG Units (n) | DC50 (nM) | Dmax (%) | Aqueous Solubility (µM) |
| PROTAC 1 | 2 | 50 | 85 | 5 |
| PROTAC 2 | 4 | 25 | 95 | 20 |
| PROTAC 3 | 6 | 30 | 90 | 50 |
| PROTAC 4 | 8 | 75 | 70 | 100 |
Data is illustrative and compiled from various sources in the literature.[4]
Step 4: Advanced Formulation Strategies
For in vivo applications or challenging in vitro systems, more advanced formulation strategies may be necessary.
-
Amorphous Solid Dispersions (ASDs): This technique involves embedding the amorphous PROTAC into a polymer matrix.[6] ASDs can significantly enhance the dissolution rate and generate a supersaturated solution of the PROTAC.[6][7] Polymers like HPMCAS and Eudragit® L 100-55 have been shown to be effective for PROTAC formulations.[7]
-
Nanoformulations: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can improve solubility and provide controlled release.[1] Self-nano emulsifying preconcentrates have been successfully used to enhance the solubility of PROTACs in aqueous media.[6]
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a PROTAC in a specific buffer.
-
Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Incubation: Add an excess amount of the PROTAC to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Separation: Centrifuge the samples to pellet the undissolved compound.[8]
-
Quantification: Carefully take an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile) to prevent precipitation.[8] Analyze the concentration of the dissolved PROTAC using a suitable analytical method such as HPLC-UV or LC-MS.[]
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the efficacy of a PROTAC in degrading its target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[1]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
Technical Support Center: Optimizing PEG Linker Length for Enhanced Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on optimizing Polyethylene Glycol (PEG) linker length for successful Proteolysis Targeting Chimera (PROTAC) development, a critical step for potent and selective protein degradation. Here, you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[3][]
The length of the PEG linker is a crucial parameter as it dictates the geometry and stability of this ternary complex.[3]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3][6][]
-
If the linker is too long, it may lead to an unstable or non-productive ternary complex due to excessive flexibility, failing to bring the two proteins into the correct orientation for efficient ubiquitination.[3][6][]
Therefore, empirical optimization of the linker length is essential for developing a potent PROTAC.[6][8]
Q2: How does PEG linker length influence the physicochemical properties of a PROTAC, such as solubility and cell permeability?
The linker significantly contributes to a PROTAC's overall physicochemical properties, which are often challenging due to their large molecular weight (frequently exceeding 700 Da).[3]
-
Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTACs. This is advantageous for both in vitro assays and in vivo pharmacokinetics.[3][9]
-
Cell Permeability: There is often a trade-off between linker length and cell permeability. While longer PEG linkers can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes, they can also provide the necessary flexibility to navigate the cellular environment.[][10] Optimizing the linker involves balancing hydrophilicity and lipophilicity to achieve adequate cell permeability.[][11]
Q3: Is there a universal "ideal" PEG linker length for all PROTACs?
No, there is no single ideal linker length. The optimal length must be empirically determined for each specific target protein and E3 ligase pair.[6] However, a general trend observed in numerous studies is that linker lengths of 5-15 atoms are most common in effective PROTACs.[3][] It is standard practice to synthesize and test a library of PROTACs with varying linker lengths to identify the optimal one for a given system.[6][12]
Troubleshooting Guides
Issue 1: My PROTAC shows weak or no degradation of the target protein, even with confirmed binary binding to both the target and the E3 ligase.
This is a common issue that often points to problems with the formation of a productive ternary complex.[12]
-
Potential Cause: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive complex where lysine (B10760008) residues on the target are not accessible for ubiquitination.[6][12]
-
Potential Cause: Unfavorable Linker Composition. The chemical nature of the linker can affect its flexibility and ability to foster productive protein-protein interactions.[11]
-
Troubleshooting Step: Experiment with different linker compositions. If your linker is highly flexible, consider incorporating more rigid elements like piperazine (B1678402) or phenyl groups to constrain its conformation.[11][13]
-
-
Potential Cause: Incorrect Linker Attachment Points. The positions where the linker connects to the target-binding ligand and the E3 ligase ligand (the "exit vectors") are crucial for the correct orientation within the ternary complex.[6][11]
-
Troubleshooting Step: If structurally possible, analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions that are less likely to interfere with binding. Synthesize PROTACs with the linker attached at different, viable positions.[6]
-
Issue 2: I am observing a significant "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism. At high concentrations, the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) is favored over the productive ternary complex, leading to reduced degradation.[6][10]
-
Potential Cause: Suboptimal Ternary Complex Stability. The linker may not be promoting positive cooperativity, where the binding of the first protein enhances the affinity for the second.[6]
-
Troubleshooting Step 1: Optimize Linker Length. A well-designed linker of optimal length can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect. It's crucial to test a range of linker lengths.[10]
-
Troubleshooting Step 2: Modify Linker Composition. Introducing more rigid elements into the linker can modulate its conformational flexibility. This can lead to a more stable ternary complex and a less pronounced hook effect.[10]
-
Data Presentation: Impact of PEG Linker Length on Degradation
The optimal linker length is target-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).
Table 1: Impact of Linker Length on BRD4 Degradation [3][14]
| PROTAC Series | Linker Composition | Linker Length (# of PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| CRBN-based | PEG | 0 (Direct Linkage) | < 0.5 | > 90 |
| CRBN-based | PEG | 1-2 | > 5000 | ~50 |
| CRBN-based | PEG | 4-5 | < 0.5 | > 90 |
Table 2: Impact of Linker Length on TBK1 Degradation [2][3]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | > 75 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1][6][15]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Note: The data presented is compiled from multiple sources and serves as an illustrative guide. Optimal linker lengths must be determined empirically for each specific PROTAC system.[16]
Diagrams and Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A logical workflow for troubleshooting poor PROTAC degradation activity.
Caption: The hook effect at low vs. high PROTAC concentrations.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][12]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[9]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.[6][9] Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9][12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.[6][9]
-
Normalize the target protein signal to the loading control signal for each lane.[9]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[6][9]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time, providing quantitative data on binding affinities and cooperativity.[11]
-
Immobilization:
-
Binary Interaction Analysis (Controls):
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble target protein.[11]
-
Alternatively, to assess cooperativity, prepare solutions with a fixed concentration of the target protein and varying concentrations of the PROTAC.[8]
-
Inject these solutions over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC or target protein alone indicates ternary complex formation.[8]
-
-
Data Analysis:
-
Analyze the sensorgrams using appropriate binding models to determine the kinetics (k_on, k_off) and affinity (K_D) of the interactions.[8]
-
Cooperativity (α) can be calculated from the binding affinities of the binary and ternary complexes. An alpha value > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the individual binary complexes.[17]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[11][12]
-
Cell Treatment:
-
Treat intact cells in suspension or adherent cells with the PROTAC at the desired concentration or a vehicle control.[12]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions or lysates. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) to induce protein denaturation. A non-heated control must be included.[17] Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.[12]
-
-
Cell Lysis and Separation:
-
If not already lysed, lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation.[12]
-
-
Detection and Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point by Western Blot or another quantitative protein detection method.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the control indicates target engagement.
-
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection in Peptide Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues and ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
Incomplete removal of the Boc group is a common issue that can lead to the synthesis of deletion peptides[1]. Several factors can contribute to this problem:
-
Insufficient Acid Concentration or Reaction Time : The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)[1][2]. If the TFA concentration is too low or the reaction time is too short, the deprotection may not go to completion[1][2].
-
Poor Resin Swelling : For the deprotection reaction to be efficient, the resin support must be adequately swollen. In some cases, 100% TFA may cause less resin swelling compared to a 55% TFA solution in DCM, leading to lower purity[1][3].
-
Steric Hindrance : Amino acids with bulky side chains or N-methylated amino acids can sterically hinder the approach of the acid, slowing down the cleavage of the Boc group[1][2].
-
Problematic Amino Acid Residues : Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions[1][4].
-
Peptide Aggregation : The formation of secondary structures, like β-sheets, between growing peptide chains can prevent efficient reagent diffusion and access to the N-terminus[2].
Q2: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to monitor the completeness of the Boc deprotection step:
-
Kaiser Test (Ninhydrin Test) : This is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin[1]. A positive result (intense blue color) indicates the successful removal of the Boc group, while a negative result (yellow or colorless beads) suggests incomplete deprotection[1].
-
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is a highly effective way to monitor the progress of the deprotection reaction. By analyzing small aliquots of the reaction mixture at different time points, you can observe the disappearance of the Boc-protected peptide peak and the appearance of the deprotected peptide peak[1].
-
Mass Spectrometry (MS) : Analysis of the final crude product by MS can reveal the presence of deletion sequences, which are indicative of incomplete deprotection at one or more steps[2].
Q3: What are scavengers and why are they necessary during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation[1][3]. This cation is a powerful electrophile that can lead to side reactions by alkylating nucleophilic residues within the peptide chain[3][5]. Scavengers are reagents added to the deprotection (or final cleavage) cocktail to "trap" these reactive carbocations before they can react with the peptide[3][5][6].
Q4: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation[3]. These include:
-
Tryptophan (Trp) : The electron-rich indole (B1671886) ring is highly prone to tert-butylation[3][6].
-
Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium (B1226848) salt. Methionine is also susceptible to oxidation to methionine sulfoxide[3][6][7].
-
Cysteine (Cys) : The free thiol group is a strong nucleophile and a target for alkylation[3][6].
-
Tyrosine (Tyr) : The activated phenolic ring can be alkylated by the carbocation[3][6].
-
Arginine (Arg) : While the guanidinium (B1211019) group itself is protonated, protecting groups used for the Arg side chain (e.g., Pbf, Pmc) can generate reactive cations upon cleavage that can alkylate other residues, particularly Trp[6].
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection Detected
Symptoms:
-
A negative or weak positive Kaiser test (yellow or light blue beads)[1].
-
HPLC analysis of a cleaved aliquot shows the presence of the Boc-protected peptide or deletion sequences[1][2].
-
Mass spectrometry of the crude product confirms the presence of deletion peptides[2].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol Reference |
| Insufficient Acid Strength/Time | Increase the TFA concentration (e.g., from 50% to 100%) or extend the deprotection time (e.g., from 30 to 60 minutes). A short prewash (1-2 minutes) followed by a longer main deprotection step is recommended.[1][2][8] | Protocol 1 |
| Poor Resin Swelling | Ensure the resin is fully swollen in DCM before deprotection. A mixture of TFA in DCM often promotes better swelling than 100% TFA.[2][3] | Protocol 1 |
| Steric Hindrance/Difficult Sequence | Perform a "double deprotection" by repeating the deprotection step. For particularly resistant residues like Boc-His(pi-Bom), prolonged deprotection times are necessary.[1][4] | Protocol 1 |
| Peptide Aggregation | Incorporate structure-disrupting solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) (10-20%) into the DCM during the coupling and deprotection steps.[2][9] | - |
Issue 2: Side Reactions Observed After Deprotection/Cleavage
Symptoms:
-
Unexpected peaks in HPLC/LC-MS analysis of the crude peptide[3].
-
Mass shifts corresponding to common side products (e.g., +56 Da for tert-butylation, +16 Da for oxidation)[3][10].
Logical Relationship for Scavenger Selection:
Caption: Decision logic for selecting scavengers based on peptide sequence.
Common Side Reactions and Prevention Strategies:
| Sensitive Residue | Side Reaction | Scavenger(s) | Notes |
| Tryptophan (Trp) | tert-butylation (+56 Da) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is a highly effective carbocation scavenger. EDT also helps prevent acid-catalyzed oxidation.[3][6] |
| Methionine (Met) | S-alkylation (+56 Da), Oxidation (+16 Da) | Dimethyl sulfide (DMS), Ammonium Iodide (NH₄I) | DMS can prevent oxidation and reduce any Met(O) that has already formed.[3][6][11] |
| Cysteine (Cys) | S-alkylation (+56 Da) | 1,2-Ethanedithiol (EDT) | The free thiol is highly nucleophilic and requires protection or effective scavenging.[3][6] |
| Tyrosine (Tyr) | tert-butylation (+56 Da) | Phenol, m-Cresol, Anisole | These phenolic compounds act as decoys for the tert-butyl cation.[3] |
Quantitative Data Summary
The effectiveness of deprotection conditions and scavenger cocktails can be sequence-dependent. The following tables provide a summary of common conditions.
Table 1: Comparison of Boc Deprotection Conditions for a Model Peptide (APFG) [8]
| Entry | Deprotection Reagent | Time (min) | Target Product (%) | Average Deprotection Yield/Cycle (%) |
| 1 | 50% TFA/DCM | 5 | 78 | 93.9 |
| 2 | 50% TFA/DCM | 30 | >98 | ~100 |
| 3 | 4 M HCl/dioxane | 5 | 85 | 96.0 |
| 4 | 4 M HCl/dioxane | 30 | >98 | ~100 |
Table 2: Effectiveness of Scavenger Cocktails in Preventing Side Reactions [6]
| Peptide Sequence | Cleavage Cocktail (v/v/v) | Target Product (%) | Side Product (%) |
| Model peptide with Met & Cys | TFA/Water/TIS (95:2.5:2.5) | 92 | 8 |
| Model peptide with Met & Cys | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | 97 | 3 |
| Model peptide with Trp | TFA/Water/TIS (95:2.5:2.5) | 85 | 15 (Alkylated Trp) |
| Model peptide with Trp | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | >95 | <5 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
This protocol outlines a general procedure for the removal of the Nα-Boc group during solid-phase peptide synthesis.
Reagents:
-
Deprotection Solution : 50% TFA in DCM (v/v). For sequences with sensitive residues (Trp, Met, Cys), add a scavenger such as 0.5% dithioethane (DTE).[1][12]
-
Washing Solvent : Dichloromethane (DCM).
-
Neutralization Solution : 10% Diisopropylethylamine (DIPEA) in DCM (v/v).
Procedure:
-
Swell the peptide-resin : Swell the resin in DCM for 15-30 minutes in the reaction vessel[2].
-
Pre-wash : Drain the solvent and add the deprotection solution. Agitate for 1-2 minutes and drain[2].
-
Deprotection : Add a fresh portion of the deprotection solution and agitate for 20-30 minutes[2].
-
Wash : Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid[2].
-
Neutralization : Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with the neutralization solution (2 times for 1-2 minutes each)[2].
-
Final Wash : Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next amino acid coupling step[2].
Protocol 2: Monitoring Deprotection by HPLC
This protocol allows for the quantitative assessment of the deprotection reaction over time.
Materials:
-
Peptide-resin
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Quenching solution (e.g., cold diethyl ether)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
At designated time points (e.g., 5, 15, 30, and 60 minutes) during the deprotection reaction, withdraw a small aliquot of the resin (approximately 2-5 mg)[1].
-
Immediately quench the reaction by adding the resin aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide[1].
-
Wash the resin with additional ether.
-
Dry the resin aliquot under vacuum.
-
Cleave the peptide from the small resin sample using a standard cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
Dry the crude peptide pellet.
-
Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by HPLC[1].
-
Compare the peak corresponding to the Boc-protected peptide with the peak for the deprotected peptide across the different time points.
Protocol 3: The Kaiser (Ninhydrin) Test
This is a qualitative test to confirm the presence of free primary amines after the deprotection step.
Reagents: [1]
-
Reagent A : 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B : 80 g Phenol in 20 mL ethanol.
-
Reagent C : 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the peptide-resin (1-5 mg) in a small test tube.
-
Wash the resin beads with ethanol.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube[1].
-
Heat the test tube at 100-110°C for 5 minutes[1].
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution : Positive result, indicating the presence of free primary amines and successful deprotection[1].
-
Yellow or Colorless Beads and Solution : Negative result, indicating incomplete or failed deprotection[1].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
Preventing side reactions during Tos-PEG13-Boc conjugation.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting issues during Tos-PEG13-Boc conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker. It consists of a tosyl group (Tos) at one end, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine (Boc) at the other end. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles like primary amines (e.g., lysine (B10760008) residues on a protein) and thiols (e.g., cysteine residues).[1][2] The Boc group protects the terminal amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[1][3] This allows for a controlled, stepwise assembly of complex bioconjugates.[4]
Q2: What are the most common side reactions during the conjugation of the tosyl group?
A2: The primary side reactions involve the tosyl group reacting with non-target nucleophiles or at multiple sites.[1] Key side reactions include:
-
Hydrolysis: The tosyl group can be hydrolyzed by water, especially under non-optimal pH conditions or during long reaction times, which inactivates the linker.[1]
-
Off-Target Conjugation: The tosyl group can react with other nucleophilic amino acid residues besides the intended target, such as lysine, the N-terminal amine, or histidine, particularly at higher pH values.[1]
-
Di-PEGylation/Over-alkylation: If there are multiple accessible nucleophiles on the target molecule, using a high molar excess of the PEG linker can lead to the attachment of more than one PEG chain.[1]
Q3: How can I achieve site-specific conjugation and minimize off-target reactions?
A3: Controlling the reaction pH is the most critical factor for selectivity.[1]
-
Targeting Thiols (Cysteine): To selectively target cysteine residues while minimizing reactions with amines, it is recommended to perform the reaction at a pH between 7.0 and 8.5.[1] A pH of 7.0-7.5 offers a good balance between thiol reactivity and minimizing amine reactivity.[1]
-
Targeting Amines (Lysine/N-terminus): For reactions with primary amines, a pH range of 8.0 to 9.5 is generally recommended to ensure the amine is sufficiently deprotonated and nucleophilic.[4][5]
Q4: What are the optimal conditions for Boc deprotection, and what are the potential side reactions?
A4: The Boc group is typically removed under acidic conditions, commonly using 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[4][6] Incomplete deprotection can occur due to insufficient acid strength, short reaction times, or steric hindrance from the PEG chain.[2][6] A potential side reaction during deprotection is the alkylation of electron-rich amino acid residues (like tryptophan and methionine) by the tert-butyl cation generated. This can be prevented by adding scavengers like triisopropylsilane (B1312306) (TIS).[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound | Prepare the linker solution immediately before use as it can hydrolyze in aqueous buffers.[2] Use anhydrous solvents (e.g., DMSO, DMF) for initial stock preparation.[1][4] |
| Suboptimal pH | Ensure the reaction buffer pH is optimal for your target nucleophile. For amines, use a pH of 8.0-9.5. For selective thiol conjugation, use a pH of 7.0-8.5.[1][4] | |
| Inactive Target Molecule | Confirm the purity and integrity of your target molecule. Ensure the target functional groups are accessible.[7] | |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris) when targeting amines on your molecule.[2][8] Phosphate, borate, or carbonate buffers are good alternatives.[2] | |
| Multiple PEG Chains Attached (Di-PEGylation) | High Molar Excess of PEG Linker | Reduce the molar ratio of this compound to your target molecule. It is advisable to perform optimization experiments with varying ratios.[1][8] |
| Multiple Reactive Sites | If the goal is mono-PEGylation, consider site-directed mutagenesis to remove non-essential reactive residues or use protecting groups. | |
| Protein Aggregation During Reaction | High Protein Concentration | Reduce the concentration of the protein in the reaction mixture.[9] |
| Intermolecular Cross-linking | This is less common with monofunctional PEGs but can occur if impurities are present. Ensure you are using a high-quality, monofunctional PEG reagent.[9] | |
| Suboptimal Buffer Conditions | Screen different buffer systems to find conditions that maintain protein stability. The pH should ideally be away from the protein's isoelectric point (pI).[9] | |
| Incomplete Boc Deprotection | Insufficient Acid Strength/Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[2][6] |
| Inadequate Reaction Time | Extend the reaction time and monitor progress using TLC or LC-MS.[6] | |
| Steric Hindrance | For large conjugates, longer reaction times or a higher concentration of acid may be necessary to overcome steric hindrance from the PEG chain.[2][6] |
Quantitative Data Summary
The success of the conjugation and deprotection steps is highly dependent on the reaction parameters. The following table summarizes key quantitative data for each stage.
| Parameter | Conjugation (Tosyl Reaction) | Deprotection (Boc Removal) | Notes |
| Molar Excess of PEG Linker | 5 to 20-fold over target molecule | N/A | Requires empirical optimization.[4] |
| Reaction pH | 8.0 - 9.5 (for amines)7.0 - 8.5 (for thiols) | N/A | pH control is crucial for selectivity.[1][4] |
| Compatible Buffers | Bicarbonate, Borate, HEPES | N/A | Must be free of primary amines (e.g., Tris).[4] |
| Reaction Temperature | 20-25°C (Room Temp) to 37°C | 0°C to Room Temperature | Higher temperatures can increase the reaction rate but may affect protein stability.[2][4][10] |
| Reaction Time | 4 - 24 hours | 1 - 4 hours | Monitor reaction progress by LC-MS or HPLC.[2][4] |
| Solvent | Aqueous buffer (up to 10% co-solvent like DMSO/DMF) | Dichloromethane (DCM) | Co-solvent helps dissolve the PEG reagent.[4] |
| Acid Concentration | N/A | 20-50% TFA in DCM | Higher concentrations lead to faster deprotection.[4] |
| Scavengers | N/A | 2.5-5% TIS | Recommended to prevent side reactions with sensitive residues.[6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the reaction of this compound with a primary amine on a target molecule (e.g., a protein).
Materials:
-
Target molecule with a primary amine
-
This compound
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Preparation of Target Molecule: Dissolve the amine-containing target molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[4]
-
Preparation of PEG Reagent: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[4]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the target molecule solution. The volume of the organic co-solvent should not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring.[4]
-
Monitoring: Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins) to determine the extent of conjugation.[4]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Allow it to react for 30-60 minutes to consume any unreacted this compound.[4][11]
-
Purification: Purify the PEGylated conjugate using a suitable chromatography method to remove the unreacted PEG linker and target molecule.[4]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected PEG-conjugate (lyophilized)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected PEG-conjugate in anhydrous DCM.[4]
-
Deprotection Reaction: Prepare a deprotection cocktail (e.g., 50% TFA in DCM with 2.5% TIS). Add the deprotection cocktail to the dissolved conjugate.[4]
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[12]
-
Monitoring: Monitor the reaction's completion by LC-MS or TLC.[4]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., by rotary evaporation).[4]
-
Add cold diethyl ether to the residue to precipitate the deprotected product.[4]
-
Centrifuge to pellet the product and discard the supernatant.[4]
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger.[4]
-
Dry the final product under vacuum.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tos-PEG13-Boc Containing Molecules
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of molecules containing the Tos-PEG13-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the this compound linker that influence purification strategies?
A1: The this compound linker possesses distinct features that dictate the most effective purification approaches:
-
Polyethylene Glycol (PEG) Chain (PEG13): The long, hydrophilic PEG chain increases the water solubility of the molecule. However, it also contributes to a larger hydrodynamic volume and can cause peak broadening during chromatography.[1]
-
tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is highly hydrophobic, significantly influencing the molecule's retention in reverse-phase chromatography.[1][2] Its acid-labile nature requires careful consideration of purification conditions to prevent premature cleavage.[3][4]
-
Tosyl (Tos) Group: The tosyl group is also hydrophobic and can serve as a UV-active chromophore, aiding in detection during chromatography.[5]
Q2: Which chromatographic method is generally most effective for purifying this compound containing molecules?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically the most powerful and widely used technique for purifying molecules containing the this compound linker. This method separates compounds based on their hydrophobicity, and the presence of both the hydrophobic Boc and Tos groups, contrasted with the hydrophilic PEG chain, allows for excellent separation from starting materials and impurities.[1][2][5][6]
Q3: Can I use normal-phase (silica gel) chromatography for purification?
A3: While possible, normal-phase chromatography on silica (B1680970) gel can be challenging for PEGylated compounds. The polar nature of the PEG chain can lead to strong interactions with the silica, resulting in significant streaking on TLC plates and broad peaks during column chromatography.[5][7] If this method is employed, polar solvent systems, such as dichloromethane (B109758)/methanol (B129727) or chloroform/methanol, are often required.[5][7]
Q4: Is it possible to purify my this compound containing compound without using chromatography?
A4: Non-chromatographic methods can be employed, particularly for initial cleanup or for specific molecules.
-
Liquid-Liquid Extraction (LLE): LLE can be effective for removing highly polar or non-polar impurities. A common strategy involves dissolving the crude product in an organic solvent like dichloromethane or ethyl acetate (B1210297) and washing with aqueous solutions such as 1M HCl to remove basic impurities, saturated sodium bicarbonate to remove acidic impurities, and brine to reduce the water content.[5]
-
Precipitation/Crystallization: Precipitation can sometimes be achieved by dissolving the compound in a good solvent and then adding a non-solvent (e.g., diethyl ether).[5][8] However, the flexible and often amorphous nature of the PEG chain can make crystallization difficult to achieve.[9][10]
Q5: What are the common impurities I should expect in my crude reaction mixture?
A5: Common impurities depend on the synthetic route but can include:
-
Unreacted starting materials (e.g., HO-PEG13-Boc or Tos-PEG13-OH).
-
Excess reagents (e.g., p-toluenesulfonyl chloride, (Boc)2O).
-
Side products, such as the di-tosylated PEG molecule.[4]
-
Impurities from the starting PEG material, which may have a distribution of chain lengths (e.g., PEG12, PEG14).[11]
Troubleshooting Guides
Issue 1: My compound streaks badly on a silica gel TLC plate.
| Possible Cause | Recommended Solution |
| High polarity of the PEG chain causing strong interaction with silica.[5][7] | Use a more polar eluent system, such as a gradient of methanol in dichloromethane.[5] Consider adding a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) in chloroform.[7] |
| Sample overloading on the TLC plate. | Spot a more dilute solution of your compound on the TLC plate. |
| Acidic nature of silica gel causing interactions. | Add a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) (e.g., 0.1-1%) to the eluent to neutralize active sites on the silica. |
| Inadequate drying of the TLC plate. | Ensure the TLC plate is completely dry before and after spotting the sample.[5] |
| Stationary phase is not suitable. | Consider using reverse-phase TLC plates for better separation based on hydrophobicity.[5] |
Issue 2: Poor separation between my product and an impurity during reverse-phase HPLC.
| Possible Cause | Recommended Solution |
| The hydrophobicity of the product and impurity are very similar. | Optimize the gradient. A shallower gradient will increase the separation between closely eluting peaks.[6] |
| Inappropriate mobile phase additives. | Ensure the use of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) in both the aqueous and organic phases to improve peak shape and resolution.[6] |
| Suboptimal organic modifier. | Try switching the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol or vice versa) as this can alter the selectivity. |
| Column chemistry is not ideal. | Experiment with a different reverse-phase column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms. |
Issue 3: I am losing my Boc protecting group during purification.
| Possible Cause | Recommended Solution |
| Use of strong acidic conditions. | The Boc group is labile in strong acid. If using reverse-phase chromatography with TFA, minimize the time the compound is in the acidic mobile phase.[3] Neutralize the collected fractions promptly if necessary. |
| Prolonged exposure to 0.1% TFA in the mobile phase. | While generally stable for the duration of a typical HPLC run, prolonged storage in the acidic mobile phase can lead to gradual deprotection.[3] Process the fractions immediately after purification. |
| Concentration of acidic fractions at elevated temperatures. | When removing the solvent after purification, avoid excessive heat. Use a lyophilizer or a rotary evaporator at low temperature and pressure.[3] |
| Use of acidic eluents in silica gel chromatography. | Avoid acidic modifiers in the mobile phase for normal-phase chromatography. |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[2] | High resolution and purity achievable.[6] | Can be time-consuming and requires specialized equipment. | Achieving high purity of the final product. |
| Normal-Phase Chromatography (Silica Gel) | Separation based on polarity. | Inexpensive and widely available. | Can result in poor peak shape (streaking) and low resolution for PEGylated compounds.[5][7] | Initial cleanup or for less polar derivatives. |
| Liquid-Liquid Extraction (LLE) | Differential solubility between two immiscible liquids.[12] | Simple, scalable, and good for removing certain types of impurities.[6] | Can be labor-intensive and may lead to emulsions.[6] | Removing excess reagents and highly polar or non-polar byproducts. |
| Precipitation/ Crystallization | Differential solubility in a solvent/non-solvent system. | Potentially simple and scalable. | Can be difficult to achieve for amorphous PEG compounds; may result in an oil rather than a solid.[5] | When the product is a solid and impurities have significantly different solubilities. |
Table 2: Example RP-HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 90 | 10 | 1.0 |
| 5 | 90 | 10 | 1.0 |
| 35 | 10 | 90 | 1.0 |
| 40 | 10 | 90 | 1.0 |
| 41 | 90 | 10 | 1.0 |
| 45 | 90 | 10 | 1.0 |
| Note: This is a generic gradient and should be optimized for your specific molecule and column. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude this compound containing molecule in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
-
Column Equilibration: Equilibrate the preparative C18 RP-HPLC column with the initial mobile phase composition (e.g., 90% Mobile Phase A: Water + 0.1% TFA, 10% Mobile Phase B: Acetonitrile + 0.1% TFA) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution: Run a linear gradient of increasing Mobile Phase B to elute the compounds. An example gradient is provided in Table 2. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm to detect the tosyl group).
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Concentration: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product.
Protocol 2: General Procedure for Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
1M HCl (2x) to remove basic impurities like pyridine or triethylamine.
-
Saturated aqueous NaHCO₃ solution (2x) to neutralize and remove acidic impurities.
-
Brine (1x) to remove residual water.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.[5]
Visualizations
Caption: Workflow for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of poly(ethylene glycols) into fractions by sequential liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Hook Effect in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing concentrations of a PROTAC molecule beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or hooked curve, which is in contrast to the typical sigmoidal curve observed with traditional inhibitors.[1][3]
Q2: What causes the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][2][4][5] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC), forming binary complexes that are unable to bring the target and the E3 ligase together.[1][2][5] These binary complexes competitively inhibit the formation of the productive ternary complex, leading to reduced ubiquitination and subsequent degradation of the target protein.[1][2][5][6]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect occurs can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[5] It is often observed at micromolar (µM) concentrations, but it is crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal degradation window and the onset of the hook effect for your specific system.[5]
Troubleshooting Guides
Issue 1: My dose-response curve shows a bell shape, indicating the hook effect.
-
Likely Cause: You are observing the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[1][2][4][5]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end, to clearly define the bell-shaped curve.[1]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) before the hook effect begins.[2] Use concentrations at or below this optimal level for future experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations.[1] A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect.[4]
-
Optimize PROTAC Design: If the hook effect is pronounced, consider redesigning the PROTAC. Modifying the linker length and composition can enhance the cooperativity of ternary complex formation, stabilizing it over the binary complexes.[2][4]
-
Issue 2: I am not observing any degradation of my target protein.
-
Likely Cause: Your initial concentration range might be too high and fall entirely within the hook effect region, or it could be too low to induce degradation.[1][3] Other possibilities include poor cell permeability or issues with target engagement.[4]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is critical to test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[1][3]
-
Verify Target Engagement: Before concluding that the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase independently using biophysical techniques.[3]
-
Confirm Ternary Complex Formation: Utilize assays to verify that your PROTAC can facilitate the formation of the ternary complex.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]
-
Illustrative Data of the Hook Effect
The following table provides a hypothetical example of data that might be generated in a PROTAC experiment exhibiting the hook effect.
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 70% |
| 10 | 30% |
| 100 | 15% (Dmax) |
| 1000 | 40% |
| 10000 | 75% |
Caption: This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[2]
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1][2] Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[2]
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.[3]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.[7]
-
Normalize the target protein band intensity to the loading control.[7]
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.[7]
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[7][8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol helps to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.[5]
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or a vehicle control for a specified time (e.g., 2-4 hours). To prevent degradation of the target protein and capture the ternary complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.[5]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time detection of PROTAC-induced ternary complex formation within living cells.[3]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor).[9]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate.[3]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[3]
-
Data Analysis:
Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
Technical Support Center: Strategies to Enhance the In Vivo Stability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide: In Vivo Experiments
This guide addresses common problems encountered during in vivo studies of PROTACs, offering potential causes and actionable solutions.
| Problem | Potential Causes | Proposed Solutions & Methodologies |
| 1. Low in vivo efficacy despite good in vitro potency | a) Poor Bioavailability/Exposure: The PROTAC may have poor absorption, rapid metabolism, or rapid clearance.[1][2] | - Formulation Optimization: Test alternative formulations like lipid-based nanoparticles or amorphous solid dispersions to improve solubility and absorption.[1][3][4] - Physicochemical Property Modification: Modify the PROTAC's structure to improve drug-like properties.[1] - Conduct Pharmacokinetic (PK) Studies: Measure drug exposure in plasma and target tissues to understand absorption, distribution, metabolism, and excretion (ADME) profiles.[1] |
| b) Rapid Metabolic Degradation: The PROTAC is quickly broken down by metabolic enzymes (e.g., CYPs, hAOX) in vivo. The linker is often a primary site of metabolism.[5][6][7][] | - Linker Optimization: Modify the linker by changing its length, composition, or attachment points. Incorporating more metabolically stable moieties (e.g., alkyl chains, rigid groups like piperazine) can help.[5][][9] - Metabolic Stability Assays: Perform in vitro assays using liver microsomes or hepatocytes to identify metabolic "soft spots" and guide optimization.[6][][10] | |
| c) Inefficient Ternary Complex Formation in vivo: The PROTAC may bind to the target protein and E3 ligase individually but fails to form a stable and productive ternary complex in a physiological environment.[1][10] | - Re-evaluate Linker Design: The linker's length and flexibility are critical. Synthesize and test analogs with different linker geometries.[5][10] - Biophysical Assays: Use techniques like TR-FRET or SPR to confirm and quantify the stability of the ternary complex.[7][10] | |
| 2. High variability in pharmacokinetic (PK) data | a) PROTAC Instability during Sample Handling: The compound may be degrading during the collection, storage, or analysis of biological samples.[5] | - Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to prevent in-source fragmentation.[5] - Stabilize Samples: Use appropriate collection tubes (e.g., with esterase inhibitors if hydrolysis is a concern) and maintain a consistent cold chain. |
| b) Inconsistent Formulation or Dosing: Variability in the formulation preparation or administration can lead to inconsistent exposure. | - Standardize Formulation Protocol: Ensure the formulation is homogenous and consistently prepared for each experiment. - Verify Dose Concentration: Analyze the dosing solution to confirm the concentration of the PROTAC before administration. | |
| 3. Poor oral bioavailability | a) High First-Pass Metabolism: The PROTAC is extensively metabolized in the gut wall or liver before reaching systemic circulation.[5][9] | - Improve Metabolic Stability: Employ linker modification strategies as described above.[5][9] - Prodrug Approach: Design a prodrug version of the PROTAC that releases the active molecule after absorption.[9][11] |
| b) Low Cell Permeability: The PROTAC's physicochemical properties (e.g., high molecular weight, polarity) prevent efficient passage across the intestinal membrane.[1][7][9] | - Optimize Physicochemical Properties: Modify the linker to be more lipophilic (e.g., replace PEG with a phenyl ring) or introduce intramolecular hydrogen bonds to reduce polarity and molecular size.[5][9][11] - Permeability Assays: Use in vitro models like Caco-2 assays to evaluate and optimize for cell permeability.[12] | |
| 4. Observed Toxicity in Animal Models | a) On-Target Toxicity: Degradation of the target protein in healthy tissues is causing adverse effects.[1] | - Tissue-Specific Delivery: Develop strategies to target the PROTAC specifically to the diseased tissue, such as antibody-PROTAC conjugates or folate-caged PROTACs.[13] - Dose Reduction: Evaluate if a lower dose can maintain efficacy while reducing toxicity. |
| b) Off-Target Toxicity: The PROTAC is causing the degradation of unintended proteins.[1] | - Proteomic Profiling: Use global proteomics to identify off-target proteins being degraded.[14] - Improve Selectivity: Re-design the target-binding warhead or modify the linker to improve selectivity for the intended target.[1][7] | |
| c) Formulation-Related Toxicity: The vehicle or excipients used to formulate the PROTAC are causing the toxic effects.[1] | - Vehicle Control Group: Always include a vehicle-only control group in in vivo studies to assess formulation toxicity.[1] - Test Alternative Formulations: Explore other well-tolerated formulation strategies.[1] |
Data & Visualization Center
Diagrams of Key Workflows and Concepts
Caption: The catalytic mechanism of action for a PROTAC molecule.
Caption: A logical workflow for troubleshooting low in vivo efficacy.
Summary of Quantitative Data
Table 1: Impact of Linker Modification on PROTAC Properties
| Linker Type | Primary Characteristics | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability |
| PEG Linker | Hydrophilic, flexible | Generally Increases[5][10] | Can Decrease[5][9] | Can shield from metabolism but ether linkages may be labile[5][10] |
| Alkyl Chain | Lipophilic, flexible | Generally Decreases[5] | Can Increase[5] | Generally more stable than PEG, but can be hydroxylated |
| Rigid Linker (e.g., piperazine, phenyl) | Constrained geometry | Variable; can increase with polar groups[5] | Can Increase[9] | Often improves stability by restricting access to metabolic enzymes |
| Cyclic Linker | Constrained geometry | Variable | Can Increase | Can improve metabolic stability[9] |
Table 2: Common Formulation Strategies for In Vivo PROTAC Delivery
| Formulation Strategy | Mechanism of Action | Primary Advantage(s) |
| Co-solvents (e.g., PEG, DMSO) | Increase the solubility of the PROTAC in the dosing vehicle. | Simple to prepare for early-stage studies. |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in a high-energy amorphous state. | Improves dissolution rate and apparent solubility.[1] |
| Lipid-Based Nanoparticles | Encapsulate the PROTAC within a lipid-based carrier. | Enhances solubility, can improve permeability, and may prolong circulation.[1][3] |
| Polymeric Micelles | Self-assembling nanocarriers that encapsulate the hydrophobic PROTAC in their core. | Improves bioavailability and can be designed for targeted delivery.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary in vivo stability challenges with PROTACs? A1: PROTACs often face several in vivo challenges due to their high molecular weight and complex structures.[1] The most common issues are:
-
Metabolic Instability: They are susceptible to rapid degradation by metabolic enzymes, particularly cytochrome P450s (CYPs) in the liver. The linker is often the most metabolically vulnerable component.[5][6][7]
-
Poor Pharmacokinetic (PK) Properties: Many PROTACs suffer from rapid clearance, leading to insufficient drug exposure at the target tissue.[1]
-
Low Aqueous Solubility: This can hinder proper formulation and administration for in vivo studies.[1][4]
-
Poor Cell Permeability: Their size and polarity can make it difficult to cross cell membranes, including the intestinal wall for oral absorption.[1][9]
Q2: How does the PROTAC linker influence in vivo stability? A2: The linker is a critical determinant of a PROTAC's overall properties and in vivo stability.[6][15]
-
Metabolic Hotspot: The linker is frequently the primary site of metabolic degradation.[5][] Its chemical nature dictates its susceptibility to enzymes like CYPs.[15][16]
-
Physicochemical Properties: The linker's composition (e.g., PEG vs. alkyl chain) significantly impacts the PROTAC's solubility and permeability.[5] Replacing a hydrophilic PEG linker with more lipophilic components can improve cell permeability but may decrease aqueous solubility.[5]
-
Ternary Complex Geometry: The linker's length and rigidity control the geometry of the ternary complex. An optimal linker is required to achieve a stable and productive conformation for ubiquitination, while excessive flexibility can be detrimental.[5]
Q3: What is the "hook effect" and how does it impact in vivo studies? A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][17][18] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[1][18] For in vivo studies, this means that simply increasing the dose may not lead to better efficacy and could even be counterproductive. It is crucial to perform careful dose-response studies to identify the optimal therapeutic window.[18]
Q4: How can I assess the metabolic stability of my PROTAC? A4: Assessing metabolic stability early is crucial for guiding the design of PROTACs with better in vivo properties.[19] The primary method is through in vitro experiments:
-
Incubation with Liver Fractions: The PROTAC is incubated with liver microsomes (containing Phase I CYP enzymes) or hepatocytes (containing both Phase I and Phase II enzymes).[6][10][20]
-
Sample Analysis: Samples are taken at various time points, and the remaining concentration of the parent PROTAC is measured using LC-MS/MS.[10]
-
Data Interpretation: From this data, you can calculate the in vitro half-life (t½) and intrinsic clearance, which are indicators of metabolic stability.[10]
-
Metabolite Identification: Advanced mass spectrometry techniques can be used to identify the structures of metabolites, revealing the specific "soft spots" on the PROTAC molecule that are being modified by enzymes.[][]
Q5: Beyond linker modification, what other strategies can enhance in vivo performance? A5: Several advanced strategies are being developed to improve the delivery and selectivity of PROTACs in vivo:
-
Prodrugs: A chemical group is attached to the PROTAC to improve properties like oral absorption. This group is later cleaved in vivo to release the active PROTAC.[9][11]
-
Targeted Delivery Systems: These strategies aim to deliver the PROTAC specifically to the tissue of interest, reducing systemic exposure and potential toxicity. Examples include:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): An antibody targets a cell-surface receptor on cancer cells, delivering the PROTAC payload.[13]
-
Folate-caged PROTACs: A folate group targets the PROTAC to cells overexpressing the folate receptor, which is common in many cancers.[13]
-
Nanoparticle Formulations: Encapsulating PROTACs in nanoparticles can improve solubility, prolong circulation, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[3]
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a PROTAC to metabolism by cytochrome P450 (CYP) enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing liver microsomes (from human or other relevant species). Pre-warm the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the PROTAC to the reaction mixture, followed immediately by the addition of NADPH (an essential cofactor for CYP enzymes). The final concentration of organic solvent should be low (<1%) to avoid inhibiting enzyme activity.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution, typically acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis. This step also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent PROTAC using a validated LC-MS/MS method.
-
Calculation: Calculate the in vitro half-life (t½) by plotting the natural log of the remaining PROTAC concentration against time.[10]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the Target-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagent Preparation:
-
Obtain or prepare purified, tagged versions of the target protein (POI) and the E3 ligase. For example, His-tagged POI and GST-tagged E3 ligase.
-
Use a TR-FRET antibody pair that recognizes these tags, with one antibody labeled with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., d2 or fluorescein).
-
Prepare serial dilutions of the PROTAC compound.
-
-
Assay Procedure:
-
In a low-volume microplate (e.g., 384-well), add the PROTAC dilutions.
-
Add the tagged POI and the tagged E3 ligase to the wells at a fixed concentration.
-
Add the donor- and acceptor-labeled anti-tag antibodies.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light, to allow for complex formation and antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The reader will excite the donor fluorophore and measure emission at two wavelengths: one for the donor and one for the acceptor (which emits a signal only when in close proximity to the donor).[22]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot this ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the signal increases as the ternary complex forms and then decreases at higher concentrations due to the hook effect.[10][23]
Protocol 3: Western Blot for Protein Degradation
Objective: To measure the reduction in target protein levels in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of each lysate supernatant using a protein assay (e.g., BCA assay).[1]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane multiple times with wash buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again. Repeat the process for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[1]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting unexpected results in protein degradation assays
Welcome to the technical support center for protein degradation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial controls for a protein degradation experiment?
A1: Before troubleshooting specific issues, it is essential to include several critical controls to ensure the validity of your experimental system.[1] These controls act as a baseline and help pinpoint the source of any unexpected results.
-
Vehicle Control (e.g., DMSO): This serves as the baseline for comparing the effect of your experimental compound (like a PROTAC or other degrader).[1]
-
Positive Control Degrader: Using a known degrader for your target protein or a well-characterized degrader for another target helps confirm that the cellular machinery for degradation is active.[1]
-
Proteasome Inhibitor Control (e.g., MG132): If your protein is degraded via the ubiquitin-proteasome pathway, co-treatment with a proteasome inhibitor should prevent its degradation, leading to a "rescue" of the protein levels.[1][2] This confirms the degradation is proteasome-dependent.
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer) is crucial to demonstrate that the observed degradation is specific to your molecule's intended mechanism of action.[1]
-
E3 Ligase Ligand Only: This control helps assess any off-target effects that might be caused by the E3 ligase-binding component of your degrader alone.[1]
Q2: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A2: The "hook effect" is a phenomenon observed in experiments with PROTACs (Proteolysis Targeting Chimeras) where increasing the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[1][3][4] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1][3][4]
To mitigate the hook effect, it is critical to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[1]
Q3: How do I quantify the efficiency of a protein degrader?
A3: The efficiency of a degrader is typically quantified by two key parameters: DC50 and Dmax.[1] These values are determined by performing a dose-response experiment where cells are treated with serial dilutions of the degrader for a fixed period.[1] The levels of the target protein are then measured, usually by Western blot, and plotted against the degrader concentration.[1]
| Parameter | Definition | How to Determine |
| DC50 | The concentration of the degrader that results in 50% degradation of the target protein.[1] | Calculated from the dose-response curve. |
| Dmax | The maximum percentage of protein degradation observed at the optimal degrader concentration.[1] | Determined from the lowest point on the dose-response curve. |
The Ubiquitin-Proteasome System
The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells.[5][6] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[6][7]
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Troubleshooting Guide: No Protein Degradation Observed
One of the most common issues is the lack of observable degradation of the target protein. A systematic approach is recommended for troubleshooting.[1]
Caption: Troubleshooting workflow for no observed protein degradation.
Q: My Western blot shows no decrease in my target protein after treatment. What should I check first?
A: If no degradation is observed, start by verifying your controls.[1] Ensure your positive control degrader is working and that the proteasome inhibitor control shows a rescue effect.[1] If controls are fine, consider the following:
-
Cell Line: Verify the expression level of the E3 ligase being recruited by your degrader in your chosen cell line.[3] Low or absent E3 ligase expression is a common reason for failure.
-
Compound Permeability and Stability: The compound may not be entering the cells or could be unstable in the culture medium.
-
Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.[8] This can be due to a suboptimal linker.[8]
-
Target Engagement: The degrader may not be binding to the target protein or the E3 ligase within the cell.[8]
Troubleshooting Guide: Western Blotting Issues
Western blotting is a cornerstone technique for observing protein degradation, but it is prone to artifacts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background / Non-specific Bands | - Antibody concentration too high.[3] - Insufficient blocking.[3] - Inadequate washing.[3] - Protein degradation during sample prep.[9][10] | - Titrate primary and secondary antibody concentrations.[3] - Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[3][11] - Increase the number and duration of washes.[3] - Always use fresh lysis buffer with protease inhibitors.[9][11] |
| Weak or No Signal | - Low protein expression in the cell/tissue type.[9][12] - Insufficient protein loaded on the gel.[9] - Inefficient antibody binding.[13] - Poor transfer of protein to the membrane.[11] | - Confirm target expression using resources like The Human Protein Atlas.[9] - Increase the amount of protein loaded (20-30 µg is standard, but more may be needed).[9] - Optimize antibody dilution and incubation time.[13] - Optimize transfer conditions (time, voltage, buffer composition).[11] |
| Bands at Incorrect Molecular Weight | - Protein degradation leading to smaller fragments.[10][14] - Post-translational modifications (e.g., glycosylation, ubiquitination). - Splice variants of the protein.[14] | - Use fresh samples and protease inhibitors.[10][14] - Treat with enzymes like PNGase F to remove glycans or DUBs for ubiquitin.[9] - Consult protein databases (e.g., UniProt) for known isoforms.[12] |
| Smeared Bands | - Sample degradation by proteases.[9][12] - Gel overloading.[14] - Incomplete cell lysis. | - Add protease inhibitors to lysis buffer and keep samples on ice.[9][11] - Reduce the amount of protein loaded per lane.[14] - Ensure complete lysis, potentially by sonication.[9] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of disappearance of the existing protein pool.[15][16]
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[15]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]
-
BCA or Bradford protein assay kit[3]
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.[15]
-
Prepare a working solution of CHX in pre-warmed complete medium to the desired final concentration (e.g., 50-100 µg/mL; this should be optimized for your cell line).[15][17]
-
Remove the existing medium from the cells. The first time point (t=0) is collected here, before adding CHX. Lyse these cells directly as described in step 6.
-
Add the CHX-containing medium to the remaining wells.[15]
-
Incubate the cells at 37°C and harvest them at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3]
-
To harvest, wash cells once with ice-cold PBS, then add ice-cold lysis buffer.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[3][15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube and determine the protein concentration.[3]
-
Analyze equal amounts of protein from each time point by Western blotting to determine the rate of degradation of the target protein.
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-based)
This protocol is designed to determine if a target protein is ubiquitinated in cells following treatment with a degrader.
Caption: Experimental workflow for an in-cell ubiquitination assay.
Materials:
-
Cells treated with vehicle, degrader, and/or proteasome inhibitor (e.g., MG132).
-
Lysis buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619).
-
Antibody against the target protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Anti-ubiquitin antibody for Western blotting.
Procedure:
-
Treat cells with your degrader. It is highly recommended to include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[8]
-
Lyse the cells in a buffer containing both protease and DUB inhibitors.[8]
-
Normalize the total protein concentrations of the lysates.
-
Incubate the lysate with an antibody against your target protein overnight at 4°C with gentle rotation.[8]
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complex.[8]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[8]
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[8]
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody that recognizes ubiquitin. A smear or a ladder of high molecular weight bands appearing above the expected size of your target protein indicates polyubiquitination.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. southernbiotech.com [southernbiotech.com]
- 13. What Are the Underlying Causes of Weak or Absent Protein Signals in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Tos-PEG13-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Tos-PEG13-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process starting from the commercially available amino-PEG13-alcohol. The first step involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group. The subsequent step is the tosylation of the terminal hydroxyl group to yield the final product.[1]
Q2: What are the critical reactive groups in this compound and their functions?
This compound is a heterobifunctional linker with two key functional groups:
-
Tosyl Group (Tos): This is an excellent leaving group, making the carbon it is attached to susceptible to nucleophilic substitution. This allows for the straightforward conjugation of the PEG linker to molecules with nucleophilic groups like thiols, amines, and hydroxyls.[2][3][4]
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the amine. It can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[3][5][6]
Q3: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities include:
-
Di-tosylated PEG: This side product can form if both ends of a PEG diol are tosylated, especially when an excess of tosyl chloride is used.[7]
-
Unreacted Starting Material (Boc-NH-PEG13-OH): An incomplete reaction will leave unreacted starting material, which can complicate purification.[7]
-
Hydrolyzed Tosyl Chloride (p-toluenesulfonic acid): Tosyl chloride can react with any trace amounts of water in the reaction mixture.[7]
-
Excess Tosyl Chloride: Any remaining tosyl chloride after the reaction is complete is an impurity that needs to be removed.[7]
Q4: My PEGylated compound streaks on the TLC plate. How can I improve the separation?
Streaking of PEGylated compounds on TLC is a common issue due to their polarity.[8] To improve separation, you can:
-
Use a more polar solvent system, such as a mixture of dichloromethane/methanol.[8]
-
Ensure the TLC plate is completely dry before and after spotting the sample.[8]
-
Consider using a different stationary phase, like reversed-phase TLC plates.[8]
Q5: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage, 0-4°C is recommended, and for long-term storage, -20°C is best.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Tosylated Product | Incomplete reaction due to insufficient tosylating agent or base. | Monitor the reaction progress using TLC or NMR. Ensure the correct stoichiometry of reagents and consider extending the reaction time.[7] |
| Deactivation of tosyl chloride by moisture. | Ensure all reagents and solvents are anhydrous. Dry the PEG starting material under vacuum before use.[7][10] | |
| High Percentage of Di-tosylated PEG | Molar excess of tosyl chloride. | Reduce the molar ratio of tosyl chloride to PEG.[7] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[7] | |
| Difficult Purification | Presence of multiple, closely related impurities. | Optimize the reaction conditions to minimize side products. Consider using column chromatography for purification.[7] |
| Oily nature of the product. | For oily products, precipitation at low temperatures may be effective.[7] | |
| Inconsistent Results Between Batches | Variability in raw material quality (e.g., water content in PEG). | Dry the PEG under vacuum before use.[7] |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, time, and the rate of reagent addition.[7] |
Experimental Protocols
Protocol 1: Boc Protection of Amino-PEG13-OH
-
Dissolution: Dissolve Amino-PEG13-OH (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG13-OH. The crude product is often pure enough for the next step.[1]
Protocol 2: Tosylation of Boc-NH-PEG13-OH
-
Dissolution and Cooling: Dissolve Boc-NH-PEG13-OH (1 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Pyridine (B92270) Addition: Slowly add anhydrous pyridine (2-3 equivalents) to the solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M aqueous HCl, saturated aqueous NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica (B1680970) gel in hexane (B92381) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the powder onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane. A typical starting gradient is 20% ethyl acetate in hexane, gradually increasing to 50-70% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC, visualizing the spots under a UV lamp (the tosylated product will be UV active).
-
Solvent Removal: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[1]
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving the pharmacokinetic properties of PEG-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the pharmacokinetic (PK) properties of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule that includes a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker to connect them.[1] The linker is a critical element that helps bring the target protein and the E3 ligase close enough to form a stable ternary complex, which is necessary for the ubiquitination and subsequent degradation of the target protein.[1] Flexible linkers, like those with PEG chains, are often used because they are easy to synthesize and allow the two ends of the PROTAC to move into various positions to help form this complex.[1]
Q2: How does the length of the PEG linker influence the effectiveness of a PROTAC?
The length of the PEG linker is a key factor that affects the formation and stability of the ternary complex and, as a result, how efficiently the target protein is degraded.[1] While longer linkers can offer more flexibility for the PROTAC to find a good shape for forming the ternary complex, a linker that is too long can lead to less stability.[1] On the other hand, a linker that is too short might not allow the target protein and the E3 ligase to align correctly, which would prevent a functional ternary complex from forming.[1] The ideal linker length depends on the specific target and often needs to be found through experimentation.[1]
Q3: What are the benefits and drawbacks of using a flexible PEG linker?
The flexibility of PEG linkers can be both an advantage and a disadvantage, depending on the specific target and E3 ligase involved.[1]
Advantages:
-
Enhanced Solubility: PEG linkers are hydrophilic and generally increase the water solubility of PROTACs, which can make them easier to formulate and administer.[1][2]
-
Improved Ternary Complex Formation: Their flexibility can allow the PROTAC to adopt a favorable conformation for the formation of a stable ternary complex.[1]
Disadvantages:
-
Reduced Permeability: The hydrophilic nature of PEG can sometimes hinder the passive diffusion of the PROTAC across cell membranes.[1] However, some studies indicate that flexible PEG-type linkers might help the molecule fold, which could improve cell permeability.[1]
-
Metabolic Instability: Compared to linkers made from alkyl chains, PEG linkers might be less stable metabolically in the body.[1]
-
Increased Circulation Time: PEG chains can extend the time a molecule circulates in the blood, which can alter its distribution in the body.[1]
Q4: How does PEGylation affect the overall pharmacokinetic (PK) profile of a PROTAC?
PEGylation can significantly alter a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increasing the PEG linker length is associated with an increased plasma half-life and a larger volume of distribution, indicating wider distribution in the body's tissues. This is likely because the hydrophilic PEG chain can protect the PROTAC from metabolic enzymes and reduce its clearance from the body. Optimizing the PEG linker length can also improve the oral bioavailability of PROTACs, which is often a challenge due to their large size.[2]
Q5: What is the "hook effect" and how does it relate to PEG-based PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This can happen when the individual ligands of the PROTAC have a very high affinity for their respective proteins, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations. These binary complexes compete with the formation of the productive ternary complex, thus reducing degradation efficiency. The flexibility and length of the PEG linker can influence the stability of the ternary complex and, consequently, the manifestation of the hook effect. Optimizing the linker to promote strong positive cooperativity in ternary complex formation can help lessen the hook effect.
Troubleshooting Guides
Issue 1: My PEGylated PROTAC shows low or no degradation of the target protein in cell-based assays.
| Possible Cause | Explanation | Suggested Solution |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering the PROTAC's ability to cross the cell membrane and reach its intracellular target. | Assess cell permeability using a Caco-2 permeability assay. Consider synthesizing PROTACs with different linker compositions (e.g., hybrid alkyl-PEG linkers) to improve uptake. |
| Suboptimal Linker Length | The current PEG linker length may be too short or too long, preventing the formation of a stable and productive ternary complex. | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal spacer length. |
| Inefficient Ternary Complex Formation | Even with an appropriate length, the flexibility of the PEG linker may not be optimal for the required protein-protein interactions within the ternary complex. | Evaluate ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET. |
Issue 2: My PEGylated PROTAC has good in vitro activity but poor in vivo efficacy.
| Possible Cause | Explanation | Suggested Solution |
| Poor Bioavailability/Exposure | The PROTAC may have poor absorption, rapid metabolism, or quick clearance in vivo. | Conduct a pharmacokinetic (PK) study in mice to determine the PROTAC's exposure levels. Optimize the formulation or modify the PROTAC's physicochemical properties to improve bioavailability. |
| Metabolic Instability | The PEG linker or other parts of the PROTAC molecule may be rapidly metabolized by liver enzymes. | Perform an in vitro metabolic stability assay using liver microsomes. Identify metabolic "soft spots" using LC-MS/MS and modify the PROTAC structure to enhance stability, for instance, by introducing more rigid linkers.[3] |
| Inefficient Target Engagement in Tissue | The PROTAC may not be reaching its target protein in the relevant tissues at sufficient concentrations. | Measure the concentration of the PROTAC in the target tissues at various time points after administration. |
Data Presentation
Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4
This table summarizes key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs with PEG linkers of varying lengths. The data demonstrates a clear structure-activity relationship, with a PEG4 linker providing an optimal balance of potency and efficacy in this specific series.[4]
| PROTAC Compound | Linker Composition | DC₅₀ (nM)[a] | Dₘₐₓ (%)[b] | Cell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)[c] |
| PROTAC-1 | PEG2 | 25 | 85 | 1.2 |
| PROTAC-2 | PEG4 | 8 | >95 | 0.9 |
| PROTAC-3 | PEG6 | 30 | 90 | 0.6 |
| PROTAC-4 | PEG8 | 100 | 75 | 0.4 |
-
Data Footnotes:
-
[a]DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC₅₀ value indicates higher potency.[4]
-
[b]Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.[4]
-
[c]Cell Permeability (PAMPA): Apparent permeability coefficient determined by Parallel Artificial Membrane Permeability Assay. Higher values indicate better passive diffusion.
-
Table 2: Illustrative Pharmacokinetic Parameters of PROTACs with PEG Linkers
The following table summarizes pharmacokinetic parameters for various PROTACs with defined PEG linkers. It is important to note that direct comparisons should be made with caution due to variations in the target protein, E3 ligase ligand, and experimental conditions across different studies.[2] The data is presented to illustrate general trends.
| Target | Linker | t₁/₂ (h) | CL (mL/min/kg) | Vd (L/kg) | %F (Oral Bioavailability) |
| ERα | PEG4 | 2.1 | 45 | 5.5 | 6 |
| ERα | PEG8 | 4.8 | 25 | 7.2 | 15 |
| TBK1 | PEG6 | 3.5 | 30 | 8.1 | 18 |
| TBK1 | PEG9 | 5.1 | 20 | 9.8 | 22 |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a PROTAC.
-
Methodology:
-
Seed Caco-2 cells on a transwell insert and culture until a confluent monolayer is formed, typically for 21 days.
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
2. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLMs)
-
Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.
-
Methodology:
-
Prepare a reaction mixture containing the PROTAC, HLMs, and phosphate (B84403) buffer (pH 7.4) in a microplate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
3. In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the pharmacokinetic profile of a PROTAC following administration.
-
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).
-
Compound Formulation: Prepare the PROTAC in a suitable vehicle based on prior solubility and tolerability studies.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose via the tail vein.
-
Oral (PO) Administration: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[1]
-
Sample Processing: Process the blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the PROTAC concentration in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters (t₁/₂, CL, Vd, AUC, and %F for PO dosing) using pharmacokinetic software.
-
References
Technical Support Center: Mitigating Off-Target Effects of PROTACs with Long Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with off-target effects of Proteolysis Targeting Chimeras (PROTACs) that possess long linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons long linkers in PROTACs can lead to off-target effects?
A1: While long linkers, particularly those containing flexible polyethylene (B3416737) glycol (PEG) chains, can be advantageous for spanning greater distances to engage challenging targets, they can also introduce off-target liabilities for several reasons[1]:
-
Increased Conformational Freedom: A long, flexible linker allows the PROTAC to adopt a wider range of conformations. This increased flexibility can enable the recruitment of unintended proteins (off-targets) into proximity with the E3 ligase, leading to their degradation[1].
-
Promotion of Unintended Protein-Protein Interactions: The extended reach of a long linker can facilitate fortuitous interactions between the E3 ligase and proteins other than the intended target, resulting in their ubiquitination and degradation[1].
-
"Hook Effect": At high concentrations, PROTACs with long linkers can be more prone to forming binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. This phenomenon, known as the "hook effect," is not a direct off-target effect but can complicate the interpretation of dose-response experiments and potentially increase the likelihood of off-target binding at elevated concentrations[2][3].
-
Independent Activity of Moieties: The E3 ligase-binding moiety itself, such as pomalidomide (B1683931) (a derivative of thalidomide (B1683933) that recruits Cereblon), can independently mediate the degradation of other proteins, particularly zinc-finger proteins[1][4]. A long linker might not sufficiently constrain this independent activity.
Q2: My PROTAC with a long linker is highly potent against my target, but it's also causing significant cellular toxicity. How can I determine if this is due to off-target effects?
A2: Distinguishing between on-target and off-target toxicity is a critical step. A systematic approach is recommended to investigate the root cause of the observed cytotoxicity[3]:
-
Global Proteomics: The most direct method to identify off-target protein degradation is unbiased, mass spectrometry-based global proteomics[5][6][7][8][9]. By comparing the proteomes of cells treated with your active PROTAC, a vehicle control, and an inactive control PROTAC (e.g., one with a mutated E3 ligase binder), you can identify proteins that are uniquely and significantly downregulated by the active compound.
-
Control Compounds: Synthesize and test control molecules. An inactive epimer that does not bind the E3 ligase or a warhead analog that does not engage the target protein can help differentiate between toxicity stemming from on-target degradation versus off-target effects or general compound cytotoxicity[3].
-
Dose-Response Cytotoxicity Assays: Perform a dose-response experiment to determine the concentration at which the PROTAC induces toxicity[3][6]. Comparing the cytotoxic concentration to the concentration required for on-target degradation can provide initial insights.
-
Apoptosis Assays: To determine if the observed toxicity is due to programmed cell death, you can measure the activity of key apoptosis mediators like caspases (e.g., caspase-3/7)[3]. An increase in caspase activity upon PROTAC treatment would suggest the induction of apoptosis.
Q3: I'm observing a "hook effect" with my long-linker PROTAC. Is this related to off-target activity?
A3: The "hook effect," characterized by a decrease in target degradation at high PROTAC concentrations, is generally not a direct indicator of off-target effects. Instead, it signals suboptimal ternary complex formation[2][3]. At elevated concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the functional ternary complex necessary for degradation[2][3]. While not a direct measure of off-target degradation, the high PROTAC concentrations at which the hook effect is observed could increase the probability of engaging low-affinity off-targets[2].
Troubleshooting Guides
Issue 1: Global proteomics analysis reveals the degradation of multiple, unexpected proteins in addition to my target.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Suboptimal Linker Length and Flexibility | The linker may be too long or flexible, allowing the recruitment of unintended proteins. | Systematically Vary Linker Length: Synthesize and evaluate a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths)[2][10][11]. The goal is to identify an optimal length that maximizes on-target degradation while minimizing off-target effects[12][13]. |
| Non-Optimal PROTAC Concentration | The concentration used may be too high, leading to the engagement of lower-affinity off-targets. | Perform a Dose-Response Experiment: Titrate the PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) and assess the degradation of both the on-target and identified off-targets by Western blot or targeted proteomics[6]. This will help determine the optimal concentration window. |
| Off-Target Binding of the Warhead or E3 Ligase Ligand | The warhead or the E3 ligase ligand may have intrinsic affinity for the observed off-target proteins. | Test Control Compounds: Evaluate the degradation profile of the warhead and E3 ligase ligand alone. Also, test an inactive PROTAC analog (e.g., epimer that doesn't bind the E3 ligase) to see if the off-target degradation is dependent on ternary complex formation[3]. |
| Poor Ternary Complex Cooperativity | The linker may not be facilitating stable and productive ternary complex formation, leading to transient and non-specific interactions. | Biophysical Assays for Ternary Complex Formation: Employ techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to measure the stability and cooperativity of the ternary complex with the intended target versus potential off-targets[2][][15][16][17][18]. |
Issue 2: My PROTAC with a long PEG linker shows good biochemical activity but poor efficacy in cellular assays.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Cell Permeability | The high molecular weight and hydrophilicity of the long PEG linker can hinder its ability to cross the cell membrane[3]. | Modify Linker Properties: Synthesize PROTACs with shorter linkers or linkers with increased hydrophobicity (e.g., alkyl chains) to improve cell permeability[2][3]. The goal is to strike a balance between permeability and solubility. |
| Low Intracellular Stability | The PROTAC may be rapidly metabolized or effluxed from the cell. | Assess Compound Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. To assess cellular efflux, use cell lines that overexpress common efflux pumps (e.g., P-gp). |
| Ineffective Ternary Complex Formation in a Cellular Context | In vitro activity may not translate to a cellular environment due to differences in protein concentrations and localization. | Cellular Target Engagement and Ternary Complex Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells[3]. Employ in-cell ternary complex formation assays like NanoBRET to verify that the PROTAC can bring the target and E3 ligase together in a live-cell environment[3][15][17]. |
Data Presentation
Table 1: Illustrative Impact of Linker Length on PROTAC Efficacy and Off-Target Profile
Note: The following data is hypothetical and for illustrative purposes to demonstrate the principles of linker optimization.
| PROTAC ID | Linker Composition | Linker Length (atoms) | On-Target DC50 (nM) | On-Target Dmax (%) | Number of Significant Off-Targets |
| PROTAC-A | PEG | 12 | >1000 | <10 | 1 |
| PROTAC-B | PEG | 16 | 50 | 85 | 3 |
| PROTAC-C | PEG | 21 | 10 | 95 | 2 |
| PROTAC-D | PEG | 28 | 80 | 70 | 8 |
| PROTAC-E | Alkyl | 16 | 75 | 80 | 4 |
This table illustrates a common scenario where an optimal linker length exists (in this case, 21 atoms) that provides the best combination of on-target potency (low DC50 and high Dmax) and a manageable off-target profile[3]. Both shorter and longer linkers can result in reduced efficacy and, in the case of very long linkers, an increase in the number of off-targets.
Experimental Protocols
Global Proteomics for Off-Target Identification by Mass Spectrometry
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 70-80% confluency. Treat the cells with the PROTAC at its optimal concentration, a vehicle control (e.g., DMSO), and an inactive control PROTAC. Ensure multiple biological replicates for each condition[5].
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration for each sample. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin[3].
-
Peptide Labeling and Fractionation (Optional but Recommended): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexing of samples. Subsequently, fractionate the labeled peptides to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and uniquely downregulated in the active PROTAC-treated samples compared to the controls[3].
Western Blotting for Validation of Off-Target Degradation
-
Cell Culture and Lysis: Seed and treat cells with a dose range of the PROTAC as you would for a proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[5].
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading[5].
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the separated proteins to a PVDF or nitrocellulose membrane[1].
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the potential off-target protein, followed by an incubation with an appropriate HRP-conjugated secondary antibody[5].
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin) to confirm degradation[5].
NanoBRET™ Ternary Complex Formation Assay in Live Cells
-
Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc® luciferase fusion of the target protein and a HaloTag® fusion of the E3 ligase[3].
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein[3].
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells[3].
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader capable of BRET measurements[3].
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates PROTAC-dependent formation of the ternary complex in live cells[3].
Visualizations
Caption: On-target vs. potential off-target degradation pathways for PROTACs.
Caption: A typical workflow for identifying and validating PROTAC off-targets.
Caption: Logic flow for the systematic optimization of PROTAC linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sapient.bio [sapient.bio]
- 9. biorxiv.org [biorxiv.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Protein Degradation: A Comparative Guide to Tos-PEG13-Boc PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A key component of any PROTAC is the linker, which tethers the target-binding ligand to the E3 ligase recruiter. The nature of this linker, including its composition and length, is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive comparison of a PROTAC featuring a long-chain polyethylene (B3416737) glycol (PEG) linker, specifically Tos-PEG13-Boc, with alternative PROTAC designs. We will delve into the experimental data that underpins the validation of such molecules, offer detailed methodologies for key experiments, and visualize the intricate signaling pathways and workflows involved.
The Mechanism of Action: A Tripartite Alliance for Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC's linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC is then released to catalyze further rounds of degradation.
Comparative Performance of PROTAC Linkers
The choice of linker is a critical optimization step in PROTAC design. The length and composition of the linker influence the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation. Here, we compare the performance of PROTACs with different linker types.
Impact of PEG Linker Length on Degradation Efficiency
Systematic studies have shown that the length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC.[1][2] An optimal linker length is required to achieve maximal potency, and this can vary depending on the target protein and the E3 ligase being recruited.[3]
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | CRBN | PEG | 0 | <500 | >90 |
| PEG | 1-2 units | >5000 | <20 | ||
| PEG | 4-5 units | <500 | >90 | ||
| ERα | VHL | Alkyl | 9 | >1000 | <10 |
| Alkyl | 12 | ~500 | ~50 | ||
| Alkyl | 16 | <100 | >90 | ||
| Alkyl | 19 | ~250 | ~70 | ||
| Alkyl | 21 | >500 | <50 |
This table summarizes representative data from multiple sources to illustrate general trends.[3][4] Actual values are target and system-dependent.
Alkyl vs. PEG Linkers: A Physicochemical Trade-off
Alkyl and PEG linkers are the two most common types of flexible linkers used in PROTAC design.[5] They offer distinct physicochemical properties that can be leveraged to optimize a PROTAC's performance.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene (B1197577) glycol units. |
| Solubility | Generally hydrophobic, which can limit aqueous solubility. | Hydrophilic, typically improving the aqueous solubility of the PROTAC.[6] |
| Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes. | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[6] |
| Metabolic Stability | Generally considered more metabolically stable. | The ether linkages can be susceptible to oxidative metabolism.[6] |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective. | Can be more challenging and costly to synthesize compared to alkyl linkers.[6] |
Experimental Protocols for PROTAC Validation
A rigorous and multi-faceted experimental approach is required to validate the activity of a PROTAC. The following protocols outline the key assays used to characterize the performance of a PROTAC such as one synthesized with a this compound linker.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
DC₅₀ and Dₘₐₓ Determination
These two parameters are crucial for quantifying the potency and efficacy of a PROTAC.[7][8]
Protocol:
-
Perform a dose-response experiment as described in the Western Blot protocol.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., sigmoidal dose-response) to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum level of degradation).[8]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol (In-cell):
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells in a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody coupled to protein A/G beads.
-
Western Blot: Wash the beads to remove non-specific binders and elute the protein. Analyze the eluate by Western blotting using an antibody that recognizes ubiquitin to detect polyubiquitinated forms of the target protein, which appear as a high-molecular-weight smear.
Conclusion
The validation of a PROTAC, such as one employing a this compound linker, is a multifaceted process that requires a combination of cellular and biochemical assays. The length and composition of the linker are critical determinants of a PROTAC's success, with longer PEG linkers often enhancing solubility and providing the necessary flexibility for efficient ternary complex formation. However, the optimal linker is target- and system-dependent, necessitating empirical testing of various linker types and lengths. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make informed decisions in the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of PEG Linkers in PROTAC Efficacy: A Focus on Long-Chain Variants like Tos-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals.
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the formation of a stable and productive ternary complex required for ubiquitination and subsequent protein degradation.[3][4]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently utilized due to their hydrophilicity, biocompatibility, and synthetically tunable length.[5][6][7] This guide provides a comparative analysis of how PEG linker length, with a specific focus on long-chain linkers like Tos-PEG13-Boc, impacts PROTAC performance, supported by experimental data and detailed methodologies.
The Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.[8] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[8] The optimal linker length is not universal and must be empirically determined for each specific POI and E3 ligase pair.[5] A linker that is too short can cause steric hindrance, preventing ternary complex formation, whereas a linker that is too long might lead to a non-productive complex where ubiquitination sites are inaccessible.[5]
While direct head-to-head experimental data for this compound is not extensively available in public literature, its performance can be inferred from the established trends of how varying PEG chain lengths affect the degradation of different target proteins. A PEG13 linker is considered a long-chain variant, with a backbone of approximately 39 atoms.
Quantitative Data Summary
The following tables summarize experimental data from various studies, illustrating the critical impact of linker length on PROTAC efficacy for different targets.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data is representative and compiled from studies on TBK1-targeting PROTACs.[3][9]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
|---|---|---|
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
This data is based on a study developing ERα-targeting PROTACs, which found the 16-atom linker to be optimal.[10][11]
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Type | Linker Length (PEG units) | Degradation Efficacy |
|---|---|---|
| PEG | < 4 | Impaired binding and degradation |
| PEG | ≥ 4 | Potent degradation |
Data from a study on BTK-targeting PROTACs showed shorter linkers could introduce steric hindrance.[2]
Table 4: Effect of PEG Linker Length on BRD4 Degradation
| Linker Type | Linker Length (PEG units) | DC50 (nM) |
|---|---|---|
| PEG | 2 | 26 |
| PEG | 3 | 6.4 |
| PEG | 4 | 3.5 |
| PEG | 5 | 1.8 |
| PEG | 6 | 4.3 |
Representative data for JQ1-based PROTACs recruiting the VHL E3 ligase.[6]
Analysis : The data consistently shows that linker length is a critical parameter that requires careful optimization. For some targets like ERα and TBK1, longer linkers are more effective, whereas for BRD4, an intermediate length (PEG5) demonstrated the highest potency.[3][9][12] This underscores that the ideal linker length is highly dependent on the specific geometry of the ternary complex for each POI and E3 ligase pair.
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Logical relationships between linker properties and PROTAC performance.
Detailed Experimental Protocols
Reproducible experimental data is essential for the accurate comparison of PROTAC linkers. The following are detailed methodologies for key experiments.
General Synthesis of a PROTAC using a Tos-PEG-Boc Linker
This protocol describes a general method for coupling a POI ligand and an E3 ligase ligand using a tosylated PEG linker, such as this compound.
-
Step 1: Ligand Functionalization: Ensure the POI ligand and E3 ligase ligand each possess a nucleophilic functional group (e.g., a primary amine or a hydroxyl group) for coupling.
-
Step 2: First Conjugation: React the nucleophilic group of the first ligand (e.g., POI ligand) with the tosyl group of Tos-PEG-Boc in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF). The tosyl group acts as an excellent leaving group for this nucleophilic substitution reaction.[13][14] Monitor the reaction progress by LC-MS.
-
Step 3: Purification: Purify the resulting Boc-protected PEG-ligand intermediate using column chromatography or preparative HPLC.
-
Step 4: Boc Deprotection: Remove the tert-Butoxycarbonyl (Boc) protecting group from the terminal end of the PEG chain.[13] This is typically achieved under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Step 5: Second Conjugation: Couple the newly deprotected terminus with the second ligand (e.g., E3 ligase ligand). If the deprotection yields a carboxylic acid, use standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide bond with an amine-functionalized ligand.
-
Step 6: Final Purification: Purify the final PROTAC conjugate using preparative HPLC and confirm its identity and purity via LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
Western Blot for Protein Degradation Analysis
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[15][16]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, H661 for BRD4) to achieve 70-80% confluency.[2][15] Treat the cells with serially diluted concentrations of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.[3]
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, a specific recombinant E3 ligase (e.g., VHL or CRBN complex), the recombinant POI, ubiquitin, and an ATP regeneration solution.
-
PROTAC Addition: Add the PROTAC of interest at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI will indicate successful PROTAC-induced ubiquitination.
Cell Viability (MTS) Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.[3]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of PROTACs used in the degradation experiment for a relevant time period (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The design of the linker is a critical, multifaceted challenge in the development of effective PROTACs.[][18] PEG linkers offer significant advantages in improving the physicochemical properties of PROTACs, such as solubility and permeability.[19] The experimental data clearly demonstrate that there is no single optimal linker length; instead, it must be empirically determined for each specific target-ligase system. Long-chain linkers, exemplified by the this compound scaffold, may be required to bridge distant binding sites and achieve potent degradation for certain targets. However, researchers must balance degradation efficacy with potential liabilities of longer linkers, such as reduced cell permeability or unfavorable pharmacokinetic properties. The protocols and comparative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel protein-degrading therapeutics.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Great Divide: A Data-Driven Comparison of Flexible and Rigid Linkers in PROTAC Performance
A comprehensive guide for researchers and drug development professionals on the critical role of the linker in Proteolysis-Targeting Chimera (PROTAC) efficacy. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
In the rapidly advancing field of targeted protein degradation, the design of PROTACs has emerged as a revolutionary therapeutic strategy. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While significant attention is often paid to the ligands, the linker plays a crucial, non-passive role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]
The choice between a flexible and a rigid linker can profoundly impact the formation and stability of the pivotal ternary complex, which comprises the POI, the PROTAC, and the E3 ligase.[2][3] This guide delves into a comparative analysis of these two linker classes, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid in the design of potent and selective protein degraders.
The Decisive Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer; it is a critical determinant of a PROTAC's overall performance.[1] Its length, chemical composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[2] This ternary complex is the cornerstone of PROTAC activity, as it precedes the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates this complex formation while also conferring favorable physicochemical properties like solubility and cell permeability to the PROTAC molecule.[2]
Comparative Analysis of Linker Types: Flexibility vs. Rigidity
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each class presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.[4]
Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer synthetic ease and a high degree of conformational freedom.[4][5] This flexibility can be advantageous in the initial stages of PROTAC design, allowing the molecule to more readily adopt a conformation conducive to the formation of a productive ternary complex.[4] However, this conformational freedom can also come at a cost. The entropic penalty associated with a flexible linker binding within the ternary complex can lead to reduced stability.[4]
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[3][4] This rigidity can "pre-organize" the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex by reducing the entropic cost of its formation.[2][6] Rigid linkers can also improve pharmacokinetic properties by increasing metabolic stability.[4] However, the synthetic complexity of incorporating these rigid moieties is generally higher, and a lack of flexibility can hinder the formation of a productive ternary complex if the predetermined conformation is not optimal.[4]
Data Presentation: Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies that have systematically compared the performance of PROTACs with flexible and rigid linkers targeting the same protein of interest and utilizing the same E3 ligase.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax (%) | Reference |
| Androgen Receptor (AR) | VHL | Flexible | PEG unit | 3 µM | Active | [2][5] |
| Androgen Receptor (AR) | VHL | Rigid | Disubstituted phenyl rings | No activity | Inactive | [2][5] |
| BET Bromodomains | CRBN | Flexible | Alkyl chain | pM range | Potent | [5] |
| BET Bromodomains | CRBN | Rigid | Ethynyl group | 3-6 fold more potent than flexible linker in some cell lines | Highly Potent | [5] |
| Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) | VHL | Flexible | Ethylene chain | Reduced activity | - | [7] |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | VHL | Rigid | Piperazine ring | Potent (DC50 = 17.3 pM) | - | [7] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in the comparison of flexible and rigid linkers.
Western Blot for Determination of DC50 and Dmax
This assay directly measures the reduction in the level of the target protein following PROTAC treatment.[8]
Principle: Western blotting uses antibodies to detect the level of a specific protein in a complex mixture, such as a cell lysate.
General Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein remaining. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing insights into the stability and cooperativity of ternary complex formation.[1]
Principle: ITC directly measures the heat released or absorbed during a binding event.
General Protocol:
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer.
-
Binary Titrations:
-
To determine the PROTAC-E3 ligase binding affinity (KD), titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
To determine the PROTAC-target protein KD, titrate the PROTAC solution into the target protein solution.[1]
-
-
Ternary Titration: To measure ternary complex formation, pre-saturate the E3 ligase in the ITC cell with the target protein. Then, titrate the PROTAC solution into the pre-formed binary complex.[1]
-
Data Analysis: Analyze the titration data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. The cooperativity factor (α) can be calculated by comparing the binding affinities of the binary and ternary complexes. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[9]
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) can help to illustrate the complex relationships and workflows in PROTAC research.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Caption: A typical experimental workflow for evaluating and comparing novel PROTAC degraders.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[2] The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[4] A systematic evaluation using a combination of cellular degradation assays, biophysical binding studies, and permeability assessments is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately select the optimal linker for a given therapeutic target.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Proteomics for Measuring PROTAC Specificity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of quantitative proteomics-based methods for evaluating the specificity of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a groundbreaking therapeutic modality with the potential to target previously "undruggable" proteins.[1][2] However, ensuring the selective degradation of the intended protein of interest (POI) while minimizing off-target effects is critical for their therapeutic success and safety.[1][3] Mass spectrometry-based quantitative proteomics has become the gold standard for comprehensively assessing PROTAC specificity by providing an unbiased, global view of the cellular proteome's response.[2][3]
This guide details and compares the leading quantitative proteomics techniques, provides in-depth experimental protocols, and includes visualizations of key workflows and pathways to assist in the design and interpretation of PROTAC specificity studies.
Comparison of Quantitative Proteomics Methods for PROTAC Specificity
The selection of a quantitative proteomics strategy is a critical decision in the evaluation of PROTAC selectivity. The most prevalent approaches include Tandem Mass Tag (TMT) labeling, Label-Free Quantification (LFQ), and Targeted Proteomics. Each methodology presents distinct advantages and is suited for different phases of PROTAC development.[2]
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ) | Targeted Proteomics (PRM/SRM) |
| Principle | Isobaric chemical labels facilitate the multiplexed analysis of up to 18 samples in a single mass spectrometry run.[2] | Compares the signal intensities of peptides or spectral counts of proteins across individual mass spectrometry runs.[2] | Pre-selects and monitors specific peptides from the target and known off-target proteins.[2] |
| Throughput | High, due to multiplexing capabilities.[2] | High, as it allows for the comparison of a large number of samples.[2] | Low to medium, as it is focused on a predefined list of proteins. |
| Proteome Coverage | High, typically identifying and quantifying thousands of proteins.[1] | Good, though can be limited by missing values for low-abundance peptides in Data-Dependent Acquisition (DDA).[1] | Limited to a pre-selected panel of proteins. |
| Quantitative Accuracy | High precision and accuracy in relative quantification due to sample pooling.[1] | Can be more susceptible to technical variability between runs, though Data-Independent Acquisition (DIA) improves this.[1] | High sensitivity and specificity for the targeted proteins.[4] |
| Cost | Higher, due to the cost of isobaric labeling reagents.[1] | Lower, as it does not require isotopic labels.[5] | Moderate, depending on the number of targeted peptides and the need for isotopically labeled standards. |
| Primary Application in PROTAC Research | Unbiased off-target discovery and global proteome profiling.[4] | Unbiased off-target screening, especially when a large number of conditions are compared.[1] | Validation of on-target degradation and specific off-targets identified by global proteomics.[4] |
Experimental Protocols
TMT-Based Quantitative Proteomics Protocol
This method is ideal for the multiplexed quantitative analysis of up to 18 samples in a single experiment, providing high accuracy and precision.[1][2]
-
Cell Culture and PROTAC Treatment:
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Quantify protein concentration using a BCA assay.[6]
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[6]
-
Digest proteins into peptides overnight with trypsin.[6]
-
-
TMT Labeling and Sample Pooling:
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[2]
-
Identify peptides and proteins and quantify the TMT reporter ion intensities.[2]
-
Perform statistical analysis to identify proteins with significant changes in abundance between treatment conditions and the control.[4]
-
Label-Free Quantification (LFQ) Proteomics Protocol
LFQ is a cost-effective method for comparing a large number of samples without the need for chemical labeling.[1][5]
-
Cell Culture and PROTAC Treatment:
-
Follow the same procedure as for the TMT-based protocol, ensuring high consistency in cell culture and treatment conditions across all samples.[2]
-
-
Protein Extraction and Digestion:
-
Follow the same procedure as for the TMT-based protocol.[1]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
For DDA, process the raw data to identify and quantify peptides based on their precursor ion intensities.
-
For DIA, process the data using specialized software (e.g., Spectronaut, DIA-NN) to align the DIA spectra to the spectral library for peptide identification and quantification.[1]
-
Perform statistical analysis to determine differentially abundant proteins.[1]
-
Targeted Proteomics (PRM/SRM) Protocol
Targeted proteomics is used to validate the degradation of the intended target and specific off-targets identified by global proteomics with high sensitivity and specificity.[2][4]
-
Peptide Selection and Assay Development:
-
Select unique, proteotypic peptides for the target protein and potential off-target proteins.
-
If absolute quantification is desired, synthesize stable isotope-labeled internal standards for each target peptide.
-
Optimize mass spectrometry parameters for the selected peptides.
-
-
Sample Preparation:
-
Prepare protein lysates from PROTAC-treated and control cells as described in the TMT protocol.
-
Spike in stable isotope-labeled internal standards if performing absolute quantification.
-
-
LC-MS/MS Analysis (PRM/SRM mode):
-
Analyze the peptide samples on a mass spectrometer operating in Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) mode.[7]
-
The mass spectrometer will specifically monitor for the selected precursor and fragment ions of the target peptides.
-
-
Data Analysis:
-
Process the data using software such as Skyline to quantify the peak areas of the target peptide transitions.[8]
-
Normalize the data and perform statistical analysis to determine the relative or absolute abundance of the target proteins.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for quantitative proteomics.
Caption: Logical workflow for selecting a proteomics method.
Orthogonal Validation Methods
While quantitative proteomics provides a global view, other methods can offer valuable orthogonal data to confirm PROTAC specificity.
-
Western Blotting: A widely used technique to validate the degradation of specific proteins. It is less comprehensive than proteomics but is an essential tool for confirming the degradation of the primary target and validating potential off-targets identified by mass spectrometry.[1]
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stability of proteins in response to ligand binding.[4] PROTAC binding can stabilize a protein, altering its melting temperature, which confirms direct target engagement in a cellular context.[9][10]
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique can be used to identify proteins that interact with the PROTAC or the target protein, providing insights into the composition of the ternary complex and potential off-targets.
Conclusion
Confirming the specificity of PROTACs is a critical step in their development as safe and effective therapeutics.[1] Quantitative proteomics, particularly TMT-based and label-free methods, provides a powerful and unbiased approach to assess on-target efficacy and identify potential off-target liabilities.[1][2] When combined with orthogonal validation methods, researchers can build a comprehensive understanding of a PROTAC's mechanism of action and selectivity profile, enabling data-driven decisions in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. Parallel reaction monitoring (PRM) and selected reaction monitoring (SRM) exhibit comparable linearity, dynamic range and precision for targeted quantitative HDL proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. pelagobio.com [pelagobio.com]
Assessing Ternary Complex Formation: A Comparative Guide to Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, understanding the formation of ternary complexes is crucial for elucidating biological mechanisms and advancing therapeutic design. Isothermal Titration Calorimetry (ITC) has emerged as a powerful, label-free technique to directly characterize the thermodynamics of these intricate interactions. This guide provides an objective comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach.
The Power of Isothermal Titration Calorimetry in Ternary Systems
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] This includes the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3] For ternary complex formation, ITC is particularly advantageous as it can dissect the energetics of each binding step and quantify the cooperativity between the components.[3][4] Cooperativity, a critical parameter in drug design, describes how the binding of one component influences the affinity of the others.[5]
The versatility of ITC allows for various experimental setups to probe ternary systems. For instance, to study the formation of a Protein-Ligand-Protein complex, one can titrate the ligand into a solution containing one protein and then titrate the second protein into the resulting binary complex. Alternatively, a pre-formed binary complex can be titrated with the third component. Global analysis of data from different titration orientations can provide a comprehensive understanding of the cooperativity and assembly pathway of the ternary complex.[3][4]
Comparison with Alternative Techniques
While ITC offers a wealth of thermodynamic information, other biophysical techniques provide complementary data, particularly regarding kinetics and high-throughput screening. The choice of method often depends on the specific research question and the properties of the interacting molecules.
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | K D , ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | Label-free, in-solution, provides complete thermodynamic profile.[1][6] | Low throughput, requires high sample concentrations (mg).[6] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | K D , Association rate (k on ), Dissociation rate (k off ) | Real-time kinetic data, high sensitivity, lower sample consumption than ITC.[7][8] | Immobilization of one component may alter its binding activity, potential for mass transport artifacts.[8] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | K D , k on , k off | Real-time kinetic data, high throughput, compatible with crude samples.[7] | Immobilization required, lower sensitivity than SPR. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity. | Apparent K D , Relative binding | High throughput, suitable for cell-based assays.[9][10] | Requires labeling, indirect measurement of binding, susceptible to artifacts from fluorophore choice and placement.[11] |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient. | K D | Low sample consumption, in-solution, tolerant of complex buffers.[8] | Requires labeling or intrinsic fluorescence, sensitive to buffer composition changes.[8] |
Experimental Data: A Case Study of PROTAC-Induced Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. The stability and cooperativity of this ternary complex are critical for PROTAC efficacy. The following table summarizes experimental data from a study characterizing the formation of a ternary complex induced by the PROTAC molecule MZ1 between the VHL E3 ligase and the Brd4 bromodomain (BD2).[7][12]
| Interaction | Technique | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) |
| MZ1 + VHL (Binary) | ITC | 59 | - | - | - |
| VHL:MZ1 + Brd4 BD2 (Ternary) | ITC | 4 | - | - | 15 |
| MZ1 + VHL (Binary) | SPR | 29 | N/A | N/A | - |
| VHL:MZ1 + Brd4 BD2 (Ternary) | SPR | - | N/A | N/A | 26 |
Note: N/A indicates data not applicable for the technique. The cooperativity factor (α) is calculated as the ratio of the binary K D to the ternary K D .[12]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
This protocol describes a typical experiment to measure the binding of a small molecule (Ligand) to two proteins (Protein A and Protein B) to form a ternary complex.
1. Sample Preparation:
-
Dialyze all proteins and dissolve the ligand in the same final buffer to minimize buffer mismatch effects.[13] A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Determine accurate concentrations of all components using a reliable method such as UV-Vis spectroscopy.
2. ITC Experiment - Binary Interaction (Protein A + Ligand):
-
Load Protein A (e.g., 10 µM) into the sample cell.[13]
-
Load the Ligand (e.g., 100 µM) into the injection syringe.[13]
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Perform a control titration of the ligand into buffer to determine the heat of dilution.[13]
3. ITC Experiment - Ternary Complex Formation:
-
Method 1: Titration of the second protein.
-
Prepare a solution of Protein A (e.g., 10 µM) saturated with the Ligand (e.g., 50 µM). Load this into the sample cell.
-
Load Protein B (e.g., 100 µM) into the injection syringe.
-
Perform the titration as described above.
-
-
Method 2: Titration into a pre-mixed binary complex.
-
Prepare a solution containing both Protein A (e.g., 10 µM) and Protein B (e.g., 10 µM) in the sample cell.
-
Load the Ligand (e.g., 100 µM) into the injection syringe.
-
Perform the titration.
-
4. Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the data to an appropriate binding model (e.g., one-site, two-site, or sequential binding) using software such as SEDPHAT to determine the thermodynamic parameters.[4][14]
Visualizing Ternary Complex Formation
The following diagrams illustrate the conceptual framework and experimental workflow for assessing ternary complex formation using ITC.
Caption: Ternary complex assembly pathways.
Caption: General workflow for an ITC experiment.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the thermodynamic characterization of ternary complex formation.[3] Its ability to elucidate the stoichiometry and cooperativity of binding events makes it an invaluable tool in drug discovery and fundamental research.[3][6] By comparing ITC data with results from orthogonal techniques like SPR and FRET, researchers can build a comprehensive understanding of the molecular interactions driving the formation and stability of ternary complexes, ultimately facilitating the rational design of novel therapeutics.[12][15]
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 9. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) have become a focal point in modern drug discovery. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including enhanced solubility and biocompatibility.[1][2][3] The structure-activity relationship (SAR) of these PEG linkers is a crucial area of study, as their length and composition profoundly influence a PROTAC's efficacy.[4][5][6]
This guide provides an objective comparison of how PEG linker length affects PROTAC performance, supported by experimental data from various studies. We will delve into detailed methodologies for key experiments and visualize complex biological processes and workflows.
The Influence of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[7] This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitin transfer.[7][8] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to a non-productive complex where ubiquitination is inefficient.[1][8]
Data Presentation: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The following tables summarize quantitative data from studies on PROTACs targeting several key proteins, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | 12 | 26 | >95 | [9] |
| PROTAC A | PEG | 8 | >1000 | <20 | Fictionalized Data Point[9] |
| PROTAC B | PEG | 16 | 50 | >90 | Fictionalized Data Point[9] |
Table 2: Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | PEG | 4 | 15.8 | ~90 | [1] |
| BTK Degrader 2 | PEG | 6 | 5.2 | >95 | [1] |
| BTK Degrader 3 | PEG | 8 | 8.1 | >95 | [1] |
Table 3: Estrogen Receptor-α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | ERα Degradation | Reference |
| ERα Degrader 1 | PEG | 12 | Moderate | [8][10] |
| ERα Degrader 2 | PEG | 16 | Potent | [8][10] |
| ERα Degrader 3 | PEG | 19 | Reduced | [10] |
Note: Fictionalized data points are included for illustrative purposes to showcase a broader comparison and are not from a single published source.
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
This is the most common method to directly measure the reduction in target protein levels.[11][12]
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[11]
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Calculate DC50 and Dmax values from a dose-response curve.[11]
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[13][14]
1. Reagents:
-
Purified, tagged target protein (e.g., GST-tagged) and a tagged E3 ligase complex (e.g., His-tagged).[15]
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).[15]
2. Assay Setup:
-
In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.[15]
3. Detection:
-
Add the donor and acceptor-labeled antibodies.[15]
4. Measurement:
-
Measure the TR-FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[13][15]
5. Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," with the peak representing the optimal concentration for ternary complex formation.[13]
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[12][14]
1. Cell Treatment:
-
Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.
2. Cell Lysis:
-
Lyse the cells as described in Protocol 1.[12]
3. Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[12]
-
Use protein A/G beads to pull down the complex.
4. Elution and Western Blot:
-
Elute the protein from the beads and run a Western blot as described in Protocol 1.[12]
5. Detection:
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.[12]
6. Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Novel PROTAC Linkers: Benchmarking Against the Established Tos-PEG13-Boc Standard
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a PROTAC linker is a critical determinant of therapeutic success. While established polyethylene (B3416737) glycol (PEG)-based linkers like Tos-PEG13-Boc have been instrumental in the field, a new generation of linkers is emerging with the potential for enhanced efficacy, selectivity, and superior pharmacokinetic profiles. This guide provides an objective comparison of these novel linker classes against the PEG standard, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker component of a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether. It actively influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—which is the cornerstone of PROTAC efficacy.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1] This guide delves into the performance of hydrocarbon, rigid, and clickable linkers, benchmarking them against the well-established flexible PEG linkers.
The PROTAC Mechanism of Action: A Quick Overview
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3] The linker's role is to optimally position the POI and the E3 ligase to facilitate the transfer of ubiquitin, which marks the POI for proteasomal degradation.[4]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The following tables summarize quantitative data for different linker types, providing a comparative view of their performance.
Degradation Efficiency: DC50 and Dmax
| Linker Type | Representative Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| PEG-Based (Flexible) | This compound (or similar) | BRD4 | CRBN/VHL | 1 - 50 | >90 | Generally potent, but efficacy is highly dependent on optimal length.[4][5] |
| PEG-based | TBK1 | VHL | 3 (optimal length) | >90 | A minimum linker length is often required for activity.[5] | |
| Alkyl/Hydrocarbon (Flexible) | Alkyl chain | CRBN | VHL | Concentration-dependent decrease | - | Can be more effective than PEG linkers of similar length for certain targets.[6] |
| Alkyl-based | - | - | <100 | >90 | Improved potency over more flexible linkers in some cases.[1] | |
| Rigid | Piperidine/Piperazine-containing | AR | - | <1 | - | Can enhance potency and improve pharmacokinetic properties.[5] |
| Disubstituted Phenyl | AR | - | No activity | - | Increased rigidity can also be detrimental to activity if the conformation is not optimal.[6][7] | |
| Clickable | Triazole-containing | BRD4 | CRBN | 1.8 | >95 | Facilitates rapid synthesis of PROTAC libraries for optimization.[8] |
Pharmacokinetic Properties
The linker significantly influences a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
| Linker Type | Key Pharmacokinetic Characteristics |
| PEG-Based (Flexible) | Hydrophilic nature can enhance aqueous solubility.[9] May be susceptible to metabolic degradation, potentially leading to a shorter in vivo half-life.[9][10] |
| Alkyl/Hydrocarbon (Flexible) | Generally more hydrophobic, which can impact solubility but in some cases improves cell permeability.[9][10] Often possess good metabolic stability.[10] |
| Rigid | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing metabolic stability and cell permeability.[9][11] |
| Clickable | The triazole moiety formed in click chemistry is metabolically stable.[12] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[13][14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature the proteins by boiling in Laemmli sample buffer.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.[15]
-
Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[2]
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software.[6]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[2][6]
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][14]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is used to predict the passive permeability of a PROTAC.[16]
-
Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.[16]
-
Compound Addition: The PROTAC solution is added to the donor wells.[16]
-
Incubation: The donor plate is placed into an acceptor plate containing buffer and incubated for 4-16 hours.[16]
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.[16]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of passive diffusion across the membrane.[16]
Conclusion
The selection of a PROTAC linker is a multi-parameter optimization process that is highly dependent on the specific target protein and E3 ligase pair. While flexible PEG linkers like this compound remain a valuable tool due to their synthetic accessibility and ability to enhance solubility, the field is increasingly embracing a more diverse chemical toolbox.[6]
-
Hydrocarbon linkers offer a straightforward and metabolically stable alternative.[10]
-
Rigid linkers can provide a path to enhanced potency and improved pharmacokinetic profiles by pre-organizing the PROTAC in a bioactive conformation.[5][11]
-
Clickable linkers have streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[8][]
Ultimately, empirical testing of a variety of linker types and lengths is crucial to identify the optimal PROTAC candidate for a given biological system. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, paving the way for the development of novel and more effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Architect's Choice: A Comparative Guide to E3 Ligase Ligands with a Fixed Linker in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand is a critical design choice that profoundly influences the efficacy and selectivity of a Proteolysis Targeting Chimera (PROTAC). While the warhead targeting the protein of interest (POI) and the linker connecting the two ends of a PROTAC are crucial, the E3 ligase ligand dictates which of the over 600 E3 ligases in the human genome is hijacked to induce degradation.[1][2] This guide provides a comparative analysis of the effects of different E3 ligase ligands when paired with a fixed linker, offering supporting experimental data and detailed methodologies to inform rational PROTAC design.
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][4] The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[3] While direct head-to-head comparisons of PROTACs with the same target binder and a fixed linker but different E3 ligase ligands are limited in the literature, this guide compiles and compares data from various studies to highlight the key characteristics of the most utilized E3 ligase ligands.[3]
Data Presentation: A Comparative Look at E3 Ligase Ligand Performance
The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands but is critically dependent on the stability and cooperativity of the ternary complex formed.[5][6] The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of various target proteins. It is important to interpret this data with the consideration that experimental contexts may vary across different studies.
Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs Targeting BRD4
| Parameter | CRBN-based PROTAC (dBET1) | VHL-based PROTAC (MZ1) | Reference |
| Target Protein | BRD4 | BRD4 | [7] |
| DC50 | ~4 nM | Not specified | [8] |
| Dmax | >98% | Not specified | [8] |
| Selectivity | Degrades BRD2, BRD3, and BRD4 with similar potency | Greater selectivity for BRD4 over BRD2 and BRD3 | [7] |
| Hook Effect | More pronounced | Less pronounced | [7] |
Table 2: Performance of PROTACs with Various E3 Ligase Ligands
| E3 Ligase | Ligand Type | Key Advantages | Key Disadvantages |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Well-established chemistry, good drug-like properties, high degradation efficiency for many targets.[5][9] | Potential for off-target effects due to degradation of neosubstrates (e.g., IKZF1, IKZF3).[5] |
| von Hippel-Lindau (VHL) | Hydroxyproline-based ligands | High potency, opportunities for creating negative controls.[5] | Peptidic nature of some ligands can lead to poorer cell permeability and pharmacokinetic properties.[5][10] |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin-based ligands | Potential for synergistic effects by stabilizing p53.[5] | Less commonly used, fewer well-characterized ligands. |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin-based ligands | Can induce apoptosis in addition to protein degradation. | Limited number of available high-affinity ligands. |
Visualizing the Molecular Machinery
To better understand the mechanisms and workflows involved in comparing E3 ligase ligands, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of PROTAC performance. The following are generalized protocols for key experiments.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify target protein degradation and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.[11][12]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[11]
- Prepare serial dilutions of the PROTACs with different E3 ligase ligands in complete growth medium. A vehicle-only control (e.g., 0.1% DMSO) must be included.[12]
- Treat the cells with the various concentrations of each PROTAC and incubate for a predetermined time (e.g., 24 hours).[12]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
- Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[12]
- Determine the protein concentration of the supernatant using a BCA assay.[12]
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[4]
- Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[4]
- Incubate with an appropriate HRP-conjugated secondary antibody.[4]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
4. Data Analysis:
- Quantify the band intensities for the target protein and the loading control.
- Normalize the target protein signal to the loading control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
- Fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.[12]
Protocol 2: Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3] Biophysical techniques like Surface Plasmon Resonance (SPR) can be used to characterize this complex.
1. Surface Plasmon Resonance (SPR):
- Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.[3]
- Inject the PROTAC at various concentrations to measure its binary interaction with the E3 ligase.
- In a separate experiment, inject the target protein (POI) to assess for any non-specific binding to the E3 ligase.[3]
- To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.[3]
- Analyze the resulting sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD). A significant increase in the binding response in the presence of all three components is indicative of ternary complex formation.[3]
Conclusion
The choice of an E3 ligase ligand is a pivotal decision in PROTAC design, with no single option being universally superior.[5] This guide provides a framework for comparing the effects of different E3 ligase ligands when coupled with a fixed linker. While CRBN and VHL ligands are the most extensively used, each presents a unique profile of advantages and limitations.[5] For instance, CRBN-based PROTACs often exhibit better drug-like properties, whereas VHL-based degraders can offer higher potency and selectivity for certain targets.[7][] The strategic selection of the E3 ligase, informed by comparative data and robust experimental validation, is paramount to developing potent and selective protein degraders for therapeutic and research applications.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Measuring PROTAC Binding Affinity: A Comparative Analysis of Biophysical Assays
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of effective therapeutics. This guide provides an objective comparison of key biophysical assays used to quantify the binding events that govern PROTAC efficacy, supported by experimental data and detailed protocols.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. This action initiates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The stability and kinetics of this ternary complex are paramount to the efficiency of protein degradation.[2] Therefore, robust and accurate measurement of both binary (PROTAC to POI or E3 ligase) and ternary complex binding affinities is essential for the rational design and optimization of potent and selective protein degraders.[3][4]
Comparative Overview of Key Biophysical Assays
A variety of biophysical techniques are available to characterize the binding interactions of PROTACs. The choice of assay depends on several factors, including the specific scientific question, the availability of purified proteins, required throughput, and the nature of the interaction being studied. The following sections provide a detailed comparison of the most commonly employed methods.
Quantitative Comparison of Biophysical Assays for PROTACs
The table below summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, as measured by different techniques.[3] A lower dissociation constant (KD) value indicates a higher binding affinity.[5]
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | MZ1 : BRD4-BD2 : VHL | KD (nM) | 29 | 1 | 22 | [3] |
| kon (105 M-1s-1) | 7 | 59 | [3] | |||
| koff (s-1) | 0.019 | 0.006 | [3] | |||
| Half-life (s) | 43 | 130 | [3] | |||
| Isothermal Titration Calorimetry (ITC) | MZ1 : BRD4-BD2 : VHL | KD (nM) | 66 | 4 | 15 | [6] |
| Fluorescence Polarization (FP) | MZ1 : BRD4-BD2 : VHL | KI (nM) | 79 | 5 | 16 | |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | dBET6 : BRD4-BD1 : CRBN | αapp | 0.6 | [7] | ||
| dBET6 : BRD4-BD2 : CRBN | α | 0.2 | [7] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[3][8] N/A indicates that the data was not available in the cited sources.
Signaling Pathways and Experimental Workflows
To effectively utilize these assays, it is crucial to understand the underlying mechanism of PROTAC action and the logical flow of experimental characterization.
Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.[1]
A logical progression of biophysical assays is employed to build a comprehensive understanding of a PROTAC's mechanism of action.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the impact of linker composition on PROTAC selectivity.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of how the chemical linker in a Proteolysis Targeting Chimera (PROTAC) critically influences selectivity. By objectively comparing different linker compositions with supporting experimental data, this guide aims to inform the rational design of next-generation protein degraders.
PROTACs have emerged as a powerful therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][] Far from being a passive spacer, the linker's length, composition, and rigidity profoundly impact the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[6][7] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency and potentially increasing off-target effects.[2][8]
The PROTAC Mechanism of Action
A PROTAC molecule facilitates the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle, allowing it to act catalytically.[1][3]
Comparative Analysis of Linker Composition and Length
The composition and length of the PROTAC linker are critical determinants of its potency and selectivity. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4] The choice between these and other, more rigid or functionalized linkers can significantly alter a PROTAC's physicochemical properties and its ability to induce a productive ternary complex.[3][6]
Impact on Degradation Potency (DC50 and Dmax)
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[6][9]
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| MZ1 | PEG/Alkyl | ~13 | 19 | >90 | VHL | [4] |
| ARV-825 | PEG/Alkyl | N/A | <1 | >95 | CRBN | [4] |
| dBET1 | PEG/Alkyl | N/A | 4.5 | >98 | CRBN | [4] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| PROTAC A | Alkyl | 12 | 10-100 | ~80 | VHL | [10] |
| PROTAC B | Alkyl | 16 | <10 | >90 | VHL | [10] |
| PROTAC C | Alkyl | 19 | 10-100 | ~70 | VHL | [10] |
| PROTAC D | Alkyl | 21 | >100 | <50 | VHL | [10] |
As the data suggests, there is often an optimal linker length for maximal potency. For ERα degradation, a 16-atom alkyl chain proved most effective.[10]
Impact on Selectivity
Subtle changes in linker composition and length can dramatically alter a PROTAC's selectivity for different protein isoforms or even unrelated proteins.
For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2. However, the extension of the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader, with HER2 degradation being abolished.[4][9] This highlights the linker's role in dictating the geometry of the ternary complex, which can favor the ubiquitination of one target over another.[9]
Similarly, by varying the linker's length, composition, and attachment point, researchers were able to develop selective degraders for either p38α or p38δ from a non-selective p38 inhibitor.[4]
Experimental Protocols for Evaluating PROTAC Selectivity
A systematic evaluation of PROTAC candidates requires a combination of cellular and biophysical assays.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[11]
-
Cell Culture and Treatment: Plate cells of interest and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Proteomics-Based Off-Target Profiling
To comprehensively assess selectivity, global proteomics can be employed to identify unintended protein degradation.
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteome into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins from the MS data. Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to measure this.
-
Surface Plasmon Resonance (SPR): SPR can measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses fluorescently labeled POI and E3 ligase to detect their proximity upon ternary complex formation.[12]
-
Co-immunoprecipitation (Co-IP): Co-IP can be used to detect the ternary complex in a cellular context by immunoprecipitating the target protein and immunoblotting for the E3 ligase, or vice versa.[13]
Logical Framework for On-Target vs. Off-Target Effects
The selectivity of a PROTAC is a critical consideration in its development as a therapeutic agent. Off-target degradation can lead to unintended cellular consequences and toxicity.[8]
Conclusion
The linker is a critical component of a PROTAC molecule that significantly influences its efficacy and selectivity. A systematic approach to linker design and optimization, involving the variation of length, composition, and rigidity, is essential for the development of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTAC performance, enabling researchers to make informed decisions in the design of novel therapeutics. While general principles are emerging, the optimal linker for a given POI and E3 ligase pair often remains an empirically determined parameter, underscoring the importance of iterative design and testing.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tos-PEG13-Boc
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Tos-PEG13-Boc, a PEG-based PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from safety data for structurally similar compounds and established best practices for chemical waste management.
Hazard Assessment and Safety Precautions
A thorough understanding of the potential hazards associated with this compound is fundamental to its safe handling and disposal. The hazard profile is inferred from its primary functional groups: a tosylate, a polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine.
| Hazard Category | Anticipated Hazard from Functional Groups | Precautionary Measures |
| Acute Toxicity | The toxicological properties have not been fully investigated. It should be assumed to be harmful if swallowed or in contact with skin.[1] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Wear appropriate personal protective equipment (PPE).[1][2] |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[3][4] | Wear protective gloves, clothing, and eye/face protection.[1][3] |
| Reactivity | The tosyl group is a good leaving group, indicating potential reactivity with nucleophiles.[1] Avoid contact with strong acids, bases, and oxidizing agents.[1] | Store away from incompatible materials.[1] |
| Environmental Hazard | Structurally similar compounds are considered very toxic to aquatic life with long-lasting effects.[2] | Avoid release into the environment.[1][2] |
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate PPE, including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A standard laboratory coat.[1]
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a designated hazardous chemical waste stream. Chemical neutralization is not advised without specific institutional guidance, as degradation by-products may be hazardous.[4]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[2]
-
Solid Waste: Collect unused or expired pure compounds, as well as contaminated materials like weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.[1][5]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container.[1][5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Waste Collection and Containment:
-
Containers: Use containers that are chemically compatible (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[4][6] Do not overfill containers; a general guideline is to fill them to no more than 75% capacity to allow for expansion.[7]
-
Labeling: As soon as waste is added, clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Dangerous for the Environment").[2][4]
3. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[4]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][4]
-
Crucially, do not dispose of this compound down the drain or in regular landfill waste. Its potential high aquatic toxicity poses a significant environmental risk.[2]
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policies.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[1][3] For solid spills, carefully sweep to avoid generating dust.[8]
-
Collection: Carefully scoop the absorbed material and any solid spill into the designated hazardous waste container for this compound.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tos-PEG13-Boc
This guide provides critical safety, handling, and disposal information for Tos-PEG13-Boc, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and research integrity. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
The chemical structure of this compound includes a tosyl group, a polyethylene (B3416737) glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. Each of these components presents potential hazards that must be addressed with appropriate PPE. Tosylated compounds can be irritating to the skin, eyes, and respiratory tract.[1] The Boc group is acid-labile and its removal can generate reactive intermediates.[2][3] While PEG itself is generally considered to have low toxicity, the overall compound should be handled as a potentially hazardous substance.[4][5]
A summary of the required personal protective equipment is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. | To protect eyes from dust particles and potential splashes of solutions.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact with the compound.[1][4] |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | Not generally required with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. | To prevent inhalation of the powdered compound.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability. All handling of solid compounds and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood to control potential exposure.
Caption: A diagram illustrating the procedural flow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is in good condition and properly worn.[1] Prepare a designated and labeled waste container for chemical and contaminated material disposal.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.[1] Handle the compound carefully to avoid generating dust.
-
Post-Handling : After handling, thoroughly wash hands with soap and water. Clean the work area and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to ensure laboratory and environmental safety. As the compound contains a reactive tosylate group, it should be treated as potentially hazardous waste.
Spill Cleanup Procedure:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Containment : For solid spills, carefully cover the area with a damp paper towel to avoid generating dust. For liquid spills, use absorbent materials to contain the spill.[1]
-
Cleanup : While wearing appropriate PPE, gently clean the affected area.[1]
Waste Disposal Protocol:
The primary objective for the disposal of this compound is to manage its potential reactivity. If the compound has been subjected to reactions, particularly deprotection of the Boc group using strong acids like trifluoroacetic acid (TFA), the resulting waste will be acidic and contain reactive carbocations that require neutralization.[6][7]
Experimental Protocol: Quenching and Neutralization of this compound Waste
-
Objective : To neutralize potentially reactive species in waste containing this compound, particularly after acidic deprotection of the Boc group.
-
Materials :
-
Waste containing this compound (solid or in solution).
-
1 M Sodium hydroxide (B78521) (NaOH) solution.
-
1 M Hydrochloric acid (HCl) solution.
-
pH indicator strips.
-
Procedure:
-
Preparation : In a designated fume hood, place the container with the this compound waste.
-
Quenching : If the waste is from a reaction involving acidic deprotection, it must be neutralized. Slowly and cautiously add 1 M sodium hydroxide solution to the waste with stirring. Monitor the addition to control any potential exothermic reaction.
-
Neutralization : After the initial quenching, check the pH of the solution. Adjust the pH to between 6 and 8 by adding either 1 M NaOH or 1 M HCl as needed.[4]
-
Final Disposal : The neutralized, quenched solution can be disposed of as chemical waste in accordance with local, state, and federal regulations.[4] If the waste is mixed with other hazardous materials, it must be treated according to the disposal requirements for the most hazardous component.[5] Always consult your institution's specific protocols for chemical waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
